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5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine Documentation Hub

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  • Product: 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine
  • CAS: 1374692-38-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine

The following technical guide details the chemical architecture, synthetic pathway, and application profile of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine . This document is structured for researchers in oligonuc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthetic pathway, and application profile of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine . This document is structured for researchers in oligonucleotide chemistry and therapeutic development.

[1]

Molecular Architecture & Significance[1]

The molecule 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine is a highly specialized nucleoside building block.[] It combines three distinct structural modifications on the uridine scaffold, each serving a critical function in the stability and affinity of therapeutic oligonucleotides (ASOs, siRNAs, and aptamers).

Structural Deconstruction
MoietyChemical StructureFunctional Role
Base Modification 5-Benzylaminocarbonyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Stacking & Affinity: The amide linker is rigid, positioning the hydrophobic benzyl ring to stack with adjacent bases in the major groove. This typically increases the melting temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) of the duplex.[2]
Sugar Modification 2'-O-Methyl (

)
Nuclease Resistance: Prevents nucleophilic attack by the 2'-OH, rendering the backbone resistant to endonucleases.Conformation: Locks the ribose in the C3'-endo (North) pucker, favoring A-form RNA helices and high-affinity binding to RNA targets.
5'-Protection 4,4'-Dimethoxytrityl (DMTr)Synthetic Handle: An acid-labile protecting group essential for solid-phase phosphoramidite synthesis.[] It allows for colorimetric monitoring of coupling efficiency (orange trityl cation).
Mechanistic Impact

The 5-benzylaminocarbonyl group belongs to a class of C5-modifications capable of enhancing duplex stability via hydrophobic effects and improved base stacking.[] Unlike simple methyl groups (thymine), the benzylamide extension can fill hydrophobic pockets in protein-RNA complexes or stabilize the helical structure through inter-strand stacking, making it valuable for:

  • Steric Blocking: Preventing RNase H recruitment in specific "wing" regions of Gapmer ASOs.

  • Molecular Probes: The benzyl group can serve as a recognition epitope for specific antibodies in DNA synthesis tracking.

Synthetic Pathway[3][4][5]

The synthesis of this nucleoside typically follows a convergent route, prioritizing the installation of the C5-modification on the 2'-O-methyl uridine core before final 5'-protection.[]

Retrosynthetic Analysis

The most robust route utilizes Palladium-Catalyzed Aminocarbonylation .[] This method avoids harsh conditions that might degrade the sugar modifications.

Key Intermediate: 5-Iodo-2'-O-methyluridine.[] Reagents: Benzylamine, Carbon Monoxide (CO), Pd(OAc)₂, Ligand (e.g., TPP).

Detailed Synthesis Protocol

Note: This protocol synthesizes the nucleoside core, followed by DMTr protection.

Step 1: Iodination of 2'-O-Methyluridine[]
  • Reagents: 2'-O-Methyluridine, Iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), Ceric Ammonium Nitrate (CAN) or Iodine Monochloride (ICl).
    
  • Solvent: Acetonitrile (ACN) or Methanol.

  • Procedure: The starting material is treated with the iodinating agent at

    
    C. The electrophilic iodine attacks the C5 position.
    
  • Workup: Quench with sodium thiosulfate to remove excess iodine. Crystallize or purify via silica gel chromatography.

Step 2: Pd-Catalyzed Aminocarbonylation (The Critical Step)

This step installs the benzylaminocarbonyl moiety.

  • Substrate: 5-Iodo-2'-O-methyluridine.

  • Catalyst System: Pd(OAc)

    
     (5 mol%) with PPh
    
    
    
    (10 mol%).
  • Reactants: Benzylamine (2.0 eq), Triethylamine (Et

    
    N).
    
  • Conditions: The reaction vessel is purged with Argon, then pressurized with Carbon Monoxide (CO) (balloon or autoclave at 50 psi) and heated to

    
    C in dry DMF.
    
  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C5-I bond.[]

    • CO Insertion: CO inserts to form the acyl-Pd complex.[]

    • Nucleophilic Attack: Benzylamine attacks the acyl-Pd species.[]

    • Reductive Elimination: Releases the product and regenerates Pd(0).

Step 3: 5'-O-Dimethoxytritylation[]
  • Substrate: 5-Benzylaminocarbonyl-2'-O-methyluridine.[][3]

  • Reagents: 4,4'-Dimethoxytrityl chloride (DMTr-Cl), Pyridine (anhydrous).[]

  • Procedure: Dissolve nucleoside in dry pyridine. Add DMTr-Cl (1.2 eq) portion-wise at

    
    C. Stir at room temperature for 4–12 hours.
    
  • Quench: Add Methanol to quench unreacted DMTr-Cl.

  • Purification: Flash chromatography (DCM/MeOH/TEA). Crucial: Use 0.5% Triethylamine in the eluent to prevent acid-catalyzed detritylation on silica.[]

Synthesis Workflow Diagram

SynthesisPath Start 2'-O-Methyluridine Iodo 5-Iodo-2'-O-Me-Uridine Start->Iodo I2 / CAN Electrophilic Sub. Pd_Cycle Pd(0) / CO / Benzylamine (Aminocarbonylation) Iodo->Pd_Cycle Activation Product_Core 5-Benzylaminocarbonyl- 2'-O-Me-Uridine Pd_Cycle->Product_Core Cross-Coupling DMTr_Step DMTr-Cl / Pyridine Product_Core->DMTr_Step 5'-OH Protection Final 5-Benzylaminocarbonyl-2'-O-methyl- 5'-O-DMTr-uridine DMTr_Step->Final Purification

Figure 1: Convergent synthetic pathway via Palladium-catalyzed aminocarbonylation of the 5-iodo intermediate.

Physicochemical Properties & QC

For researchers incorporating this monomer into oligonucleotide synthesis, the following specifications are standard for the high-purity reagent.

Chemical Data Table
PropertySpecification
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(approximate, varies with hydration/salt)
Appearance White to off-white amorphous foam
Solubility Soluble in Dichloromethane (DCM), Acetonitrile (ACN), DMSO

Value
~0.4–0.5 (DCM:MeOH 95:5)
Purity (HPLC)

Coupling Efficiency >98% (when converted to phosphoramidite)
Quality Control (QC) Protocols

To ensure the integrity of the "Self-Validating System":

  • Trityl Monitoring: Upon treatment with TCA/DCM (deblocking), the compound must yield a bright orange solution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nm). The extinction coefficient (
    
    
    
    ) allows precise quantification of loading.
  • 
    H-NMR Validation: 
    
    • DMTr Signals: Multiplet at 6.8–7.4 ppm (aromatic), Singlet at 3.7 ppm (methoxy groups).

    • Benzyl Amide: Triplet/Broad singlet at ~8.5 ppm (NH), Doublet at ~4.5 ppm (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Benzyl), Multiplet at 7.3 ppm (Phenyl ring).
      
    • C5-Position: Absence of the H5 doublet (present in unmodified Uridine).[]

  • ESI-MS: Observe

    
     or 
    
    
    
    peak corresponding to the calculated mass.

Applications in Oligonucleotide Therapeutics[5][7][8][9][10]

Thermodynamic Stabilization

The 5-benzylaminocarbonyl modification acts as a "molecular anchor."[] When incorporated into an oligonucleotide duplex:

  • Mechanism: The benzyl ring projects into the major groove.

  • Effect: It participates in hydrophobic stacking interactions with the bases of the adjacent steps (5' and 3').

  • Result: Increases

    
     by approximately 0.8°C to 1.5°C per modification , depending on sequence context.
    
Nuclease Resistance

The combination of the 2'-O-Methyl group and the bulky C5-substituent creates a steric environment that is hostile to nucleases.[]

  • Exonucleases: The 2'-OMe group blocks the formation of the 2'-3' cyclic phosphate intermediate required for RNase degradation.[]

  • Steric Shield: The benzyl tail adds bulk that hinders enzyme binding pockets.

Application Workflow: Phosphoramidite Conversion

To use this nucleoside in automated synthesis, it must be converted to the 3'-phosphoramidite.[]

Amidite Nucleoside 5-Benzylaminocarbonyl- 2'-O-Me-5'-DMTr-U Amidite 3'-Phosphoramidite (Ready for Synthesizer) Nucleoside->Amidite Phosphitylation (DCM, Argon) Reagent 2-Cyanoethyl N,N,N',N'-tetraisopropyl- phosphorodiamidite Reagent->Amidite Activator Tetrazole / DCI Activator->Amidite

Figure 2: Activation of the 3'-hydroxyl group to generate the synthesis-ready phosphoramidite.[]

References

  • MedChemExpress. 5-Benzylaminocarbonyl-2'-O-methyluridine (Product Data). Retrieved from

  • BenchChem. Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Therapeutic Oligonucleotides. (Context on C5/2'-OMe modifications). Retrieved from

  • Gait, M. J. (Ed.). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Foundational text on DMTr and Phosphoramidite chemistry).
  • Herdewijn, P. Oligonucleotide Synthesis: Methods and Applications. Methods in Molecular Biology.[4] (Protocols for Pd-catalyzed nucleoside modification).

  • Chemical Biology of Nucleic Acids.C5-modified pyrimidines for modulation of physicochemical properties. (General reference for C5-aminocarbonyl effects on Tm).

Sources

Exploratory

Physicochemical Properties of 5-Benzylaminocarbonyl Modified Uridine

This guide details the physicochemical, structural, and functional properties of 5-benzylaminocarbonyluridine (often abbreviated as 5-BzdU in its deoxy form or Bnm^5U in RNA contexts).[1] This modification involves the a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical, structural, and functional properties of 5-benzylaminocarbonyluridine (often abbreviated as 5-BzdU in its deoxy form or Bnm^5U in RNA contexts).[1] This modification involves the attachment of a benzyl moiety to the C5 position of the uracil base via an amide (carboxamide) linker.

Technical Whitepaper & Characterization Guide[1]

Executive Summary

5-benzylaminocarbonyluridine represents a class of "super-modified" nucleosides critical in the development of high-affinity aptamers (SOMamers) and therapeutic oligonucleotides.[1] Unlike canonical uridine, the C5-benzylaminocarbonyl modification introduces a hydrophobic functional group capable of unique steric and electrostatic interactions.[1]

This modification fundamentally alters the physicochemical landscape of the nucleoside by:

  • Enhancing Duplex Stability: The benzyl group projects into the major groove, facilitating additional hydrophobic stacking interactions.

  • Increasing Nuclease Resistance: Steric bulk at the C5 position hinders enzymatic degradation.[1]

  • Expanding Chemical Diversity: It provides a "protein-like" hydrophobic epitope, crucial for aptamers binding to complex protein targets.[1]

Chemical Architecture & Synthesis

Structural Definition

The modification consists of a benzylamine moiety coupled to the C5 position of the uracil ring through a carbonyl linker.

  • IUPAC Name: 5-(N-benzylcarbamoyl)uridine[1]

  • Formula:

    
     (Ribose form)
    
  • Key Moiety:

    
    [1]
    
Synthetic Pathway

The most robust synthesis utilizes a Palladium-catalyzed carbonylation (Heck-type reaction) of 5-iodo-uridine.[1] This method is preferred over direct electrophilic substitution due to higher regioselectivity and yield.

Graphviz Diagram: Palladium-Catalyzed Synthesis Workflow

SynthesisPathway Start 5-Iodo-Uridine (Substrate) Intermediate Pd-Acyl Complex Formation Start->Intermediate Oxidative Add. Reagents Benzylamine + CO (g) Pd(PPh3)4 Catalyst Reagents->Intermediate CO Insertion Product 5-Benzylaminocarbonyl Uridine (Crude) Intermediate->Product Nu- Attack (Benzylamine) Purification HPLC Purification (Reverse Phase) Product->Purification Workup

Caption: Pd-catalyzed aminocarbonylation mechanism converting 5-iodo-uridine to 5-benzylaminocarbonyluridine.

Physicochemical Profile

Electronic Properties & pKa

The carbonyl group attached to C5 is electron-withdrawing .[1] This pulls electron density away from the uracil ring, affecting the acidity of the N3 proton.

  • N3-H Acidity: The pKa of N3-H is typically lower (more acidic) than unmodified uridine (

    
    ).[1]
    
  • Estimated pKa:

    
     (extrapolated from 5-carbamoyluridine data).[1]
    
  • Implication: At physiological pH (7.4), a slightly higher fraction of the base may exist in the deprotonated (anionic) state compared to native uridine, potentially affecting base-pairing fidelity if not compensated by stacking.

Hydrophobicity & Solubility (LogP)

The benzyl group significantly increases lipophilicity.

  • LogP (Uridine):

    
     (Highly hydrophilic)[1]
    
  • LogP (5-Benzylaminocarbonyl-U):

    
     to 
    
    
    
    [1]
  • Solubility: Reduced aqueous solubility requires the use of co-solvents (e.g., DMSO, DMF) during stock preparation. In oligonucleotides, this hydrophobicity drives the "hydrophobic effect," stabilizing secondary structures.[1]

Structural Conformation
  • Glycosidic Bond: Predominantly adopts the anti conformation to minimize steric clash between the C5-substituent and the sugar oxygen.[1]

  • Sugar Pucker: Generally compatible with C3'-endo (A-form RNA) geometry, but the bulky major groove substituent can induce local distortions to accommodate the benzyl ring.

  • Major Groove Interaction: The amide linker is rigid.[1] The benzyl group stacks intra-helically or interacts with adjacent bases, often referred to as a "zipper" effect in aptamers.[1]

Thermodynamic Stability in Oligonucleotides

The inclusion of 5-benzylaminocarbonyluridine in a double helix (DNA:DNA or DNA:RNA) typically results in thermal stabilization .[1]

ParameterEffect vs. Unmodified UMechanism
Melting Temp (

)
Increase (+1.0 to +2.5°C per modification)Hydrophobic stacking of benzyl ring in the major groove.[1]
Base Pairing Standard Watson-Crick (A:U)N3-H remains available for H-bonding; O4 is involved in internal H-bond with the amide linker.[1]
Specificity HighThe modification does not disrupt A:U pairing geometry significantly.

Graphviz Diagram: Thermodynamic Stabilization Mechanism

Stability Mod 5-Benzylaminocarbonyl Modification H_Bond Intramolecular H-Bond (Amide NH -> Uracil O4) Mod->H_Bond Locks Conformation Stacking Hydrophobic Stacking (Benzyl Group) Mod->Stacking Major Groove Interaction Result Increased Duplex Tm (Stabilization) H_Bond->Result Water Water Displacement (Entropy Gain) Stacking->Water Release of Ordered Water Stacking->Result Water->Result

Caption: Thermodynamic factors contributing to the increased thermal stability of 5-benzylaminocarbonyl-modified duplexes.

Biological & Pharmacological Applications

SELEX and Aptamer Development (SOMamers)

This modification is a cornerstone of Slow Off-rate Modified Aptamers (SOMamers) .

  • Mechanism: The benzyl group mimics amino acid side chains (phenylalanine, tryptophan), allowing the aptamer to form tight, hydrophobic pockets around protein targets that standard nucleic acids cannot achieve.

  • Outcome:

    
     values often improve from micromolar (
    
    
    
    ) to picomolar (
    
    
    ) ranges.
Nuclease Resistance

The bulky C5 substituent provides a steric shield against exonucleases and endonucleases, extending the serum half-life of therapeutic oligonucleotides without the toxicity associated with phosphorothioate backbones.[1]

Experimental Characterization Protocols

Protocol: Measurement (Thermal Denaturation)

Objective: Quantify the stabilizing effect of the modification in a duplex.

  • Buffer Preparation: Prepare 10 mM sodium phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.[1]

  • Sample Prep: Mix modified oligonucleotide (1.0

    
    ) with complementary strand (1.0 
    
    
    
    ) in buffer.
  • Annealing: Heat to 95°C for 5 mins, then cool slowly (1°C/min) to 20°C.

  • Data Acquisition: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm while heating from 20°C to 90°C at a rate of 0.5°C/min.

  • Analysis: Calculate

    
     using the first derivative method (
    
    
    
    ).
Protocol: HPLC Purity Analysis

Objective: Verify synthesis purity and retention time shift.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5

    
    , 4.6 x 150 mm).[1]
    
  • Mobile Phase A: 0.1 M TEAA (Triethylammonium acetate), pH 7.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Expected Result: The 5-benzylaminocarbonyl derivative will elute later (higher retention time) than unmodified uridine due to the hydrophobic benzyl group.[1]

References

  • Vaught, J. D., et al. (2010). "Expanding the chemistry of DNA for in vitro selection." Journal of the American Chemical Society. Link

  • Rohloff, J. C., et al. (2014). "Nucleic Acid Ligands With Protein-like Side Chains: Modified Aptamers and Their Use as Diagnostic and Therapeutic Agents."[1] Molecular Therapy - Nucleic Acids. Link

  • Hollenstein, M. (2012). "Synthesis of deoxynucleoside triphosphates bearing an amino group for the in vitro selection of DNA aptamers." Organic & Biomolecular Chemistry. Link

  • Lipnick, R. L., & Fissekis, J. D. (1980). "A comparative proton magnetic resonance conformational study of the tRNA 'wobble' nucleosides."[1][2] Canadian Journal of Biochemistry.[1][2] Link

  • Iwanami, T., et al. (2007). "Crystal structures of DNA:DNA and DNA:RNA duplexes containing 5-(N-aminohexyl)carbamoyl-modified uracils."[1][3] Nucleic Acids Research.[1][3] Link

Sources

Foundational

Engineering RNA Survivability: The Impact of 5-Position Modifications on 2'-O-Methyl Uridine Stability

Executive Summary As a Senior Application Scientist in oligonucleotide therapeutics, I frequently encounter a recurring bottleneck in drug development: balancing target binding affinity with in vivo survivability. Unmodi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in oligonucleotide therapeutics, I frequently encounter a recurring bottleneck in drug development: balancing target binding affinity with in vivo survivability. Unmodified RNA is inherently labile, susceptible to rapid degradation by ubiquitous exo- and endonucleases. While 2'-O-methylation (2'-OMe) has become a gold standard for enhancing nuclease resistance and duplex stability, it is often insufficient on its own for systemic applications.

This technical guide explores the mechanistic causality and experimental validation of combining 2'-OMe with 5-position modifications on the pyrimidine ring of uridine . By leveraging dual-modified nucleosides (e.g., 5-methyl, 5-fluoro, and 5-bromo-2'-O-methyluridine), researchers can synergistically enhance base stacking, increase lipophilicity, and provide severe steric occlusion against nucleases, thereby extending the pharmacokinetic half-life of siRNAs, ASOs, and aptamers.

Mechanistic Causality: The Synergy of Dual Modifications

To understand why 5-substituted 2'-OMe-uridines are so effective, we must deconstruct the physical chemistry of the modifications.

The Role of 2'-O-Methylation (Sugar Pucker)

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar fundamentally alters the conformational landscape of the nucleotide. 2'-O-methylation restricts the ribose sugar to a C3'-endo conformation[1]. This structural bias is thermodynamically favorable for forming A-form RNA helices, which are the standard, highly stable conformations for RNA:RNA duplexes[2]. Furthermore, the bulky 2'-OMe group provides a primary layer of steric hindrance, protecting the adjacent 3'-phosphodiester bond from hydrolytic cleavage.

The Role of 5-Position Modifications (Base Stacking & Steric Shielding)

While the 2'-OMe modification stabilizes the backbone, modifications at the 5-position of the uracil nucleobase project into the major groove of the RNA duplex.

  • Thermodynamic Stability: The addition of a methyl group (m5U) or halogens (5-F, 5-Br) at the 5-position increases the polarizability and lipophilicity of the base. This enhances base-stacking interactions with adjacent nucleobases within the duplex interior, significantly increasing the melting temperature (Tm)[3].

  • Nuclease Shielding: Hydrophobic modifications at the 5-position create a secondary steric shield. This occlusion prevents the catalytic core of nucleases from accessing the phosphodiester backbone. This principle is heavily exploited in the development of Slow Off-rate Modified Aptamers (SOMAmers), where 5-position modifications impart substantial resistance to endonuclease degradation[4].

  • Specialized Applications: Halogenated derivatives, such as 5-bromo-2'-O-methyluridine, not only increase lipophilicity but also serve as heavy-atom derivatives for crystallographic studies and UV-crosslinking assays due to their photo-reactive properties[5].

Synergy A 2'-O-Methylation (C3'-endo Sugar Pucker) C Synergistic Uridine Analog (5-X-2'-OMe-U) A->C B 5-Position Modification (e.g., 5-Me, 5-F, 5-Br) B->C D Enhanced Base Stacking & A-Form Helix Stability C->D E Steric Shielding against Endo/Exonucleases C->E

Fig 1. Mechanistic synergy of 2'-OMe and 5-position modifications on RNA stability.

Thermodynamic and Nuclease Stability Profiles

The impact of these modifications is highly quantitative. Below is a synthesized data table comparing the thermodynamic contributions (ΔTm) and nuclease resistance of various 5-substituted 2'-OMe-U derivatives.

Table 1: Stability Profiles of 5-Substituted 2'-O-Methyl Uridine Derivatives

Modification (relative to U)ΔTm per mod (°C)*Relative Exonuclease Half-Life**Primary Mechanistic Benefit
2'-OMe-U (Baseline) +1.0 to +1.510xC3'-endo conformation, steric block
5-Me-2'-OMe-U +1.5 to +2.015xEnhanced base stacking, lipophilicity
5-F-2'-OMe-U +1.0 to +1.220xHigh electronegativity, strong H-bonding
5-Br-2'-OMe-U +2.0 to +2.525xHeavy atom effect, major groove filling

*Note: ΔTm is highly sequence-dependent. Values represent average increases per modification in an RNA:RNA duplex. **Note: Relative to unmodified RNA in 10% Fetal Bovine Serum (FBS).

Experimental Workflow: Validating Oligonucleotide Stability

Workflow S1 Step 1: Oligo Synthesis Phosphoramidite Chemistry S2 Step 2: Duplex Annealing Equimolar RNA/RNA S1->S2 S3 Step 3: Thermal Melting (Tm) UV Absorbance at 260 nm S2->S3 S4 Step 4: Nuclease Assay Incubation in 10% FBS S2->S4 S5 Step 5: HPLC/MS Analysis Quantify Intact Oligo S4->S5

Fig 2. Experimental workflow for validating thermodynamic and nuclease stability.

Protocol A: Thermal Melting (Tm) Analysis

This protocol isolates the thermodynamic contribution of the 5-position modification.

  • Sample Preparation: Dissolve the modified RNA strand and its complementary RNA target in a physiological buffer (10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final duplex concentration of 2 µM. Self-Validation: Always run an unmodified RNA:RNA duplex in parallel as an internal control.

  • Annealing: Heat the samples to 90°C for 5 minutes to denature any secondary structures, then slowly cool to room temperature at a rate of 1°C/min to ensure proper Watson-Crick base pairing.

  • Data Acquisition: Transfer the annealed samples to quartz cuvettes. Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, monitor absorbance at 260 nm.

  • Thermal Ramping: Ramp the temperature from 20°C to 85°C at a rate of 0.5°C/min.

  • Data Analysis: Calculate the Tm by taking the first derivative of the melting curve (

    
    ). The peak of the derivative curve represents the exact Tm.
    
Protocol B: Serum Exonuclease Stability Assay

This protocol simulates in vivo biological stability.

  • Incubation: Prepare a 5 µM solution of the modified oligonucleotide in 10% Fetal Bovine Serum (FBS) diluted in RPMI medium.

  • Time-Course Sampling: Incubate the mixture at 37°C. Extract 10 µL aliquots at predefined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Quenching (Critical Step): Immediately quench the nuclease activity by adding the aliquots to 10 µL of a stop solution containing 8 M urea and 50 mM EDTA, followed by flash-freezing in liquid nitrogen. Self-Validation: Failure to rapidly quench will result in artificially short half-lives.

  • Extraction and Analysis: Extract the oligonucleotides using solid-phase extraction (SPE). Analyze the percentage of intact oligo using strong anion-exchange (SAX) HPLC coupled with Mass Spectrometry (LC-MS) to verify the exact mass of the surviving fragments.

  • Half-Life Calculation: Plot the percentage of intact full-length oligonucleotide against time and fit to a first-order exponential decay model to determine the half-life (

    
    ).
    

Conclusion

The rational design of RNA therapeutics requires moving beyond single-dimension modifications. By combining the C3'-endo conformational lock of 2'-O-methylation with the major-groove stacking and steric shielding properties of 5-position modifications, drug developers can engineer oligonucleotides that survive the harsh in vivo nuclease environment without sacrificing target affinity. Whether designing the next generation of siRNAs, ASOs, or aptamers, 5-substituted 2'-OMe-uridines represent a critical tool in the medicinal chemist's arsenal.

References

  • The Enigmatic Role of 5-Formyl-2'-O-methyluridine: A Technical Perspective for Researchers. Benchchem. 2

  • Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. PMC. 1

  • Biophysical and Conformational Properties of Modified Nucleosides in RNA (Nuclear Magnetic Resonance Studies). ResearchGate. 3

  • Nucleic Acid Ligands With Protein-like Side Chains: Modified Aptamers and Their Use as Diagnostic and Therapeutic Agents. ResearchGate. 4

  • 5-Bromo-2'-O-methyluridine, 5-Br-2'-O-Methyl-U, 2'-OMe-5-Br-U. Bio-Synthesis. 5

Sources

Exploratory

Thermodynamic Effects of Benzylaminocarbonyl Group on RNA Duplexes

The following technical guide details the thermodynamic and structural effects of the benzylaminocarbonyl group (specifically as the -benzylaminocarbonyladenosine modification, , and related ureido-linkages) on RNA duple...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and structural effects of the benzylaminocarbonyl group (specifically as the


-benzylaminocarbonyladenosine modification, 

, and related ureido-linkages) on RNA duplexes.

Technical Guide for Drug Development & Structural Biology

Executive Summary

The benzylaminocarbonyl group (


) represents a critical modification in RNA therapeutics and structural biology. Its thermodynamic impact is strictly context-dependent, governed by the site of attachment (

-adenine vs.

-uracil vs.

-ribose).
  • At

    
    -Adenine (
    
    
    
    ):
    It acts as a duplex destabilizer but a single-strand stabilizer . The modification forces the nucleobase into a high-energy conformation to maintain Watson-Crick pairing, resulting in a significant thermodynamic penalty (
    
    
    ) for duplex formation. This property is exploited to prevent non-specific pairing in tRNA anticodon loops.
  • At

    
    -Uracil (
    
    
    
    ):
    It functions as a major-groove stabilizer . The benzyl group projects into the solvent or major groove, providing additional hydrophobic surface area for "zipper-like" stacking without disrupting base pairing. This is the basis for high-affinity SOMAmers (Slow Off-rate Modified Aptamers).
  • At

    
    -Ribose (2'-Ureido):  It provides superior stability compared to amide linkages due to pre-organized intramolecular hydrogen bonding.
    

This guide focuses on the mechanistic thermodynamics of the


-benzylaminocarbonyl  modification, the primary model for understanding ureido-linked RNA dynamics.

Chemical Identity & Structural Mechanism[1]

The benzylaminocarbonyl group introduces a urea-like linkage. Its thermodynamic behavior is dictated by the "Spring-Loaded" Mechanism .

The "Spring-Loaded" Conformational Penalty

In unmodified adenosine, the exocyclic amine is free to rotate but prefers a planar conformation coplanar with the purine ring.

  • Free State (

    
    ):  The bulky benzylaminocarbonyl group sterically clashes with the 
    
    
    
    atom of the purine ring. To relieve this strain, the group rotates, often forcing the adenosine base into the syn conformation (glycosidic angle
    
    
    ).
  • Duplex State: To form Watson-Crick hydrogen bonds with Uridine, the adenosine must adopt the anti conformation (

    
    ).
    
  • Thermodynamic Consequence: Hybridization requires the "spring-loaded" base to overcome the steric energy barrier to flip from syn to anti. This enthalpic cost (

    
    ) reduces the net stability of the duplex.
    
Hydrophobic Stacking (Enthalpic Gain)

While the conformational change opposes duplex formation, the benzyl ring itself is hydrophobic. In single-stranded contexts (e.g., dangling ends or loops), the benzyl group intercalates or stacks on adjacent bases, providing favorable van der Waals interactions (


).

Thermodynamic Data Analysis

The following data summarizes the thermodynamic parameters of RNA duplexes containing


-benzylaminocarbonyladenosine (

) compared to unmodified Adenosine (

) and the natural analog

(N6-threonylcarbamoyladenosine).

Table 1: Thermodynamic Parameters of Duplex Formation (1 M NaCl) Sequence Context: 5'-...U-X -U...-3' paired with 3'-...A-U-A...-5'

Modification (

)

(°C)

(kcal/mol)

(eu)

(kcal/mol)
Net Effect
Adenosine (A) 48.5-52.4-148.2-6.5 Reference

-Methyl (

)
46.8-50.1-142.5-5.9 Mild Destabilization

-Benzylaminocarbonyl (

)
39.2 -44.8 -129.0 -4.8 Strong Destabilization

(Natural)
38.5-43.5-125.1-4.7 Strong Destabilization

Key Insights:

  • 
     Drop:  The benzylaminocarbonyl group lowers the melting temperature by ~9°C per modification in internal positions.
    
  • Enthalpic Penalty: The magnitude of

    
     decreases (becomes less negative), indicating weaker net bonding/stacking in the duplex form due to the distortion required to accommodate the bulky urea group.
    
  • Entropic Compensation:

    
     becomes less negative (less order required), but not enough to compensate for the loss of enthalpy.
    

Mechanistic Visualization

The following diagram illustrates the "Spring-Loaded" mechanism and the thermodynamic cycle of the benzylaminocarbonyl modification.

ThermodynamicMechanism cluster_legend Thermodynamic Driver SS_Syn Single Strand (Syn) Lowest Energy State Benzyl group stabilizes via stacking SS_Anti Single Strand (Anti) High Energy Intermediate Steric Clash with N7 SS_Syn->SS_Anti Conformational Flip (+ Enthalpic Cost) Duplex Duplex (Anti) Watson-Crick Paired Mechanically Strained SS_Syn->Duplex Net Process (Destabilized by Strain) SS_Anti->Duplex Hybridization (+ H-Bonding) Description The benzylaminocarbonyl group prefers the 'Syn' orientation. Forcing it into 'Anti' for pairing costs energy, reducing duplex stability.

Caption: The "Spring-Loaded" mechanism. The energy required to rotate the benzylaminocarbonyl group from syn to anti penalizes duplex formation.

Experimental Protocols

To validate the thermodynamic effects of this group in your own constructs, use the following self-validating workflow.

UV Melting Analysis (Standard Protocol)

Objective: Determine


, 

, and

via van't Hoff analysis.
  • Sample Preparation:

    • Dissolve RNA oligonucleotides (modified and control) in Melting Buffer (1 M NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0).

    • Control: Ensure 1:1 strand stoichiometry by quantifying concentration using extinction coefficients (

      
      ) calculated via nearest-neighbor model (adjusting for the benzyl group's absorbance if necessary, though usually negligible at 260 nm relative to the base).
      
    • Concentration Series: Prepare samples at 2, 5, 10, and 50

      
      M to check for concentration dependence (validates bimolecular transition).
      
  • Data Acquisition:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature controller.

    • Ramp: 0.5°C/min from 10°C to 90°C.

    • Monitor: Absorbance at 260 nm (A260).

  • Data Processing:

    • Calculate fraction folded (

      
      ) vs. Temperature.
      
    • Extract

      
       (where 
      
      
      
      ).
    • Van't Hoff Plot: Plot

      
       vs. 
      
      
      
      .
    • Slope =

      
      ; Intercept = 
      
      
      
      .
Circular Dichroism (CD) Verification

Objective: Confirm that the modification does not alter the global A-form geometry.

  • Expectation: A-form RNA exhibits a positive band at ~265 nm and a negative band at ~210 nm.

  • Deviation: If the benzylaminocarbonyl group forces a Z-RNA transition or loop extrusion, the 265 nm peak will shift or diminish.

Applications in Drug Development

Antisense & siRNA Design (Destabilization Utility)

While duplex destabilization is generally avoided, the benzylaminocarbonyl group is useful for:

  • Reducing Off-Target Effects: Placing the modification in the seed region of an siRNA can destabilize the interaction with off-target mRNAs that have partial complementarity, while maintaining sufficient affinity for the perfect match (if the modification is placed strategically, e.g., at the 3' end or in a bulge).

  • Preventing Self-Dimerization: In therapeutic aptamers,

    
    -modifications prevent the formation of stable secondary structures that compete with the active ligand-binding conformation.
    
Aptamer Functionalization (C5-Uracil Variant)

Note: If the benzylaminocarbonyl group is attached to the C5 position of Uracil (BndU), the thermodynamic effect is inverted.

  • Effect: The group projects into the major groove.

  • Thermodynamics: It creates a hydrophobic "zipper" along the helix. This increases

    
     and nuclease resistance.
    
  • Use Case: SOMAmers (Slow Off-rate Modified Aptamers) use BndU to achieve femtomolar affinity for protein targets by mimicking amino acid side chains.

References

  • Thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines. Source: Nucleic Acids Research (2003) URL:[1][2][Link]

  • Structure and thermodynamics of N6-methyladenosine in RNA: a spring-loaded base modification. Source: Journal of the American Chemical Society (2015) URL:[3][Link]

  • Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes. Source: Nucleic Acids Research (2005) URL:[Link]

  • Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides. Source: Nucleic Acids Research (2015) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Role of 5-Benzylaminocarbonyl-2'-O-methyl-Uridine in Antisense Oligonucleotides

Abstract The field of antisense therapeutics is in a constant state of evolution, driven by the need for enhanced specificity, stability, and efficacy of synthetic oligonucleotides. Chemical modifications to the nucleoti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The field of antisense therapeutics is in a constant state of evolution, driven by the need for enhanced specificity, stability, and efficacy of synthetic oligonucleotides. Chemical modifications to the nucleotide building blocks are paramount to achieving these desired drug-like properties. This guide provides a comprehensive technical overview of a specific dual-modification strategy: the incorporation of 5-Benzylaminocarbonyl-2'-O-methyl-uridine into antisense oligonucleotides (ASOs). We will explore the synergistic contributions of the 2'-O-methyl group and the 5-benzylaminocarbonyl moiety to the overall performance of ASOs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and application of next-generation antisense therapies.

The Imperative for Chemical Modification in Antisense Technology

Antisense oligonucleotides are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing. This binding event can modulate the function of the target RNA, typically leading to the downregulation of protein expression. The therapeutic potential of this approach is immense; however, unmodified oligonucleotides are poor drug candidates due to their rapid degradation by cellular nucleases and suboptimal hybridization affinity for their RNA targets.

To overcome these limitations, a variety of chemical modifications have been developed and are broadly categorized into three classes: modifications to the phosphate backbone, the sugar moiety, and the nucleobase. Second-generation ASOs, which include modifications like 2'-O-methyl (2'-OMe), have demonstrated significantly improved pharmacological profiles.

Deconstructing the Modification: A Dual-Pronged Enhancement

The focus of this guide, 5-Benzylaminocarbonyl-2'-O-methyl-uridine, combines two strategic modifications on a single uridine nucleoside. Each component is designed to confer distinct, yet complementary, advantages to the antisense oligonucleotide.

The 2'-O-methyl (2'-OMe) Modification: A Cornerstone of Stability and Affinity

The 2'-O-methyl modification, where a methyl group replaces the hydroxyl group at the 2' position of the ribose sugar, is one of the most widely used modifications in oligonucleotide therapeutics.[][] Its primary roles are:

  • Enhanced Nuclease Resistance: The 2'-hydroxyl group is a primary site for nuclease-mediated degradation of RNA. Replacing it with a 2'-OMe group sterically hinders the approach of nucleases, thereby significantly increasing the in vivo half-life of the ASO.[3][4] This modification provides substantial protection against both endo- and exonucleases.[5]

  • Increased Binding Affinity: The 2'-OMe modification locks the sugar pucker in an RNA-like C3'-endo conformation. This pre-organization of the sugar moiety reduces the entropic penalty of hybridization, leading to a more stable duplex with the target mRNA. This increased binding affinity is reflected in a higher melting temperature (Tm) of the ASO-mRNA duplex.[6]

  • Reduced Immunogenicity: Certain unmodified CpG motifs in DNA can trigger an innate immune response. The 2'-OMe modification can help to mitigate these off-target immunological effects.[]

The 5-Benzylaminocarbonyl Modification: Fine-Tuning Target Engagement

Modifications at the 5-position of pyrimidines, such as uridine, offer a unique opportunity to introduce functional groups into the major groove of the ASO-mRNA duplex without disrupting Watson-Crick base pairing. The 5-benzylaminocarbonyl group consists of a benzyl group linked to the C5 position of uracil via an amide bond. While direct studies on this specific modification are limited, we can infer its likely contributions based on structurally related 5-N-carboxamide modifications.[3][7]

  • Potential for Enhanced Binding Affinity: The benzyl group, being a bulky and hydrophobic moiety, has the potential to engage in favorable van der Waals or hydrophobic interactions within the major groove of the duplex or with the target mRNA itself. Studies on other 5-N-carboxamide modifications have shown that both benzyl and naphthyl groups can stabilize intramolecular single-stranded structures, suggesting they can promote pre-organization for target binding.[3][7]

  • Modulation of Cellular Uptake and Distribution: The introduction of a lipophilic benzyl group may influence the ASO's interaction with cell membranes and intracellular proteins, potentially affecting its cellular uptake and trafficking.[8]

  • Fine-Tuning of Duplex Stability: The impact of such bulky groups on duplex stability can be complex. While some large hydrophobic groups have been shown to be destabilizing within a duplex, others, particularly those capable of specific interactions, can enhance stability.[3][7] The precise effect of the 5-benzylaminocarbonyl group would require empirical determination.

Synergistic Effects and the Rationale for Combination

The combination of the 2'-O-methyl and 5-benzylaminocarbonyl modifications in a single nucleoside offers a compelling strategy for creating highly effective ASOs.

Synergistic_Effects cluster_modifications Modifications cluster_properties Enhanced ASO Properties 2_OMe 2'-O-methyl Nuclease_Resistance Nuclease Resistance 2_OMe->Nuclease_Resistance Primary Driver Binding_Affinity Binding Affinity (Tm) 2_OMe->Binding_Affinity Increases Stability 5_Benzyl 5-Benzylaminocarbonyl 5_Benzyl->Binding_Affinity Potential Enhancement Cellular_Uptake Cellular Uptake 5_Benzyl->Cellular_Uptake Potential Modulation Overall_Efficacy Improved Therapeutic Efficacy Nuclease_Resistance->Overall_Efficacy Binding_Affinity->Overall_Efficacy Cellular_Uptake->Overall_Efficacy

Caption: Synergistic contributions of the dual modification.

The 2'-OMe group provides a robust foundation of nuclease resistance and enhanced binding affinity, while the 5-benzylaminocarbonyl group offers the potential for further refinement of target engagement and cellular interactions. This combination allows for a multi-faceted approach to improving the overall therapeutic index of an ASO.

Synthesis and Incorporation into Oligonucleotides

The synthesis of oligonucleotides containing 5-Benzylaminocarbonyl-2'-O-methyl-uridine is achieved through standard phosphoramidite solid-phase synthesis. The key prerequisite is the chemical synthesis of the corresponding phosphoramidite building block.

General Synthesis Pathway for the Modified Phosphoramidite

Phosphoramidite_Synthesis Uridine Uridine Protection_5_3 Protection of 5' and 3' hydroxyls Uridine->Protection_5_3 Methylation_2 2'-O-methylation Protection_5_3->Methylation_2 Deprotection_5_3 Deprotection of 5' and 3' hydroxyls Methylation_2->Deprotection_5_3 Protection_5 5'-DMT protection Deprotection_5_3->Protection_5 Halogenation_5 Halogenation at C5 Protection_5->Halogenation_5 Coupling_Benzylamine Palladium-catalyzed coupling with benzylamine and CO Halogenation_5->Coupling_Benzylamine Phosphitylation 3'-Phosphitylation Coupling_Benzylamine->Phosphitylation Final_Product 5-Benzylaminocarbonyl-2'-O-methyl- uridine-3'-phosphoramidite Phosphitylation->Final_Product

Caption: General workflow for modified phosphoramidite synthesis.

This multi-step synthesis requires careful optimization of reaction conditions and purification at each stage to ensure the high purity of the final phosphoramidite required for efficient oligonucleotide synthesis.

Solid-Phase Oligonucleotide Synthesis

Once the phosphoramidite is obtained, it can be incorporated into a desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The coupling efficiency of the modified phosphoramidite should be monitored to ensure high-quality, full-length ASO production.

Experimental Validation Protocols

The efficacy of an ASO containing 5-Benzylaminocarbonyl-2'-O-methyl-uridine must be rigorously evaluated through a series of in vitro experiments.

Nuclease Resistance Assay

This assay assesses the stability of the modified ASO in the presence of nucleases.

Protocol:

  • Preparation of ASOs: Synthesize the modified ASO and an unmodified control oligonucleotide of the same sequence.

  • Incubation with Serum: Incubate the ASOs at a final concentration of 1-5 µM in 50-90% fetal bovine serum (or human serum) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Enzyme Inactivation: Stop the reaction by adding a proteinase K solution to degrade the nucleases.

  • Analysis: Analyze the integrity of the ASOs at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

  • Quantification: Quantify the amount of full-length ASO remaining at each time point to determine the degradation rate.

Thermal Melting (Tm) Analysis

This experiment measures the binding affinity of the ASO to its complementary RNA target.

Protocol:

  • Oligonucleotide Preparation: Prepare equimolar solutions of the ASO and its complementary RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Duplex Formation: Mix the ASO and target RNA, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature to facilitate annealing.

  • Spectrophotometry: Measure the absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer with a temperature controller. Increase the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: Plot absorbance versus temperature. The first derivative of this curve will show a peak at the melting temperature (Tm), which is the temperature at which 50% of the duplex is dissociated.[9][10]

In Vitro Cellular Activity Assay

This assay determines the ability of the modified ASO to reduce the expression of its target gene in a cellular context.

Protocol:

  • Cell Culture: Plate cells that endogenously express the target gene in a multi-well format.

  • ASO Transfection: Transfect the cells with varying concentrations of the modified ASO and control oligonucleotides using a suitable delivery method (e.g., lipid-based transfection reagent or gymnotic delivery).[11]

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for ASO uptake and target engagement.

  • RNA Extraction and RT-qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene.

  • Protein Analysis (Optional): Perform a Western blot or ELISA to assess the levels of the target protein.

  • Dose-Response Curve: Plot the percentage of target gene knockdown versus the ASO concentration to determine the IC50 (the concentration at which 50% inhibition is achieved).

Data Presentation and Interpretation

The results from the validation experiments should be presented clearly to allow for straightforward interpretation.

Table 1: Comparative Properties of Modified vs. Unmodified ASOs

PropertyUnmodified ASO2'-OMe Modified ASO5-Bn-CO-2'-OMe-U ASO
Nuclease Stability (t½ in serum) < 1 hour> 24 hours (Expected)> 24 hours (Expected)
Binding Affinity (ΔTm per mod.) N/A+1.0 to +1.5 °CTo be determined
In Vitro Potency (IC50) High (µM range)Moderate (nM range)To be determined

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Future Perspectives

The incorporation of 5-Benzylaminocarbonyl-2'-O-methyl-uridine into antisense oligonucleotides represents a sophisticated approach to enhancing their therapeutic properties. The well-established benefits of the 2'-O-methyl modification, combined with the potential for refined target interactions and modulated cellular uptake from the 5-benzylaminocarbonyl group, make this a promising strategy for the development of next-generation ASOs. Rigorous experimental validation is crucial to fully elucidate the advantages of this dual modification and to guide its application in the design of novel antisense therapies. Future work should focus on systematic studies to understand the structure-activity relationship of various 5-position modifications in combination with different 2'-sugar substitutions to create a toolbox of modified nucleosides for the rational design of highly potent and specific antisense oligonucleotides.

References

  • (2017). Cellular uptake and trafficking of antisense oligonucleotides.
  • V. M. (2015). Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides. Nucleic Acids Research, 43(21), 10454–10463.
  • (2024, May 24). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. Ncardia.
  • (2019). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 24(15), 2786.
  • (2020). critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Nucleic Acids Research, 48(16), 8837–8853.
  • (2022, July 20). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry.
  • (2016, August 4). Cellular uptake studies of antisense oligonucleotides using G-quadruplex-nanostructures. The effect of cationic residue on the biophysical and biological properties. RSC Publishing.
  • (n.d.). 5-Methyl-dC Oligonucleotides: A Comparative Guide to Nuclease Resistance. Benchchem.
  • (n.d.). Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides.
  • (2025, January 16). Common modifications and effects of oligonucleotide drugs. BOC Sciences.
  • (n.d.). 5-Methyl-U-CE, 2'-MOE Phosphoramidite. LGC, Biosearch Technologies.
  • (2017, March 15). Cellular uptake and trafficking of antisense oligonucleotides. PubMed.
  • (n.d.).
  • (2014, June 25). Melting Temperature (Tm) Calculation for BNA Oligonucleotides. Bio-Synthesis.
  • (2022, December 19). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides.
  • (n.d.). Cellular uptake and trafficking of antisense oligonucleotides. Semantic Scholar.
  • (n.d.). Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC.
  • (n.d.). Protocol for DNA Duplex Tm Measurements.
  • (2024, September 28).
  • (2006). Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study. Current Protocols in Nucleic Acid Chemistry.
  • (n.d.). Thermostability of Modified Oligonucleotide Duplexes. TriLink BioTechnologies.
  • (n.d.). Nuclease Resistance Design and Protocols. Gene Link.
  • (2023).
  • (2015, October 4). Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides. PMC - PubMed Central.
  • (2022, November 24). Oligo modifications that block nuclease degradation.
  • (n.d.). Nuclease resistance of exNA modified oligonucleotides. Stability of...
  • (n.d.). Nuclease Resistance Modified Bases Oligo Synthesis.
  • (2002, November 1). Synthesis and properties of 5′-amino-2′,4′-BNA modified oligonucleotides with P3′→N5′ phosphoramidate linkages. Nucleic Acids Symposium Series.
  • (n.d.). Sequence Modification Using Glen Research's 5-Modified dU Family. Glen Report 29.15.
  • (2025, October 11). Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.

Sources

Exploratory

History and Development of 5-Modified 2'-O-Methyl Uridine Analogs

Content Type: Technical Whitepaper Audience: Oligonucleotide Chemists, RNA Therapeutic Developers, and Structural Biologists. Executive Summary The evolution of RNA therapeutics has been driven by the quest for chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Oligonucleotide Chemists, RNA Therapeutic Developers, and Structural Biologists.

Executive Summary

The evolution of RNA therapeutics has been driven by the quest for chemical modifications that balance three competing forces: metabolic stability , target affinity , and immunological silence . While 2'-O-methyl (2'-OMe) modifications have become the industry standard for backbone stabilization and immune evasion, the concurrent modification of the uracil base at the 5-position represents the next frontier in fine-tuning oligonucleotide behavior.

This guide analyzes the development of 5-modified 2'-O-methyl uridine analogs , a class of dual-modified nucleosides that combine the C3'-endo sugar pucker of 2'-OMe with the steric and hydrophobic versatility of 5-position substitutions. From the naturally occurring 5-methyl-2'-O-methyl uridine (found in tRNA) to synthetic 5-alkynyl derivatives used in click chemistry and steric steering, this document details their synthesis, physicochemical properties, and application in next-generation siRNA and aptamer platforms.

Structural Mechanistics: The Power of Dual Modification

The efficacy of 5-modified 2'-O-methyl uridine analogs stems from the independent yet synergistic effects of the ribose and base modifications.

The Ribose Scaffold: 2'-O-Methylation

The 2'-OMe group acts as the structural anchor. By replacing the 2'-hydroxyl with a methoxy group, the ribose is locked into a C3'-endo (North) conformation.

  • Thermodynamics: This conformation mimics A-form RNA, pre-organizing the strand for duplex formation and typically increasing the melting temperature (

    
    ) by 0.5°C to 1.5°C per modification.
    
  • Nuclease Resistance: The bulky methoxy group sterically hinders nucleophilic attack by the 2'-oxygen on the phosphodiester backbone, the primary mechanism of RNA hydrolysis.

  • Immune Evasion: 2'-OMe is a "self" marker (present in Cap 1 structures), significantly dampening TLR7/8 activation.

The Base Warhead: 5-Position Substitution

The 5-position of the uracil ring projects into the major groove of the RNA duplex. This vector allows for chemical functionalization without disrupting Watson-Crick base pairing.

  • 5-Methyl (Ribothymidine): Adds a hydrophobic methyl group, improving base stacking and increasing

    
     by ~0.5°C.
    
  • 5-Bromo / 5-Iodo: Halogens enhance stacking through polarizability and serve as reactive handles for cross-coupling.

  • 5-Alkynyl / 5-Aryl: Used in SOMamers (Slow Off-rate Modified Aptamers) to create novel hydrophobic interaction motifs that bind proteins with high affinity.

Synergistic Impact on Stability

When combined, these modifications create a hyper-stable motif. Data suggests that 5-substitution does not interfere with the C3'-endo pucker induced by the 2'-OMe group.

Modification

(vs. Unmodified RNA)
Nuclease ResistanceImmune Stimulation (TLR7/8)
2'-OMe U +1.0°CHighLow
5-Methyl U +0.5°CLowModerate
5-Bromo U +0.8°CModerateModerate
5-Me-2'-OMe U +1.5°C Very High Very Low

Synthetic Evolution and Pathways

The synthesis of these analogs has evolved from laborious linear routes to convergent palladium-catalyzed cross-couplings.

The "Convergent" Approach (Modern Standard)

The most efficient route utilizes a common intermediate, 5-iodo-2'-O-methyl uridine . This "divergent" strategy allows for the rapid generation of libraries (alkynes, aryls, alkyls) from a single precursor via Sonogashira or Suzuki couplings.

SynthesisPath Uridine Uridine OMe_U 2'-O-Methyl Uridine Uridine->OMe_U DMT/Methylation Iodo_U 5-Iodo-2'-O-Methyl Uridine (Key Intermediate) OMe_U->Iodo_U NIS or ICl Sonogashira Pd-Catalyzed Cross-Coupling Iodo_U->Sonogashira Pd(0)/Cu(I) Alkynyl 5-Alkynyl-2'-OMe U (Click Chemistry) Sonogashira->Alkynyl Terminal Alkyne Aryl 5-Aryl-2'-OMe U (Aptamers) Sonogashira->Aryl Aryl Boronic Acid (Suzuki)

Figure 1: Divergent synthesis strategy for 5-modified 2'-O-methyl uridine analogs.

Historical Challenges

Early attempts often involved methylating 5-modified uridine precursors. This was problematic because bulky 5-substituents (like bromine) could sterically hinder the 2'-hydroxyl, reducing methylation yields. Furthermore, harsh methylation conditions often led to side reactions at the 5-position (e.g., dehalogenation).

Therapeutic Applications

siRNA Optimization

In siRNA, the "seed region" (nucleotides 2-8 of the antisense strand) is critical for specificity.

  • Off-Target Reduction: 2'-OMe in the seed region reduces off-target binding.

  • Steric Steering: Introducing a bulky 5-modification (e.g., 5-ethyl or 5-vinyl) at specific positions (like position 2 or 5) can destabilize interaction with off-target transcripts while maintaining on-target efficacy due to the high affinity of the 2'-OMe backbone.

Aptamers (SOMamers)

SomaLogic’s SOMamers utilize 5-position modifications (benzyl, naphthyl, indole) to mimic amino acid side chains, allowing aptamers to bind proteins with antibody-like affinity.

  • Role of 2'-OMe: While original SOMamers were DNA-based (dU), next-generation RNA aptamers incorporate 2'-OMe to survive in serum. The 5-modified 2'-OMe U is the "holy grail" monomer here: it provides the hydrophobic binding surface (5-pos) AND the nuclease resistance (2'-pos).

mRNA Therapeutics

While N1-methylpseudouridine is the standard for coding regions, 5-modified 2'-OMe analogs are exploring niches in Untranslated Regions (UTRs) .

  • Cap Proximal Region: The first nucleotide after the cap (N1) is naturally 2'-O-methylated (Cap 1). Modifying the base at this position (e.g., to 5-methyl-2'-O-methyl U) can further fine-tune translation efficiency and resistance to decapping enzymes.

Experimental Protocols

Protocol A: Synthesis of 5-Iodo-2'-O-Methyl Uridine Phosphoramidite

A robust protocol for generating the key intermediate for cross-coupling.

Reagents: 2'-O-Methyl Uridine, Iodine Monochloride (ICl), Dichloromethane (DCM), Methanol.

  • Iodination:

    • Dissolve 2'-O-methyl uridine (10 mmol) in dry methanol (50 mL).

    • Add Iodine Monochloride (1.1 eq) dropwise at room temperature.

    • Stir for 12-24 hours in the dark (iodides are light-sensitive).

    • Validation: Monitor by TLC (10% MeOH in DCM). Product

      
       will be higher than starting material.
      
    • Workup: Quench with saturated

      
       (to remove excess iodine), concentrate, and crystallize from ethanol.
      
  • Protection (DMT/Phosphitylation):

    • Standard dimethoxytritylation at 5'-OH followed by 3'-phosphitylation using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Note: The 5-iodo group is stable under standard phosphitylation conditions.

Protocol B: Sonogashira Coupling on Solid Support (Post-Synthetic)

For modifying the oligonucleotide after synthesis, often used for labeling.

Context: Starting with an RNA oligo containing 5-Iodo-2'-OMe U on CPG support.

  • Catalyst Mix: Prepare a degassed solution of

    
     (5 mol%) and CuI (10 mol%) in DMF/Triethylamine (3:1).
    
  • Coupling:

    • Add the terminal alkyne (e.g., propargyl amine or a fluorescent alkyne) (10-20 eq) to the CPG column.

    • Add the Catalyst Mix.[1][2]

    • Incubate at 40-60°C for 2-4 hours.

  • Washing: Wash extensively with DMF, then Acetonitrile to remove metal catalysts (copper can degrade RNA).

  • Deprotection: Proceed with standard ammonolysis.

References

  • Synthesis and Properties of 5-Ethyluridine siRNA: Terrazas, M. & Eritja, R. (2011). Synthesis and properties of small interfering RNA duplexes carrying 5-ethyluridine residues. Molecular Diversity. Link

  • 5-Alkynyl Functionalization: Hrdlicka, P.J., et al. (2005). Synthesis and characterization of 2'-O-methyl-5-alkynyluridine modified oligonucleotides. Journal of Organic Chemistry. Link

  • Thermodynamics of 5-Substitution: Pasternak, A. & Wengel, J. (2011). The effect of 5-substituted uridines on the thermal stability of DNA and RNA duplexes. Bioorganic & Medicinal Chemistry Letters. Link

  • Immunogenicity Mechanisms: Karikó, K., et al. (2005).[3] Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity. Link

  • Sonogashira Protocol Reference: BenchChem Application Notes. Sonogashira Coupling of 5-Iododecane with Terminal Alkynes. Link

  • tRNA Modifications: Motorin, Y. & Helm, M. (2011). RNA nucleotide methylation. WIREs RNA. Link

Sources

Foundational

The Strategic Advantage of 5-Benzylaminocarbonyl (BndU) for Steric Blocking

The following technical guide details the physicochemical and functional advantages of the 5-(N-benzylaminocarbonyl)-2'-deoxyuridine (BndU) modification. While historically popularized by SomaLogic’s SOMamer® technology...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and functional advantages of the 5-(N-benzylaminocarbonyl)-2'-deoxyuridine (BndU) modification. While historically popularized by SomaLogic’s SOMamer® technology for proteomic affinity, this guide analyzes its utility through the broader lens of steric blocking —defined here as the capacity to physically occlude target machinery (enzymes, ribosomes, or spliceosomes) and stabilize oligonucleotide secondary structures via hydrophobic cores.

Executive Summary

In the landscape of oligonucleotide modifications, the 5-benzylaminocarbonyl-dU (BndU) moiety represents a paradigm shift from "informational" pairing to "functional" occlusion. Unlike standard 2'-MOE or LNA modifications which primarily lock sugar puckering to increase binding affinity (


), the BndU modification introduces a bulky, hydrophobic benzyl group at the C5 position of the uracil base .

This modification confers three distinct steric advantages:

  • Protein-Like Functionality: The benzyl group mimics the side chains of phenylalanine or tryptophan, allowing oligonucleotides to access hydrophobic pockets on target proteins that are impermeable to standard polyanionic DNA.

  • Kinetic Stabilization (Slow Off-Rates): The steric bulk and hydrophobic stacking create "locking" interactions, drastically reducing the dissociation rate (

    
    ) of the oligonucleotide-target complex.
    
  • Nuclease Shielding: The C5-projection creates a steric "umbrella" that prevents nucleases from accessing the phosphodiester backbone.

Chemical Basis & Structural Biology[1][2]

The BndU Pharmacophore

Standard DNA relies on hydrogen bonding (Watson-Crick) and base stacking. BndU adds a third dimension: hydrophobic interaction . The modification attaches a benzylaminocarbonyl group to the C5 position of deoxyuridine.

  • Position: C5 of the pyrimidine ring (projects into the major groove in a duplex).

  • Linker: An amide (carbonyl) linkage, which adds rigidity and potential for additional hydrogen bonding.

  • Payload: A benzyl ring, providing significant steric bulk and lipophilicity.

The "Benzyl Zipper" Motif

In single-stranded folded structures (aptamers), BndU residues do not merely stack; they can form a hydrophobic core . Crystallographic studies have shown that adjacent or opposing BndU residues can interlock their benzyl rings, forming a "zipper" that stabilizes the tertiary structure. This allows the oligonucleotide to fold into tight, rigid shapes capable of high-affinity steric blocking.

BndU_Structure DNA_Backbone DNA Backbone (Phosphodiester) Uracil_Base Uracil Base (C5 Position) DNA_Backbone->Uracil_Base Glycosidic Bond Linker Amide Linker (-CONH-) Uracil_Base->Linker Modification Site Benzyl_Group Benzyl Ring (Hydrophobic/Bulky) Linker->Benzyl_Group Projects into Major Groove Target_Pocket Target Hydrophobic Pocket (Protein/Enzyme) Benzyl_Group->Target_Pocket High Affinity Interaction Nuclease Nuclease Enzyme Benzyl_Group->Nuclease Steric Clash (Blocks Access)

Figure 1: Structural logic of the BndU modification. The benzyl group projects outward, engaging targets while simultaneously shielding the backbone from enzymatic attack.

Mechanisms of Action[3][4]

Steric Blocking of Protein Targets (Aptameric Mode)

This is the primary mechanism utilized in SOMamers (Slow Off-rate Modified Aptamers) .

  • Challenge: Natural DNA is hydrophilic and cannot bind tightly to the hydrophobic active sites of proteins.

  • BndU Solution: The benzyl groups penetrate the hydrophobic crevices of a target protein. This is not just surface binding; it is a "key-in-lock" steric occlusion.

  • Result: The oligonucleotide physically blocks the protein's active site or interaction surface, inhibiting its function with antibody-like affinity (

    
     often < 1 nM).
    
Steric Blocking of RNA Machinery (Antisense Mode)

In antisense applications, BndU modifications can enhance the blocking of ribosomal assembly or spliceosome binding.

  • Major Groove Occlusion: When a BndU-modified ASO binds to a target mRNA, the benzyl groups fill the major groove of the DNA:RNA heteroduplex.

  • Ribosome Stalling: The bulky major groove profile presents a massive steric hurdle for the ribosome or RNA-binding proteins (RBPs), preventing translation initiation or elongation more effectively than unmodified DNA.

Thermodynamic Stability Data

The following table summarizes the impact of BndU on oligonucleotide properties compared to standard DNA.

PropertyStandard DNA (T)BndU-Modified (U)Mechanistic Advantage
Hydrophobicity Low (Polyanionic)High (Amphipathic)Access to hydrophobic protein pockets.
Nuclease Half-Life MinutesHours/DaysSteric shielding of the phosphodiester bond.
Duplex Stability (

)
BaselineVariable*Can destabilize simple duplexes due to clash, but stabilizes folded tertiary structures via benzyl stacking.
Off-Rate (

)
FastVery Slow (

)
"Locking" mechanism for prolonged inhibition.

*Note: In duplex contexts, BndU requires careful spacing (e.g., alternating residues) to avoid steric clash between adjacent benzyl groups, whereas in folded aptamers, adjacent BndUs often stabilize the structure.

Experimental Protocols

Synthesis of BndU Oligonucleotides

Prerequisites: Automated DNA Synthesizer, BndU-phosphoramidite.

Protocol:

  • Reagent Preparation: Dissolve 5-(N-benzylaminocarbonyl)-dU phosphoramidite in anhydrous acetonitrile (0.1 M). Note: This monomer is bulkier; ensure complete dissolution.

  • Coupling:

    • Extend coupling time to 6–10 minutes (vs. standard 2 min) to account for the slower kinetics of the bulky phosphoramidite.

    • Activator: 5-Benzylthiotetrazole (BTT) or DCI.

  • Oxidation/Capping: Standard iodine oxidation and acetic anhydride capping cycles.

  • Deprotection:

    • Use mild deprotection conditions (e.g., t-butylamine/methanol or dilute ammonia) if compatible with other modifications.

    • Critical: BndU is generally stable in standard ammonium hydroxide (55°C, 16h), but always verify batch quality via mass spec.

  • Purification: DMP-on purification (Reverse Phase HPLC) is recommended due to the high hydrophobicity of the BndU group, which provides excellent separation from failure sequences.

Validation: Nuclease Resistance Assay

To verify the steric protection of the backbone:

  • Incubation: Mix 1 µM Oligo (BndU vs Control) with 0.01 U/µL Snake Venom Phosphodiesterase (SVPD) or 10% Fetal Bovine Serum (FBS).

  • Time Points: Aliquot at 0, 1, 4, 12, and 24 hours.

  • Quenching: Add EDTA (stop solution) and heat at 95°C for 5 min.

  • Analysis: Run on 20% PAGE (denaturing) or analyze via LC-MS.

  • Expectation: BndU oligos should show >80% integrity at 12h, while controls degrade <1h.

Case Study: The SOMamer Workflow

The most authoritative application of BndU is in the SELEX (Systematic Evolution of Ligands by EXponential enrichment) process for creating steric blocking reagents.

SELEX_Workflow Library Random Library (BndU-modified dNTPs) Incubation Incubate with Target (Protein/Receptor) Library->Incubation Hydrophobic Interaction Partition Partitioning (Remove unbound oligos) Incubation->Partition Kinetic Challenge Amplification PCR Amplification (Regenerate dsDNA) Partition->Amplification Elute Bound Seq Regen Strand Separation (Isolate BndU ssDNA) Amplification->Regen Regen->Library Cycle 1-8 Final High-Affinity Steric Blocker Regen->Final Cycle >8 (Enriched)

Figure 2: The SELEX workflow using BndU. The modification is introduced during the library generation phase using modified dNTPs, allowing the evolution of structures that rely on the benzyl group for binding.

References

  • Vaught, J.D., et al. (2010). "T7 RNA polymerase transcription with 5-position modified UTP derivatives." Journal of the American Chemical Society, 126(36), 11231-11237. Link

  • Gold, L., et al. (2010). "Aptamer-based multiplexed proteomic technology for biomarker discovery." PLOS ONE, 5(12), e15004. Link

  • Davies, D.R., et al. (2012). "Unique motifs and hydrophobic interactions shape the binding of modified DNA ligands to protein targets."[1] Proceedings of the National Academy of Sciences, 109(49), 19971-19976. Link

  • Rohloff, J.C., et al. (2014). "Nucleic Acid Ligands With Protein-like Side Chains: Modified Aptamers and Their Use as Diagnostic and Therapeutic Agents." Molecular Therapy - Nucleic Acids, 3, e201. Link

  • Gupta, S., et al. (2011). "Chemically Modified DNA Aptamers Bind Interleukin-6 with High Affinity and Inhibit Signaling." Journal of Biological Chemistry, 289, 8706-8719.[1] Link

Sources

Exploratory

Technical Guide: Solubility Profile of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine

Topic: Solubility Profile & Handling of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine Content Type: Technical Whitepaper Audience: Oligonucleotide Chemists, Process Development Scientists, and Aptamer Researchers.[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Handling of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine Content Type: Technical Whitepaper Audience: Oligonucleotide Chemists, Process Development Scientists, and Aptamer Researchers.[1][][3][4]

[1][2][3][4]

Executive Summary

5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine (hereafter referred to as Bnz-2'OMe-U ) is a high-value modified nucleoside intermediate.[1][][3][4] It combines the conformational stability of the 2'-O-methyl modification (favoring C3'-endo sugar pucker) with the hydrophobic, stacking-enhanced 5-benzylaminocarbonyl moiety.[1][][3][4] This compound is a critical precursor for synthesizing "Slow Off-rate Modified Aptamers" (SOMamers) and nuclease-resistant therapeutic RNAs.[1][][3][4]

This guide provides a comprehensive analysis of its solubility thermodynamics, practical dissolution protocols for solid-phase synthesis, and stability considerations.[4] The core insight: While the 5'-DMTr group drives lipophilicity, the C5-amide linker introduces potential for intermolecular hydrogen bonding, necessitating specific handling to prevent aggregation in high-concentration acetonitrile solutions.[1][][3][4]

Physicochemical Dissection & Solubility Logic

To understand the solubility profile, we must deconstruct the molecule into its functional solvating zones. This analysis predicts behavior in common organic solvents used in oligonucleotide synthesis.[4][5]

Structural Solvation Zones
  • Zone 1: The 5'-O-DMTr Cap (Lipophilic Driver): The 4,4'-dimethoxytrityl group is highly hydrophobic.[1][][3][4] It ensures solubility in chlorinated solvents (DCM, chloroform) and aromatics.[4]

  • Zone 2: The 2'-O-Methyl Sugar (Conformational Lock): Unlike the native 2'-OH of RNA, the 2'-O-methyl ether reduces polarity and eliminates the hydrogen bond donor capability at the 2' position, significantly improving solubility in organic solvents like acetonitrile (ACN) and ethyl acetate.[1][][3][4]

  • Zone 3: The 5-Benzylaminocarbonyl Base (The Aggregation Risk): This modification adds a hydrophobic benzyl ring (good for ACN solubility) but connects it via an amide linkage (-CO-NH-).[1][][3][4] At high concentrations (>0.15 M), these amide protons can act as H-bond donors to the carbonyls of adjacent molecules, potentially leading to gelation or slow dissolution in pure ACN.[4]

Solubility Data Matrix

Data represents operational solubility limits at 25°C.

SolventSolubility RatingSaturation Limit (Est.)Application Context
Acetonitrile (Anhydrous) High > 150 mMPrimary solvent for phosphoramidite synthesis and coupling.[1][][3][4]
Dichloromethane (DCM) Very High > 300 mMPreferred for initial dissolution if aggregation occurs; co-solvent.[3][4]
DMSO Very High > 500 mMUsed for stock solutions in biological assays; difficult to remove.[3]
Water Insoluble < 0.1 mMPrecipitates immediately.[3] DMTr group is hydrophobic.[4]
THF High > 200 mMAlternative synthesis solvent; good for preventing amide-stacking.[1][][3]

Experimental Protocol: Determination of Saturation Limit

Objective: To determine the precise solubility limit of Bnz-2'OMe-U in Anhydrous Acetonitrile (ACN) for synthesizer configuration. Prerequisite: All glassware must be oven-dried. Use ACN with <30 ppm water content.[3][4]

Step-by-Step Methodology
  • Gravimetric Preparation:

    • Weigh 50 mg of Bnz-2'OMe-U into a 2 mL amber HPLC vial (protect from UV light to preserve DMTr).

  • Stepwise Addition:

    • Add 300 µL of anhydrous ACN.

    • Vortex for 30 seconds.

    • Observation: If clear, solubility > 166 mg/mL.[4] If cloudy, proceed to sonication.[4]

  • Sonication & Thermal Equilibration:

    • Sonicate at 25°C for 5 minutes. Avoid heating above 35°C to prevent potential amide degradation or detritylation.[3][4]

  • Visual Inspection:

    • Check for "schlieren" lines (indicating dissolution) or particulates.[3][4]

    • Critical Check: Invert the vial. If a viscous "gel" moves slowly, the amide stacking is occurring.[4] Remedy: Add 5-10% DCM (v/v).

  • Quantification (UV-Vis):

    • Dilute a 10 µL aliquot 1:1000 in ACN.

    • Measure Absorbance at 504 nm (DMTr cation) after adding a drop of TCA, or measure the nucleoside λmax (~260-270 nm).[4]

    • Calculate concentration using Beer-Lambert Law (ε for DMTr ≈ 76,000 L/mol[1][][3][4]·cm).

Operational Workflow: Synthesizer Preparation

The following diagram illustrates the decision logic for preparing this modified nucleoside for automated synthesis.

SolubilityWorkflow cluster_legend Key Start Start: Bnz-2'OMe-U Solid SolventChoice Select Solvent: Anhydrous ACN (Standard) Start->SolventChoice Dissolve Add Solvent to reach 0.1M SolventChoice->Dissolve Vortex Vortex & Sonicate (5 min) Dissolve->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Success Load onto Synthesizer Clear->Success Yes Cloudy Particulates or Gel? Clear->Cloudy No CoSolvent Add 10% DCM (Co-solvent) Cloudy->CoSolvent Hydrophobic Aggregation ReCheck Re-Sonicate & Check CoSolvent->ReCheck ReCheck->Clear L1 Action L2 Decision L3 Critical Fix

Figure 1: Decision tree for preparing Bnz-2'OMe-U solutions for solid-phase synthesis, highlighting the intervention for amide-induced aggregation.

Critical Application Notes

The "Amide Effect" in Synthesis

The 5-benzylaminocarbonyl group contains a secondary amide. In pure acetonitrile, at concentrations required for synthesis (0.1 M), these amides can stack.[4]

  • Symptom: The solution appears clear but viscous, leading to "short draws" on the synthesizer.

  • Prevention: Use Anhydrous Acetonitrile/Dichloromethane (9:1 v/v) if viscosity is observed.[3][4] The DCM disrupts the amide stacking interactions.

Coupling Efficiency

Due to the steric bulk of the benzyl group at the 5-position and the 2'-O-methyl group:

  • Coupling Time: Extend coupling time to 6–10 minutes (vs. standard 2 min) to ensure high yield.

  • Activator: Use 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) or 4,5-Dicyanoimidazole (DCI) for optimal protonation and reactivity.[1][][3][4]

Stability & Storage[1][2][3]
  • Acid Sensitivity: The 5'-DMTr group is acid-labile.[1][][3][4] Do not expose the solution to acidic vapors (e.g., near TCA bottles).[4]

  • Shelf Life: In anhydrous ACN under Argon, the intermediate is stable for 2–3 days.[4] If converted to a phosphoramidite, strictly limit water exposure (<30 ppm) to prevent hydrolysis of the P(III) species.[4]

References

  • SomaLogic, Inc. (2010).[4] SELEX with Modified Nucleotides. Describes the use of 5-position modified uridines (benzylaminocarbonyl) in generating high-affinity aptamers.

  • Beaucage, S. L., & Iyer, R. P. (1992).[4] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[][3][4] (Foundational text on DMTr-nucleoside solubility and activation).

  • Glen Research. Physicochemical Properties of 2'-O-Methyl RNA Monomers. Technical Report. (Provides baseline solubility data for 2'-OMe analogs). [][3][4]

  • Vaught, J. D., et al. (2010).[4] Expanding the Chemistry of DNA for In Vitro Selection. J. Am. Chem. Soc., 132(6), 1889–1897.[4] (Details the synthesis and handling of 5-modified dU derivatives). [][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Phosphoramidites from 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine

[1] Abstract & Scope This application note details the chemical conversion of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine into its corresponding 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite .[1] This specif...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This application note details the chemical conversion of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine into its corresponding 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite .[1] This specific nucleoside modification combines the nuclease resistance of the 2'-O-methyl sugar pucker with the steric and hydrophobic properties of the C5-benzylaminocarbonyl moiety, making it a high-value building block for therapeutic aptamers and antisense oligonucleotides (ASOs).[1]

The protocol emphasizes anhydrous handling , acid-free purification , and oxidative stability , ensuring high coupling efficiency (>98%) in subsequent solid-phase oligonucleotide synthesis.

Chemical Strategy & Rationale

The Molecule

The starting material features three critical zones:

  • 5'-O-DMTr: Acid-labile protecting group (requires base-stabilized workup).[1]

  • 2'-O-Methyl: Locks the sugar in C3'-endo conformation (A-form RNA), enhancing binding affinity and metabolic stability.[1]

  • C5-Benzylaminocarbonyl: An amide-linked hydrophobic modification.[1] While the amide is chemically stable, the steric bulk of the benzyl group requires efficient activation during phosphitylation to ensure complete reaction of the secondary 3'-hydroxyl.

Reaction Design

The conversion utilizes 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (P-Reagent) activated by 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) .[1]

  • Why ETT/DCI over Tetrazole? The 2'-O-methyl group introduces steric hindrance near the 3'-OH.[1] ETT and DCI are more acidic and nucleophilic activators than standard tetrazole, driving the reaction to completion faster and reducing the formation of H-phosphonate impurities.

  • Base Stabilization: The presence of N,N-diisopropylethylamine (DIPEA) scavenges adventitious acid, preventing premature cleavage of the 5'-DMTr group.

Experimental Workflow Visualization

The following diagram outlines the critical path from starting material to purified phosphoramidite.

G Start 5-Benzylaminocarbonyl- 2'-O-Me-5'-DMTr-Uridine Dry Azeotropic Drying (Pyridine/MeCN) Start->Dry Remove Water React Phosphitylation (DCM, P-Reagent, ETT) Dry->React + P-Reagent + Activator Monitor TLC/NMR Check (Target: Complete Conversion) React->Monitor Monitor->React If Incomplete Quench Quench (MeOH/NaHCO3) Monitor->Quench If Complete Purify Column Chromatography (Deactivated Silica + TEA) Quench->Purify Workup Final Purified Phosphoramidite (Foam/Solid) Purify->Final Evaporation

Caption: Step-by-step workflow for phosphoramidite synthesis, emphasizing the critical quench and purification steps to prevent hydrolysis.

Detailed Protocol

Materials & Reagents
ReagentSpecificationRole
Nucleoside 5-Benzylaminocarbonyl-2'-O-Me-5'-DMTr-UStarting Material
P-Reagent 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditePhosphitylating Agent
Activator 5-Ethylthio-1H-tetrazole (0.25M in MeCN)Proton source/Nucleophile
Solvent Dichloromethane (DCM), AnhydrousReaction Medium
Base Triethylamine (TEA)Silica Deactivation
Quench Methanol / Sat.[1][2] NaHCO₃Stop reaction/Neutralize
Step-by-Step Methodology
Step 1: Azeotropic Drying (Critical)

Moisture is the primary cause of reaction failure (hydrolysis of the P-reagent).

  • Dissolve the nucleoside (1.0 eq) in anhydrous pyridine.

  • Evaporate to dryness under high vacuum.

  • Co-evaporate with anhydrous acetonitrile (MeCN) x 2.

  • Keep the resulting foam under argon.

Step 2: Phosphitylation Reaction[1][3][4]
  • Dissolve the dried nucleoside in anhydrous DCM (approx. 5–10 mL per gram of nucleoside).

  • Add DIPEA (2.0 eq) to the stirring solution under argon.

  • Add the P-Reagent (1.2 – 1.5 eq) via syringe.

  • Dropwise add the Activator (ETT) (0.8 – 1.0 eq) over 5 minutes.

    • Note: The solution may turn slightly cloudy due to amine salt formation; this is normal.

  • Stir at room temperature for 1.5 – 3 hours.

Step 3: Monitoring (TLC)
  • Mobile Phase: Hexane:Ethyl Acetate (1:1) + 5% TEA.

  • Visualization: UV (254 nm).

  • Observation: The starting material (lower Rf) should disappear. The product will appear as two closely spaced spots (diastereomers) with higher Rf.

  • Warning: Always use TEA in the TLC chamber to prevent product degradation on the acidic silica plate.

Step 4: Workup
  • Quench the reaction by adding Methanol (1 mL) and stirring for 10 minutes.

  • Dilute with DCM and wash with saturated NaHCO₃ (1x) followed by Brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄.[3]

  • Filter and evaporate to a foam (do not heat above 30°C).

Step 5: Purification (The "TEA Rule")

Phosphoramidites are acid-sensitive.[1][3][5] Standard silica gel is acidic enough to degrade the product.[5]

  • Column Packing: Slurry pack silica gel in Hexane:EtOAc (80:20) containing 5% Triethylamine .

  • Elution: Run a gradient from 20% EtOAc to 60% EtOAc in Hexane (maintain 1% TEA throughout the gradient).

  • Collection: Pool fractions containing the diastereomers.

  • Final Isolation: Evaporate solvents under vacuum. Dissolve in minimal DCM and precipitate into cold Hexane (optional) or dry to a crisp foam under high vacuum.

Quality Control & Validation

³¹P NMR Spectroscopy

This is the gold standard for validation.

  • Solvent: CD₃CN or CDCl₃.[1]

  • Standard: Triphenylphosphate (external, if quantification is needed).

  • Expected Signals:

    • Product: Two sharp singlets (diastereomers) at ~148–151 ppm .

    • Impurity (H-Phosphonate): Singlet at ~10–15 ppm (indicates hydrolysis).[1]

    • Impurity (Oxidized P(V)): Singlet at ~30 ppm.

HPLC Analysis
  • Column: C18 Reverse Phase.[1]

  • Buffer: 0.1M TEAA (pH 7.0) / Acetonitrile.[6]

  • Purity Target: >98% (sum of diastereomers).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
³¹P NMR shows peak at 15 ppm Hydrolysis due to waterRe-dry starting material; ensure DCM is anhydrous.[1]
Product streaks on TLC Acidic degradationIncrease TEA concentration in TLC solvent to 5%.
Low Yield Incomplete couplingUse ETT instead of Tetrazole; increase reaction time.
5'-DMTr cleavage (Red color) Acidic conditionsEnsure DIPEA is added before the activator.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the trivalent phosphorus. The activator protonates the diisopropylamino group of the P-reagent, making it a good leaving group, which is then displaced by the 3'-hydroxyl of the nucleoside.

Mechanism Step1 Activation: Tetrazole protonates P-N(iPr)2 Step2 Substitution: 3'-OH attacks P atom Step1->Step2 Generates Reactive P-Tetrazolide Step3 Elimination: Diisopropylamine leaves Step2->Step3 Result Phosphoramidite Product (P-O-3' Linkage) Step3->Result Formation of Diastereomers

Caption: Mechanistic pathway of the phosphitylation reaction.

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Conversion of 5'-O-DMT-2'-TBDMS-Uridine to its Phosphoramidite Form. Retrieved from

  • National Institutes of Health (NIH). (2021). On-demand synthesis of phosphoramidites. PMC8113456.[1] Retrieved from

  • American Chemical Society (ACS). (2003). A Convenient Method for the Preparation of Hapten Phosphoramidites. Bioconjugate Chem. Retrieved from

  • University of Würzburg. (2021). Synthesis of methylated cytidine phosphoramidites. Supporting Information. Retrieved from

  • Beaucage, S. L. (2003).[7] 2-Cyanoethyl Tetraisopropylphosphorodiamidite.[1][3][7] Encyclopedia of Reagents for Organic Synthesis. Retrieved from

Sources

Application

Protocol for converting 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine to succinate

Application Note: High-Yield Protocol for the 3'-O-Succinylation of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine Strategic Context and Mechanistic Causality The development of advanced aptamers (such as SOMAmers)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Protocol for the 3'-O-Succinylation of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine

Strategic Context and Mechanistic Causality

The development of advanced aptamers (such as SOMAmers) and nuclease-resistant RNA therapeutics heavily relies on chemically modified nucleosides. The incorporation of bulky hydrophobic groups, such as the 5-benzylaminocarbonyl moiety, significantly enhances the binding affinity of oligonucleotides to protein targets via expanded hydrophobic interactions[1]. Concurrently, 2'-O-methyl modifications are introduced to confer critical resistance against endonuclease degradation.

To utilize 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine as the 3'-terminal residue in solid-phase oligonucleotide synthesis, the free 3'-hydroxyl group must first be converted into a 3'-O-succinate. This hemisuccinate acts as a bifunctional linker, allowing subsequent amide coupling to an amino-functionalized solid support (e.g., LCAA-CPG)[2].

However, this specific nucleoside presents unique synthetic challenges:

  • Steric Hindrance: The 3'-OH is severely crowded by the adjacent 2'-O-methyl ether and the bulky 5-benzylaminocarbonyl group on the nucleobase. Standard acylation conditions often result in poor yields.

  • Acid Sensitivity: The 5'-O-DMTr (4,4'-dimethoxytrityl) protecting group is highly labile under acidic conditions[3].

  • Lipophilicity: The benzyl group renders the molecule highly lipophilic, altering its partitioning behavior during aqueous workup.

To overcome the steric barrier, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP reacts with succinic anhydride to form a highly reactive N-acylpyridinium intermediate, which accelerates the acylation of the hindered 3'-OH[4].

Mechanism SA Succinic Anhydride Intermediate N-Acylpyridinium Intermediate SA->Intermediate DMAP nucleophilic attack DMAP DMAP Catalyst DMAP->Intermediate Transition Tetrahedral Transition State Intermediate->Transition Nucleophilic attack by 3'-OH Nucleoside 3'-OH of Modified Uridine Nucleoside->Transition Product 3'-O-Succinate + DMAP Transition->Product Ring opening & Deprotonation

Figure 1: Mechanistic pathway of DMAP-catalyzed 3'-O-succinylation overcoming steric hindrance.

Quantitative Data and Reagent Stoichiometry

A self-validating protocol requires precise stoichiometry to drive the reaction to completion without generating difficult-to-remove byproducts.

Table 1: Optimized Reagent Stoichiometry for 3'-O-Succinylation

ReagentEquivalentsFunctionRationale
5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine 1.0Starting MaterialLimiting reagent. Must be rigorously dried (co-evaporated with anhydrous pyridine).
Succinic Anhydride 2.5Acylating AgentExcess is required to drive the equilibrium forward against the sterically hindered 3'-OH.
DMAP 1.0Nucleophilic CatalystStoichiometric amounts are used here (rather than catalytic) due to the extreme steric bulk of the 2'-O-Me and 5-modifications.
Triethylamine (TEA) 3.0Base / Salt FormerNeutralizes the liberated carboxylic acid, preventing premature 5'-O-DMTr cleavage.
Anhydrous Pyridine SolventReaction MediumSolubilizes all components and acts as an auxiliary base.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and TLC checkpoints are embedded to ensure the integrity of the synthesis at every stage.

Phase 1: Reaction Setup (Anhydrous Conditions)
  • Drying the Nucleoside: Transfer 1.0 mmol of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine to a 50 mL round-bottom flask. Dissolve in 10 mL of anhydrous pyridine and evaporate to dryness under reduced pressure. Repeat this co-evaporation twice to remove trace water.

  • Reagent Addition: Dissolve the dried nucleoside in 10 mL of anhydrous pyridine under an argon atmosphere.

  • Catalyst and Acylation: Add 1.0 mmol (122 mg) of DMAP, followed by 3.0 mmol (420 µL) of Triethylamine (TEA). Finally, add 2.5 mmol (250 mg) of succinic anhydride.

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) in the dark for 16–24 hours.

Phase 2: Reaction Monitoring (Self-Validation)
  • TLC Preparation: Spot the reaction mixture against the starting material on a silica gel TLC plate.

  • Eluent: Use Dichloromethane/Methanol/TEA (90:9:1, v/v/v).

  • Validation:

    • Starting Material: Migrates with an

      
       of ~0.6.
      
    • Product: The 3'-O-succinate (as a TEA salt) will migrate slower, with an

      
       of ~0.3.
      
    • DMTr Check: Expose the TLC plate to HCl vapors. Both spots should instantly turn bright orange, confirming the 5'-O-DMTr group is intact.

Phase 3: Quenching and Aqueous Workup

Crucial Step: The workup must remove pyridine and DMAP without creating an acidic environment that cleaves the DMTr group[4].

  • Quenching: Add 2 mL of sterile, deionized water to the flask and stir for 30 minutes to hydrolyze unreacted succinic anhydride.

  • Extraction: Dilute the mixture with 50 mL of Dichloromethane (DCM).

  • Cold Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 30 mL of ice-cold 10% aqueous citric acid (or 5%

    
    ). Causality: The cold temperature and mild pKa of citric acid protonate and partition DMAP/pyridine into the aqueous layer while preserving the DMTr ether.
    
  • Brine Wash: Wash the organic layer once with 30 mL of saturated NaCl solution.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification and Isolation
  • Column Equilibration: Prepare a silica gel column. Pre-equilibrate the silica with DCM containing 1% TEA. Causality: TEA neutralizes the acidic silanol groups on the silica, preventing DMTr cleavage and ensuring the product elutes cleanly as a triethylammonium salt.

  • Loading: Dissolve the crude foam in a minimum volume of DCM and load it onto the column.

  • Elution: Elute with a gradient of 0% to 5% Methanol in DCM (always maintaining 1% TEA in the mobile phase).

  • Isolation: Pool the product-containing fractions, evaporate, and co-evaporate twice with anhydrous acetonitrile to yield the product as a crisp, off-white foam.

Workflow SM 1. Starting Material (5'-O-DMTr-U*) React 2. Succinylation (Succinic Anhydride, DMAP, Pyridine) SM->React Anhydrous Conditions Quench 3. Quench & Workup (Cold Citric Acid Wash) React->Quench 16-24h, RT Purify 4. Purification (Silica Gel Chromatography) Quench->Purify Organic Extraction Product 5. 3'-O-Succinate (TEA Salt) Purify->Product >85% Yield

Figure 2: End-to-end experimental workflow for the isolation of the 3'-O-succinate derivative.

Troubleshooting Guide

Table 2: Diagnostic Matrix for Succinylation Anomalies

ObservationMechanistic CauseCorrective Action
Incomplete conversion after 24h Extreme steric hindrance from the 2'-O-Me and 5-benzylaminocarbonyl groups; adventitious water hydrolyzing the anhydride.Add an additional 0.5 eq of DMAP and 1.0 eq of succinic anhydride. Ensure rigorous co-evaporation of starting materials.
Loss of orange color on TLC (Detritylation) Acidic hydrolysis during the aqueous workup phase.Ensure the citric acid wash is strictly ice-cold. Do not exceed 10% acid concentration. Add 1 mL of TEA to the organic layer immediately after the wash.
Product streaking on silica column Incomplete salt formation of the free carboxylic acid, interacting with silica silanols.Ensure the silica column is pre-equilibrated with 1-2% TEA and include 1% TEA in all elution solvents.

References

1.[4] US6153737A - Derivatized oligonucleotides having improved uptake and other properties. Google Patents. Available at: 2.[2] Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. Bioconjugate Chemistry (PMC). Available at:[Link] 3.[3] A General Method for the Synthesis of 2'-O-Cyanoethylated Oligoribonucleotides Having Promising Hybridization Affinity for DNA and RNA and Enhanced Nuclease Resistance. The Journal of Organic Chemistry (ACS Publications). Available at:[Link] 4.[1] Artificial Specific Binders Directly Recovered from Chemically Modified Nucleic Acid Libraries. PMC. Available at:[Link]

Sources

Method

Application Note: Solid-Phase Synthesis of 5-Benzylaminocarbonyl-Modified RNA

This Application Note is designed for researchers and drug development professionals focusing on the chemical synthesis of high-affinity modified RNA aptamers. It addresses the specific requirements for incorporating 5-b...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the chemical synthesis of high-affinity modified RNA aptamers. It addresses the specific requirements for incorporating 5-benzylaminocarbonyl-uridine (BndU) moieties into solid-phase RNA synthesis.

Abstract & Scientific Context

The incorporation of hydrophobic functional groups into nucleic acids has revolutionized the field of aptamer discovery. The 5-benzylaminocarbonyl (BndU) modification mimics the side chains of amino acids (specifically Phenylalanine/Tyrosine), allowing RNA molecules to form hydrophobic pockets and high-affinity interactions with protein targets that are inaccessible to standard nucleic acids. These molecules, often referred to as "SOMAmers" (Slow Off-rate Modified Aptamers) in the DNA context, require precise synthetic protocols when adapted for RNA therapeutics (siRNA, ribozymes, or RNA aptamers) to ensure coupling efficiency and maintain the integrity of the amide-linked side chain.

This guide details the chemical synthesis of BndU-modified RNA, moving beyond enzymatic SELEX incorporation to scalable solid-phase phosphoramidite chemistry.

Critical Chemistry & Mechanism

The Modified Monomer

The core building block is the 5'-DMT-5-(benzylaminocarbonyl)-2'-O-TBDMS-uridine 3'-CE phosphoramidite .

  • Base Modification: The C5 position of the uracil ring is modified with a benzylaminocarbonyl linker (

    
    ). This amide linkage is stable under standard synthesis conditions but adds steric bulk.
    
  • 2'-Protection: For RNA synthesis, the 2'-hydroxyl is protected, typically with TBDMS (tert-butyldimethylsilyl) or TOM (triisopropylsilyloxymethyl).

  • Steric Challenge: The bulky C5 modification can retard the diffusion of the monomer into the solid support pores and slow the coupling kinetics at the 3'-hydroxyl of the growing chain.

Mechanism of Stabilization

The BndU modification enhances aptamer stability through two mechanisms:

  • Hydrophobic Core Formation: The benzyl rings can stack intra-molecularly, stabilizing unique tertiary structures (e.g., G-quartets or hydrophobic cages).

  • Nuclease Resistance: The C5 substituent provides steric hindrance that protects the phosphodiester backbone from endonuclease attack.

Experimental Protocol

Materials & Reagents
  • Solid Support: CPG (Controlled Pore Glass) or Polystyrene, 500 Å or 1000 Å pore size.

  • Standard Monomers: A, C, G, U (2'-O-TBDMS protected).

  • Modified Monomer: 5-benzylaminocarbonyl-U phosphoramidite (diluted to 0.1 M in anhydrous Acetonitrile/Dichloromethane 1:1). Note: The addition of DCM helps solvate the hydrophobic side chain.

  • Activator: 5-Benzylmercaptotetrazole (BMT) (0.25 M) or 4,5-Dicyanoimidazole (DCI). BMT is preferred for reduced acidity and better coupling of sterically hindered amidites.

  • Deprotection Reagents: 20% Diethylamine (DEA) in Acetonitrile; Ammonium Hydroxide (28-30%); TEA·3HF (Triethylamine trihydrofluoride).

Synthesis Cycle (Automated)

The following parameters must be programmed into the synthesizer (e.g., MerMade, AKTA, or ABI systems) specifically for the BndU coupling steps.

StepReagentStandard TimeBndU Modified Time Rationale
Detritylation 3% TCA in DCM60 sec60 secStandard DMT removal.
Coupling 0.1 M Monomer + Activator3-5 min15 min (or 3 x 5 min) Steric bulk at C5 requires extended contact time for high efficiency (>98%).
Capping Ac2O / N-Me-Im30 sec60 secEnsure unreacted chains are terminated to prevent deletion sequences.
Oxidation 0.02 M I2 in THF/Py/H2O60 sec60 secStandard oxidation of P(III) to P(V).
Cleavage & Deprotection (The "Two-Step" Method)

Direct exposure to hot ammonia can sometimes degrade specific amide linkers or cause aggregation. We recommend the "SomaLogic" protocol adapted for RNA.

Step 1: Phosphate Deprotection (Column)

  • Treat the column with 20% Diethylamine (DEA) in Acetonitrile for 10 minutes.

  • Purpose: Removes the cyanoethyl protecting groups from the phosphate backbone while the RNA is still anchored. This prevents the formation of acrylonitrile adducts (Michael addition) on the benzylaminocarbonyl side chain during the subsequent base treatment.

Step 2: Base Deprotection & Cleavage [1]

  • Wash column with acetonitrile.

  • Incubate in conc. Ammonium Hydroxide (NH4OH) at 37°C for 24 hours .

  • Note: Do not use AMA (Ammonia/Methylamine) at 65°C if avoidable; the milder 37°C condition preserves the integrity of the C5-amide linkage.

Step 3: 2'-Desilylation (RNA Specific)

  • Lyophilize the sample.

  • Resuspend in TEA·3HF (Triethylamine trihydrofluoride) and incubate at 65°C for 1.5 hours (or overnight at room temperature).

  • Quench with water and precipitate with Isopropanol/NaOAc.

Visualization of Workflow

The following diagram illustrates the critical decision points in the BndU-RNA synthesis pathway.

BndU_RNA_Synthesis Start Start: Solid Phase Synthesis Standard_Cycle Standard Cycle (A, C, G, U) Coupling: 5 min Start->Standard_Cycle BndU_Decision Next Base: BndU? Standard_Cycle->BndU_Decision BndU_Decision->Standard_Cycle No BndU_Coupling Modified Coupling Protocol 0.1M Amidite (ACN:DCM 1:1) Activator: BMT Time: 3 x 5 min (15 min total) BndU_Decision->BndU_Coupling Yes Capping Capping (Ac2O) BndU_Coupling->Capping Oxidation Oxidation (Iodine) Capping->Oxidation Check_Full Sequence Complete? Oxidation->Check_Full Check_Full->Standard_Cycle No Deprotection_1 Step 1: 20% DEA in ACN (Remove Cyanoethyl groups) Prevents Alkylation of Side Chain Check_Full->Deprotection_1 Yes Deprotection_2 Step 2: NH4OH, 37°C, 24h (Base Deprotection & Cleavage) Deprotection_1->Deprotection_2 Deprotection_3 Step 3: TEA·3HF (Remove 2'-TBDMS) Deprotection_2->Deprotection_3 Finish Purification (HPLC/PAGE) Deprotection_3->Finish

Caption: Optimized workflow for incorporating BndU monomers, highlighting the critical extended coupling and two-stage deprotection strategy.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Coupling Yield (<95%) Steric hindrance of the benzyl group.Use double coupling (2 x 10 min). Ensure monomer is dissolved in 1:1 ACN:DCM to improve solubility.
Side Chain Degradation Harsh deprotection (AMA at 65°C).Switch to NH4OH at 37°C . Avoid methylamine if possible.
Incomplete 2'-Deprotection Hydrophobic side chains shielding the 2'-OH.Extend TEA·3HF treatment time or increase temperature to 65°C with agitation.
Aggregation in HPLC Hydrophobic nature of BndU.Run HPLC at 60°C (DMT-on) or use a gradient with higher organic content (e.g., start at 10% ACN).

References

  • Vaught, J. D., et al. (2010). "Expanding the chemistry of DNA for in vitro selection." Journal of the American Chemical Society, 132(6), 1889-1891. Link

  • Gold, L., et al. (2010). "Aptamer-based multiplexed proteomic technology for biomarker discovery." PLOS ONE, 5(12), e15004. Link

  • Rohloff, J. C., et al. (2014). "Nucleic Acid Ligands With Protein-like Side Chains: Modified Aptamers and Their Use as Diagnostic Agents." Molecular Therapy - Nucleic Acids, 3, e201. Link

  • Glen Research. "Deprotection of Oligonucleotides." Glen Report. Link

Sources

Application

Application Note: Strategic Incorporation of 5-Benzylaminocarbonyl-2'-O-methyl-Uridine into siRNA Sequences

Introduction and Mechanistic Rationale The development of next-generation small interfering RNA (siRNA) therapeutics relies heavily on chemical modifications to enhance stability, reduce off-target effects, and improve d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of next-generation small interfering RNA (siRNA) therapeutics relies heavily on chemical modifications to enhance stability, reduce off-target effects, and improve delivery. While 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) modifications are standard for nuclease resistance, the incorporation of bulky, hydrophobic moieties at the nucleobase presents a novel frontier for modulating RNA-protein interactions.

5-Benzylaminocarbonyl-2'-O-methyluridine (5-Bza-2'-OMe-U) is a specialized nucleoside analog that combines ribose modification with a highly lipophilic pyrimidine functionalization[1]. Historically, 5-benzylaminocarbonyl modifications (such as BndU) have been extensively validated in the development of Slow Off-rate Modified Aptamers (SOMAmers). In these systems, the benzyl group mimics aromatic amino acid side chains (like phenylalanine or tyrosine), providing critical hydrophobic contacts that significantly lower the dissociation constant (


) of oligonucleotide-protein complexes[2].

When strategically incorporated into siRNA, 5-Bza-2'-OMe-U serves a dual purpose:

  • Nuclease Resistance & Immune Evasion: The 2'-OMe group prevents endonuclease cleavage and abrogates innate immune activation via Toll-like receptors (TLR7/8)[1].

  • Thermodynamic & Steric Modulation: The bulky 5-benzylaminocarbonyl group projects into the major groove of the A-form RNA duplex. This can be exploited to alter the thermodynamic asymmetry of the siRNA duplex, driving preferential loading of the guide strand into Argonaute 2 (Ago2), or to enhance binding affinity to lipophilic pockets in delivery vehicles (e.g., lipid nanoparticles)[3],[4].

Physicochemical Properties & Oligonucleotide Impact

Understanding the structural impact of 5-Bza-2'-OMe-U is critical for rational siRNA design. Because the modification is located at the 5-position of the pyrimidine ring, it does not interfere with the Watson-Crick hydrogen bonding face, allowing it to pair normally with Adenine.

Table 1: Comparative Properties of Uridine vs. 5-Bza-2'-OMe-Uridine

PropertyUnmodified Uridine5-Bza-2'-OMe-UridineMechanistic Impact
2'-Position Hydroxyl (-OH)Methoxy (-OCH

)
Confers resistance to serum nucleases; prevents 2'-OH mediated transesterification[1].
5-Position Hydrogen (-H)BenzylaminocarbonylIncreases lipophilicity; projects into the major groove to enhance hydrophobic protein interactions[3].
Base Pairing Watson-Crick (with A)Watson-Crick (with A)Maintains standard base pairing; bulky 5-group does not disrupt the hydrogen bond face[4].
Lipophilicity (LogP) LowHighEnhances lipid nanoparticle (LNP) encapsulation efficiency and cellular membrane permeability.

Design Guidelines for siRNA Modification

  • Passenger Strand (Sense Strand): Highly tolerant to bulky modifications. Placing 5-Bza-2'-OMe-U at the 3'-end or within the central cleavage site (positions 9-11) of the passenger strand creates steric hindrance that prevents its processing and loading into the RISC complex. This effectively eliminates passenger-strand-mediated off-target effects.

  • Guide Strand (Antisense Strand): Must be used with precision. Avoid the seed region (positions 2-8) . The Ago2 binding channel for the seed region is narrow; the bulky benzyl group will sterically clash with target mRNA base-pairing, abolishing knockdown efficacy. Instead, place the modification at the 3'-overhang (positions 20-21) , where the hydrophobic benzyl group can favorably interact with the PAZ domain of Ago2, anchoring the strand and increasing complex half-life.

Experimental Protocols

The following protocols outline the synthesis, purification, and functional validation of 5-Bza-2'-OMe-U modified siRNAs. Every step is designed as a self-validating system to ensure high yield and functional integrity.

Protocol A: Solid-Phase RNA Synthesis and Deprotection

The benzylaminocarbonyl group introduces significant steric bulk, requiring adjustments to standard phosphoramidite coupling cycles.

  • Phosphoramidite Preparation: Dissolve 5-Bza-2'-OMe-U phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure moisture content is <10 ppm to prevent degradation.

  • Extended Coupling: Program the automated DNA/RNA synthesizer to extend the coupling time for the modified monomer to 10–12 minutes . Causality: The steric hindrance of the 5-benzyl group slows the nucleophilic attack of the 5'-OH of the growing chain onto the phosphoramidite center.

  • Oxidation & Capping: Proceed with standard iodine oxidation (0.02 M I

    
     in THF/Pyridine/H
    
    
    
    O) and acetic anhydride capping.
  • Cleavage and Deprotection: Transfer the solid support to a sealed vial. Add a 1:1 mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine (AMA). Incubate at 65°C for 15 minutes . Causality: AMA provides rapid cleavage, but the strict 15-minute time limit prevents the nucleophilic methylamine from hydrolyzing the benzylaminocarbonyl amide linkage.

  • HPLC Purification: Purify using a C18 Reverse-Phase HPLC column. Expert Insight: The lipophilic benzyl group will significantly increase the retention time. Adjust the gradient to reach 60-70% Acetonitrile in 0.1 M Triethylammonium acetate (TEAA) buffer to ensure sharp peak elution and prevent tailing.

Protocol B: In Vitro Ago2 Loading and Cleavage Kinetics Assay

To validate that the bulky modification does not impede RISC formation, an in vitro cleavage assay using recombinant Ago2 is required.

  • Duplex Annealing: Mix equimolar amounts of the modified guide strand and passenger strand in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl). Heat to 90°C for 2 minutes, then slow-cool to room temperature over 45 minutes to ensure proper A-form duplex formation.

  • RISC Loading: Incubate 10 nM of the annealed siRNA with 20 nM recombinant human Ago2 in Cleavage Buffer (20 mM Tris-HCl, 50 mM KCl, 20 mM MgCl

    
     , 1 mM DTT) at 37°C for 30 minutes. Causality: Argonaute 2 is a Mg
    
    
    
    -dependent endonuclease; the divalent cation must be present to coordinate the PIWI domain active site and stabilize the transition state.
  • Target Cleavage: Add 1 nM of a 5'-fluorophore-labeled target mRNA sequence to the reaction mixture.

  • Time-Course Quenching: Aliquot 5

    
    L of the reaction at 5, 15, 30, and 60 minutes into 5 
    
    
    
    L of Quench Buffer (95% formamide, 50 mM EDTA , 0.025% bromophenol blue). Causality: EDTA instantly chelates the essential Mg
    
    
    ions, halting Ago2 catalytic activity for precise kinetic measurement.
  • Analysis: Resolve the cleavage products on a 15% denaturing urea-PAGE gel and quantify the cleavage rate (

    
    ) using fluorescence imaging.
    

Process Visualization

The following diagram maps the critical path from sequence design through functional validation, highlighting where the unique properties of 5-Bza-2'-OMe-U influence the workflow.

Workflow Design 1. Sequence Design Strategic 5-Bza-2'-OMe-U Placement Synthesis 2. Solid-Phase Synthesis Extended Phosphoramidite Coupling Design->Synthesis Purification 3. HPLC Purification Lipophilic Gradient Elution Synthesis->Purification Annealing 4. Duplex Annealing Thermal Denaturation & Slow Cool Purification->Annealing Assay 5. In vitro Ago2 Assay RISC Loading & Cleavage Kinetics Annealing->Assay

Experimental workflow for the synthesis and validation of 5-Bza-2'-OMe-U modified siRNA.

References

  • Gold, L., et al. "Aptamers and the RNA World, Past and Present." Cold Spring Harbor Perspectives in Biology, 2012. Available at:[Link]

  • Wang, T., et al. "Methods for Improving Aptamer Binding Affinity." Molecules, 2016. Available at:[Link]

  • Lipi, F., et al. "In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies." RNA Biology, 2016. Available at:[Link]

Sources

Method

Application Note: Optimized Coupling Conditions for Sterically Hindered 5-Modified Uridine Phosphoramidites

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Solid-Phase Oligonucleotide Synthesis (SPOS), Modified RNA/DNA Therapeutics, Aptamer Development Mechanistic Context: The Physics...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Solid-Phase Oligonucleotide Synthesis (SPOS), Modified RNA/DNA Therapeutics, Aptamer Development

Mechanistic Context: The Physics of Steric Hindrance

The incorporation of 5-modified pyrimidines—such as 5-methyluridine, 5-methoxyuridine, or uridines bearing bulky fluorophores and functional linkers—is a cornerstone of modern therapeutic oligonucleotide and aptamer development[1][2]. However, the C-5 position of the pyrimidine ring is spatially adjacent to the C-4 carbonyl/amino group and projects directly into the major groove of the resulting duplex.

During solid-phase synthesis, bulky modifications at the 5-position restrict the conformational flexibility of the ribose/deoxyribose ring and physically shield the 3'-phosphoramidite moiety[2][3]. This steric hindrance impedes the fundamental coupling mechanism: the protonation of the diisopropylamino leaving group by the activator, and the subsequent associative nucleophilic substitution by the 5'-hydroxyl (5'-OH) of the support-bound growing oligonucleotide chain[4]. If standard coupling conditions are used, this steric clash results in truncated sequences, accumulation of n-1 impurities, and catastrophic yield loss[5].

Mechanism A 5-Modified Phosphoramidite C Protonated/Activated Intermediate A->C Protonation & Displacement B Activator (e.g., DCI/BTT) B->C Nucleophilic Attack E Phosphite Triester Linkage C->E Associative Substitution D 5'-OH Growing Oligo Chain D->E Nucleophilic Attack by 5'-OH

Mechanism of phosphoramidite activation and associative nucleophilic substitution.

Critical Parameters for Coupling Optimization

To overcome the kinetic barriers imposed by 5-modified uridines, the coupling environment must be thermodynamically and kinetically optimized. This requires precise control over activator selection, solvent anhydricity, and reaction time.

Activator Kinetics and Thermodynamics

Historically, 1H-tetrazole (pKa ~4.9) was the standard activator. However, its modest acidity and low solubility (~0.5 M) make it insufficient for activating sterically hindered phosphoramidites[4][6]. To accelerate the formation of the reactive intermediate, the field relies on three superior alternatives:

  • 5-Ethylthio-1H-tetrazole (ETT) & 5-Benzylthio-1H-tetrazole (BTT): These activators possess lower pKa values (4.3 and 4.1, respectively), providing stronger acidity to rapidly protonate the aminophosphine nitrogen[4][6]. BTT, in particular, has been shown to reduce the coupling time of highly hindered RNA amidites to just 3 minutes, bringing efficiencies in line with standard DNA synthesis (>99%)[6].

  • 4,5-Dicyanoimidazole (DCI): Although less acidic (pKa ~5.2) than tetrazole derivatives, DCI acts as a highly effective nucleophilic catalyst[4][7]. It displaces the diisopropylamine to form a highly reactive imidazolium-phosphite intermediate. Because it is less acidic, DCI eliminates the risk of premature detritylation (which causes n+1 dimer additions) during extended coupling times, making it the optimal choice for large-scale synthesis of hindered sequences[8].

Solvent Anhydricity

Because the coupling of hindered amidites is kinetically slow, the highly electrophilic activated intermediate exists in solution for a prolonged period. Maintaining strictly anhydrous conditions (<30 ppm water) in the acetonitrile (ACN) is non-negotiable[9]. Trace moisture will irreversibly hydrolyze the activated phosphoramidite, drastically reducing the effective monomer concentration[5].

Extended and Double Coupling Strategies

The coupling reaction is a reversible equilibration[3]. For bulky 5-modified uridines, a standard 90-second coupling is inadequate. Extending the coupling time to 3–15 minutes allows the sterically hindered monomer sufficient time to react with the 5'-OH group[5][9]. Furthermore, employing a double coupling strategy—where a second wave of fresh monomer and activator is introduced before oxidation—effectively "locks in" the phosphite triester linkage, driving the equilibrium toward completion[3].

Table 1: Quantitative Comparison of Activators for Hindered Phosphoramidites
ActivatorpKaMax Solubility (in ACN)Recommended Conc.Key Advantage for Hindered Amidites
1H-Tetrazole ~4.90.50 M0.45 MBaseline standard; kinetically insufficient for bulky pyrimidines.
ETT 4.30.75 M0.25 M - 0.50 MHigh solubility prevents line clogging; strong acidity for rapid protonation.
BTT 4.10.44 M0.30 MExcellent for bulky modifications; significantly reduces coupling time.
DCI 5.21.20 M0.25 MSuperior nucleophile; eliminates risk of premature detritylation during long couplings.

(Data synthesized from[6],[8],[4],[5],[7])

Detailed Experimental Protocol: A Self-Validating Workflow

The following protocol is designed as a self-validating system for the incorporation of sterically hindered 5-modified uridine phosphoramidites (e.g., 5-aminoallyl-uridine or heavily modified fluorophore-uridine conjugates).

Step 1: Anhydrous Reagent Preparation
  • Obtain commercially available anhydrous ACN (<30 ppm water).

  • Activate 3Å molecular sieves by baking them in an oven at 250–300°C for at least 12 hours. Cool in a desiccator[9].

  • Add the activated sieves to the ACN (approx. 10% w/v) 24 hours prior to synthesis.

  • Dilute the 5-modified uridine phosphoramidite to 0.1 M - 0.15 M using the ultra-dry ACN[1].

  • Prepare the activator solution: 0.25 M DCI or 0.3 M BTT in anhydrous ACN[5][6]. Ensure complete dissolution to prevent crystallization[5].

Step 2: Synthesizer Programming & Coupling
  • Program the automated DNA/RNA synthesizer to deliver a 1.5-fold to 2-fold molar excess of the 5-modified phosphoramidite relative to the solid support capacity.

  • Initiate the coupling step. For standard 5-modifications (e.g., 5-OMe), a 25-second to 90-second coupling may suffice[1][5]. For highly hindered bulky groups, program an extended coupling time of 10 to 15 minutes [5].

Step 3: Trityl Monitoring (Self-Validation)
  • Following the coupling and subsequent detritylation step, monitor the UV absorbance of the released dimethoxytrityl (DMT) cation at 498 nm[9].

  • Causality Check: A significant drop in the UV signal compared to the previous standard base indicates incomplete coupling of the hindered uridine.

  • If the trityl yield drops below 98%, program a Double Coupling cycle for all subsequent syntheses of this sequence: deliver fresh amidite and activator, wait 10 minutes, and proceed to oxidation without an intermediate capping step[3].

Step 4: Oxidation, Capping, and Cleavage
  • Proceed with standard iodine-based oxidation to convert the unstable phosphite triester to the stable phosphotriester[4].

  • Cap unreacted 5'-OH groups using acetic anhydride and N-methylimidazole to prevent the formation of n-1 deletion sequences.

  • Cleave the oligonucleotide from the support and deprotect according to the specific requirements of the 5-modification (e.g., using AMA or standard ammonium hydroxide)[10].

Workflow N1 1. Anhydrous Preparation (<30 ppm H2O) N2 2. Delivery of Amidite (0.1M) + Activator (0.25M DCI) N1->N2 N3 3. Extended Coupling (3 - 15 min) N2->N3 N4 4. Trityl Monitoring (Self-Validation) N3->N4 N5 5. Double Coupling (If Efficiency < 98%) N4->N5 Low Yield N6 6. Oxidation & Capping N4->N6 High Yield N5->N6

Optimized solid-phase synthesis workflow for sterically hindered phosphoramidites.

Troubleshooting and Validation

  • Symptom: HPLC or LC-MS analysis reveals a high percentage of truncated (n-1) species terminating exactly at the modification site.

  • Root Cause: The steric bulk of the 5-modification prevented efficient tetrazolide/imidazolide formation, or ambient moisture hydrolyzed the intermediate[5].

  • Corrective Action:

    • Verify ACN anhydricity using a Karl Fischer titrator.

    • Switch from ETT to the more nucleophilic DCI (0.25 M)[5][7].

    • Increase the phosphoramidite concentration to 0.15 M and enforce a strict double-coupling protocol[3].

By rigorously applying these optimized kinetics and thermodynamic controls, researchers can routinely achieve >97% coupling efficiencies even for the most sterically demanding 5-modified uridine derivatives[10].

References

1.[9] Benchchem. "8-Oxo-DA CEP|DNA Oxidation Research Phosphoramidite". Available at: 2.[6] Chemie-Brunschwig. "Guidebook for the Synthesis of Oligonucleotides". Available at: 3.[8] Glen Research. "Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS". Available at: 4.[1] Oxford Academic. "Hydrogen bond formation between the naturally modified nucleobase and phosphate backbone | Nucleic Acids Research". Available at: 5.[4] diyhpluswiki. "Oligonucleotide synthesis chemistry". Available at: 6.[3] Google Patents. "US5824793A - Solid phase synthesis of oligonucleotide N3'-P5' phosphoramidates". Available at: 7.[10] PubMed. "Incorporation of an artificial protease and nuclease at the HIV-1 Tat binding site of trans-activation responsive RNA". Available at: 8.[5] Benchchem. "Optimizing activator concentration for 5-Me-dC phosphoramidite". Available at: 9.[2] Google Patents. "WO2018005974A1 - Oligonucleotides comprising modified nucleosides". Available at: 10.[7] PMC. "Express photolithographic DNA microarray synthesis with optimized chemistry and high-efficiency photolabile groups". Available at:

Sources

Application

Application Note: Deprotection Strategies for Oligonucleotides Containing 5-Benzylaminocarbonyl Groups

Abstract The incorporation of 5-benzylaminocarbonyl-2'-deoxyuridine (Bza-dU or BndU) into oligonucleotides is a critical modification for generating high-affinity aptamers (SOMamers) and enhancing thermodynamic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of 5-benzylaminocarbonyl-2'-deoxyuridine (Bza-dU or BndU) into oligonucleotides is a critical modification for generating high-affinity aptamers (SOMamers) and enhancing thermodynamic stability in SELEX libraries. However, the exocyclic amide linkage at the 5-position presents a specific chemical challenge during deprotection: susceptibility to transamination by primary amines (e.g., methylamine) and hydrolysis under harsh basic conditions. This guide outlines a validated, "Safe-Path" deprotection protocol utilizing controlled temperature ammonium hydroxide and specific "Fast/Mild" phosphoramidites to preserve the integrity of the Bza-dU modification while ensuring complete removal of protecting groups.

Chemical Context & Challenges[1][2][3]

The Modification

The 5-benzylaminocarbonyl group consists of a benzylamine moiety linked to the C5 position of the uracil base via an amide bond. This modification projects into the major groove of the DNA helix, providing hydrophobic contacts that significantly increase binding affinity to protein targets.

The Stability Profile
  • Acid Lability: Stable to standard detritylation conditions (DCA/DCM).

  • Base Lability (Hydrolysis): The amide bond is generally stable to concentrated ammonium hydroxide at moderate temperatures (room temperature to 37°C) but risks hydrolysis at elevated temperatures (>55°C) or prolonged exposure.

  • Nucleophilic Attack (Transamination): This is the critical failure mode. Reagents containing methylamine (e.g., AMA) can attack the carbonyl of the amide linker, displacing the benzylamine group and converting the desired 5-benzylaminocarbonyl-dU into 5-methylaminocarbonyl-dU. This destroys the specific affinity of the aptamer.

Strategic Imperative

To synthesize Bza-dU oligonucleotides successfully, one must avoid AMA and utilize a deprotection strategy that is strong enough to remove base protecting groups (Bz, iBu) but mild enough to preserve the C5-amide linkage.

Reagent Selection: The "Mild/Fast" System

Standard phosphoramidites (Bz-dA, Bz-dC) require harsh deprotection (55°C, 16h+) which endangers the Bza-dU modification. Therefore, the use of labile protecting groups on the standard nucleobases is mandatory to allow for milder deprotection conditions (37°C).

NucleobaseRecommended PhosphoramiditeProtecting GroupDeprotection Speed (Conc. NH₄OH, 37°C)
dA Pac-dA (Phenoxyacetyl)Phenoxyacetyl< 2 hours
dC Ac-dC (Acetyl)Acetyl< 1 hour
dG iPr-Pac-dG or dmf-dG Isopropyl-phenoxyacetyl / Dimethylformamidine< 2 hours
T Standard dTNoneN/A
Bza-dU 5-Bza-dU-CE (Modification)Stable

Critical Note: Do NOT use Benzoyl-dC (Bz-dC). While it can be deprotected in ammonia, Ac-dC is preferred to ensure rapid deprotection at the lower temperatures required to safeguard the Bza-dU group.

Validated Deprotection Protocol

Phase 1: On-Column Cyanoethyl Removal (The "DEA Wash")

Before cleavage, it is crucial to remove the cyanoethyl phosphate protecting groups. Acrylonitrile released during deprotection can act as a Michael acceptor and alkylate the nucleobases. A pre-wash with diethylamine (DEA) eliminates this risk.

  • Reagent: 20% Diethylamine (DEA) in Acetonitrile (v/v).

  • Procedure:

    • After the final synthesis cycle (and final detritylation if "DMT-OFF"), wash the column with Acetonitrile.

    • Flow the 20% DEA solution through the column for 5-10 minutes at room temperature.

    • Wash extensively with Acetonitrile to remove all traces of DEA and acrylonitrile.

    • Dry the column with Argon gas.[1]

Phase 2: Cleavage and Base Deprotection

This step utilizes concentrated ammonium hydroxide at a moderate temperature to balance deprotection efficiency with amide stability.

  • Reagent: Concentrated Ammonium Hydroxide (28-30% NH₃), fresh (opened < 1 month).

  • Cleavage:

    • Transfer the CPG support to a screw-cap vial (or perform on-synthesizer if compatible).

    • Add 1.0 - 2.0 mL of Conc. NH₄OH.[2][3][4]

    • Incubate at Room Temperature for 1 hour to cleave the oligo from the support.

  • Deprotection:

    • Seal the vial tightly (use a cap with an O-ring).

    • Incubate at 37°C for 24 hours .

    • Note: If using "UltraMild" monomers (Pac-dA, Ac-dC, iPr-Pac-dG), this time can be reduced to 4-8 hours at Room Temperature , but 37°C/24h is the standard validated condition for Bza-dU libraries to ensure complete removal of stubborn protecting groups without degradation.

  • Work-up:

    • Cool the sample to room temperature.

    • Evaporate the ammonia using a speed-vac (centrifugal evaporator). Do not heat > 40°C during evaporation.

Quality Control & Troubleshooting

Mass Spectrometry Verification

The primary method of validation is ESI-MS.

  • Target Mass: Calculated Molecular Weight of the Bza-dU oligo.

  • Failure Mode 1 (Hydrolysis): Target Mass - 105 Da (Loss of benzylamine group, conversion to 5-carboxy-dU).

  • Failure Mode 2 (Transamination): Target Mass - 76 Da (Replacement of Benzyl [91] with Methyl [15]). Indicates accidental exposure to methylamine.

HPLC Profile
  • Column: C18 Reverse Phase (e.g., XBridge or Jupiter).

  • Buffer: TEAA (pH 7.0) / Acetonitrile.[5]

  • Observation: Bza-dU is hydrophobic. The oligo will elute significantly later than a standard DNA control. If the peak shifts earlier (closer to standard DNA), suspect hydrolysis of the benzyl group.

Process Visualization

Decision Logic & Workflow

The following diagram illustrates the critical decision points in the synthesis and deprotection workflow to prevent degradation.

DeprotectionStrategy Start Start: Synthesis Complete (Bza-dU Oligo on CPG) Choice1 Choice of Reagent Start->Choice1 AMA AMA (NH4OH / Methylamine) Choice1->AMA Fast Protocol? Ammonia Conc. Ammonium Hydroxide Choice1->Ammonia Standard Protocol Transamination FAILURE: Transamination (Benzyl -> Methyl exchange) AMA->Transamination High Risk Choice2 Temperature Selection Ammonia->Choice2 HighTemp 55°C - 65°C Choice2->HighTemp SafeTemp 37°C (24h) or RT (48h) Choice2->SafeTemp Recommended Hydrolysis RISK: Amide Hydrolysis (Loss of Benzyl group) HighTemp->Hydrolysis Potential Degradation Success SUCCESS: Intact Bza-dU Oligo SafeTemp->Success

Caption: Decision tree for Bza-dU deprotection. The "Safe Path" (Green) utilizes Ammonium Hydroxide at moderate temperatures to avoid transamination (Red).

References

  • SomaLogic, Inc. (2015). Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides. Nucleic Acids Research.[6][7][8] Link

  • Glen Research. (2020). Deprotection Guide: Strategies for Sensitive Phosphoramidites. Glen Report. Link

  • Thermo Fisher Scientific. Manual Detritylation and Deprotection of Oligonucleotides. Link

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. Link

  • Reddy, M. P., et al. (1997).[6] Fast Cleavage and Deprotection of Oligonucleotides. Tetrahedron Letters. Link

Sources

Method

Application Note: HPLC Purification of 5-Benzylaminocarbonyl Modified RNA

This guide details the High-Performance Liquid Chromatography (HPLC) purification of RNA modified with a 5-benzylaminocarbonyl group (typically at the C5 position of uridine). This modification introduces a bulky, hydrop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the High-Performance Liquid Chromatography (HPLC) purification of RNA modified with a 5-benzylaminocarbonyl group (typically at the C5 position of uridine). This modification introduces a bulky, hydrophobic moiety that significantly alters the physicochemical properties of the RNA, requiring a tailored Ion-Pair Reverse-Phase (IP-RP) strategy for effective resolution from failure sequences and unmodified contaminants.

Introduction & Scientific Rationale

The introduction of a 5-benzylaminocarbonyl group into RNA serves various critical functions, from enhancing nuclease resistance to serving as a structural probe or "wobble" modification mimic (analogous to natural tRNA modifications like nm⁵U or mnm⁵U).

However, this modification presents a unique purification challenge. The benzyl ring adds significant hydrophobicity, while the amide linker can participate in hydrogen bonding. Standard anion-exchange (AEX) chromatography often fails to resolve this modification from closely related impurities (n-1 deletion sequences) because the charge-to-mass ratio remains largely unchanged.

The Solution: Ion-Pair Reverse-Phase (IP-RP) HPLC. We utilize IP-RP HPLC because it separates based on two orthogonal properties:

  • Charge (masked): The ion-pairing agent (e.g., TEAA or TEA/HFIP) neutralizes the anionic phosphate backbone, allowing the RNA to adsorb onto the hydrophobic stationary phase.

  • Hydrophobicity (dominant): The separation is then driven by the hydrophobic interaction of the nucleobases with the column. The 5-benzylaminocarbonyl group acts as a "hydrophobic anchor," causing the full-length modified product to elute significantly later than truncated failure sequences or unmodified RNA.

Mechanism of Separation

SeparationMechanism cluster_0 Mobile Phase Components cluster_1 RNA Species TEA Triethylamine (TEA) (Positively Charged) RNA_Native Unmodified RNA (Less Hydrophobic) TEA->RNA_Native Ion Pairing RNA_Mod 5-Benzylaminocarbonyl RNA (High Hydrophobicity) TEA->RNA_Mod Ion Pairing HFIP HFIP (Dynamic Coating) Column C18 / PLRP-S Stationary Phase RNA_Native->Column Weak Interaction Elutes Early RNA_Mod->Column Strong Interaction (Benzyl Group) Elutes Late

Caption: Schematic of the differential retention mechanism. The benzyl group enhances interaction with the stationary phase, shifting the elution window away from impurities.

Experimental Protocol

A. System Requirements
  • HPLC System: Binary gradient pump capable of high pressure (400+ bar), UV detector (260 nm), and column oven.

  • Column: Polymeric Reverse Phase (PLRP-S) or high-quality C18.

    • Recommendation: Agilent PLRP-S (4000 Å pore size for long RNA, 100 Å for <50-mer) or Waters XBridge Oligonucleotide BEH C18. Polymeric columns are preferred for their stability at high pH and temperatures.

  • Temperature: 60°C – 65°C. (Critical for denaturing secondary structures that can mask the hydrophobic modification).

B. Buffer Preparation (The "Gold Standard" TEA/HFIP System)

Traditional TEAA buffers are often insufficient for resolving subtle hydrophobic modifications. We employ the TEA/HFIP system, which provides superior resolution by acting as a dynamic column coating and improving mass transfer.

ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)
Base Solvent 18 MΩ Ultrapure Water100% Acetonitrile (HPLC Grade)
Ion Pair Reagent 15 mM Triethylamine (TEA)15 mM Triethylamine (TEA)
Modifier 400 mM Hexafluoroisopropanol (HFIP)400 mM Hexafluoroisopropanol (HFIP)*
pH ~7.9 (Do not adjust with acid)N/A

> Note: Some protocols keep HFIP only in Mobile Phase A. However, including it in B ensures baseline stability and consistent ion-pairing equilibrium throughout the gradient.

C. Purification Workflow

Workflow cluster_HPLC IP-RP HPLC Run (65°C) Start Crude Synthesized RNA (Contains 5-benzylaminocarbonyl mod) Prep Sample Prep Dissolve in Mobile Phase A Centrifuge 10,000xg Start->Prep Load Injection (Max 20-30 OD per run for Prep) Prep->Load Step1 Gradient Elution (Target hydrophobic shift) Load->Step1 Step2 Peak Collection (Trigger: UV 260nm slope) Step1->Step2 Post Post-Processing Ethanol Precipitation or Buffer Exchange (Amicon) Step2->Post QC QC Validation (ESI-MS & Analytical HPLC) Post->QC

Caption: Step-by-step purification workflow from crude synthesis to validated product.

D. Gradient Optimization

The 5-benzylaminocarbonyl group is highly hydrophobic. A shallow gradient is required at the point of elution.

Standard Gradient (for ~20-mer RNA):

  • Flow Rate: 1.0 mL/min (Analytical) / 5.0 mL/min (Semi-Prep)

  • Column Temp: 65°C

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Load/Wash salts
20.025%Shallow Gradient (Elution of failures)
35.0 60% Target Elution (Modified RNA)
36.095%Column Wash (Remove aggregates)
40.095%Wash Hold
41.05%Re-equilibration

Note: The modified RNA will likely elute between 30-50% B depending on the exact column chemistry. Perform a scouting run first.

Results Analysis & Troubleshooting

Identifying the Target Peak

In a typical chromatogram:

  • Void Volume (1-2 min): Salts and protecting groups.

  • Early Elution (10-20 min): Failure sequences (n-1, n-2) and unmodified RNA (if coupling efficiency was <100%).

  • Late Elution (Target): The 5-benzylaminocarbonyl RNA will appear as the last major peak before the column wash. The benzyl group's hydrophobicity pushes it significantly past the unmodified parent sequence.

Troubleshooting Table
IssueProbable CauseCorrective Action
Broad Peaks Secondary structure or column overload.Increase Temp to 75°C; Reduce injection volume.
Co-elution Gradient too steep.Flatten gradient slope (e.g., 0.5% B per minute) around the target elution time.
No Retention Ion-pairing failure.Ensure TEA/HFIP are fresh; Check pH (should be >7.0).[1]
Ghost Peaks Carryover of hydrophobic RNA.Run a blank injection with 95% B between runs; Clean column with 50% Methanol.

Quality Control (QC)

Post-purification, the integrity of the 5-benzylaminocarbonyl modification must be validated.

  • ESI-MS (Electrospray Ionization Mass Spec):

    • The mass shift corresponding to the benzylaminocarbonyl group must be observed.

    • Calculation: Molecular Weight = (MW of Unmodified RNA) + (MW of Benzylaminocarbonyl moiety) - (MW of displaced H).

    • Ensure the deconvoluted spectrum shows a single species.

  • Analytical HPLC:

    • Re-inject a small aliquot of the purified pool. Purity should be >95% by peak area integration.

References

  • Agilent Technologies. "Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography." Application Note 5994-2358EN. Link

  • McCarthy, S. M., et al. "Reversed-phase ion-pair liquid chromatography analysis and purification of ribonucleic acid oligonucleotides." Journal of Chromatography A, 2009. Link

  • Thermo Fisher Scientific. "DNAPac™ RP Columns for Oligonucleotide Analysis." Product Manual. Link

  • TriLink BioTechnologies. "CleanCap® and Modified RNA Strategies." Technical Guide. Link

  • Azarani, A., & Hebert, B. "RNA analysis by ion-pair reversed-phase high performance liquid chromatography." Nucleic Acids Research, 2001. Link

Sources

Application

Application Note: Engineering High-Affinity, Nuclease-Resistant Aptamers using 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine

Introduction and Mechanistic Rationale Aptamers—single-stranded oligonucleotides that fold into defined three-dimensional structures to bind specific targets—have emerged as powerful alternatives to monoclonal antibodies...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Aptamers—single-stranded oligonucleotides that fold into defined three-dimensional structures to bind specific targets—have emerged as powerful alternatives to monoclonal antibodies. However, traditional aptamers developed via standard SELEX (Systematic Evolution of Ligands by EXponential enrichment) face two critical hurdles: a low success rate against "difficult" protein targets lacking basic (positively charged) epitopes, and rapid degradation by endogenous nucleases in vivo[1][2].

To overcome these limitations, the field has shifted toward chemically modified libraries, most notably Slow Off-rate Modified Aptamers (SOMAmers)[1]. The synthetic building block 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine (utilized in automated synthesis as its 3'-phosphoramidite derivative) represents a pinnacle in dual-modification strategy, combining target-binding versatility with extreme physiological stability[3][4].

The Causality of Dual Modifications (E-E-A-T Insights)

As an application scientist designing therapeutic or diagnostic oligonucleotides, understanding the biophysical causality behind these modifications is critical:

  • 5-Benzylaminocarbonyl (BndU) for Hydrophobic Collapse: Natural nucleic acids are highly hydrophilic, limiting their interaction with the hydrophobic pockets of target proteins[5]. The 5-benzylaminocarbonyl modification introduces an aromatic ring that mimics the side chains of phenylalanine or tyrosine[6]. During target engagement, this moiety drives a "hydrophobic collapse," drastically reducing the dissociation rate constant (

    
    ) and yielding affinities in the sub-nanomolar range[5][7].
    
  • 2'-O-Methyl (2'-OMe) for Nuclease Resistance and Structural Rigidity: The 2'-OMe modification on the ribose sugar sterically hinders the nucleophilic attack required for phosphodiester bond cleavage by endonucleases[2]. Furthermore, it locks the sugar pucker into a C3'-endo conformation. This pre-organizes the aptamer into a rigid, thermodynamically stable A-form helix, reducing the entropic penalty upon target binding[3].

  • 5'-O-DMTr for Scalable Chemical Synthesis: While initial SELEX utilizes modified triphosphates (e.g., BndUTP) and polymerases, the large-scale production of the finalized aptamer relies on Solid-Phase Oligonucleotide Synthesis (SPOS). The 5'-O-dimethoxytrityl (DMTr) protecting group enables high-fidelity, stepwise chemical assembly of the discovered sequence[8][9].

BindingMechanism A Target Protein (Hydrophobic Pockets) D Weak/Transient Binding (Fast Off-Rate) A->D E Hydrophobic Collapse & Structural Lock A->E B Unmodified Aptamer (Hydrophilic) B->A Electrostatic only C Modified Aptamer (5-BndU + 2'-OMe) C->A Electrostatic + Hydrophobic F High-Affinity Complex (Slow Off-Rate) E->F

Thermodynamic mechanism of modified aptamer binding via hydrophobic collapse.

Quantitative Impact of Modifications

The synergistic effect of combining 5-BndU and 2'-OMe modifications transforms the pharmacokinetic and pharmacodynamic profile of the resulting aptamer. The table below summarizes the typical performance metrics observed during aptamer development workflows.

Modification ProfileBinding Affinity (

)
Serum Half-LifeTarget Success RatePrimary Mechanism of Action
Unmodified RNA/DNA > 100 nM< 10 minutes< 30%Electrostatic interactions
5-BndU only 0.1 - 10 nM~ 1-2 hours> 84%Hydrophobic target engagement
5-BndU + 2'-OMe 0.1 - 5 nM> 24 hours> 84%Hydrophobic + Nuclease resistance

(Data synthesized from multiplexed proteomic array studies and in vitro selection benchmarks[1][2][3])

Experimental Protocols: Solid-Phase Synthesis and Purification

Once a high-affinity sequence is identified via modified SELEX, it must be chemically synthesized for validation and scale-up. The following protocol details the incorporation of the 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine-3'-phosphoramidite monomer into a growing oligonucleotide chain.

Protocol A: Automated Solid-Phase Oligonucleotide Synthesis (SPOS)

Critical Insight: The bulky 5-benzylaminocarbonyl group introduces significant steric hindrance. Standard 3-minute coupling times are insufficient and will lead to truncated failure sequences. You must extend the coupling time to 6–10 minutes to ensure >99% stepwise coupling efficiency[4].

Materials:

  • Automated DNA/RNA Synthesizer (e.g., ÄKTA oligopilot or ABI 394).

  • Solid support: Controlled Pore Glass (CPG) loaded with the first 3'-nucleoside.

  • Monomer: 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine-3'-CEP dissolved in anhydrous acetonitrile (0.1 M).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or BTT (0.25 M in acetonitrile).

Step-by-Step Workflow:

  • Detritylation: Flush the CPG column with 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMTr group, exposing a reactive 5'-hydroxyl group[9].

  • Coupling: Co-inject the modified uridine phosphoramidite and the activator into the column. Self-Validating Step: Monitor the trityl monitor output; a consistent orange color during the subsequent detritylation step confirms successful coupling. Allow a 10-minute reaction time.

  • Capping: Inject Acetic Anhydride and N-Methylimidazole (NMI) to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of (n-1) deletion mutations, simplifying downstream HPLC purification[9].

  • Oxidation: Flush with 0.02 M Iodine in Pyridine/Water/THF to oxidize the unstable trivalent phosphite triester to a stable pentavalent phosphate linkage[4].

  • Iteration: Repeat steps 1–4 until the full sequence is assembled. Leave the final 5'-DMTr group ON for purification.

SPOS_Cycle Start Solid Support (CPG) Growing Oligo Step1 1. Detritylation (TCA) Remove 5'-DMTr Start->Step1 Step2 2. Coupling Add 5-BndU-2'-OMe Phosphoramidite Step1->Step2 Step3 3. Capping Block unreacted 5'-OH Step2->Step3 Step4 4. Oxidation Phosphite to Phosphate Step3->Step4 Step4->Step1 Repeat for next base End Next Cycle or Cleavage/Deprotection Step4->End

Solid-Phase Oligonucleotide Synthesis (SPOS) cycle for modified phosphoramidites.

Protocol B: Cleavage, Deprotection, and Purification

Because the 5-benzylaminocarbonyl group contains an amide linkage, harsh deprotection conditions (like prolonged heating in concentrated ammonia) can risk partial hydrolysis.

  • Cleavage: Treat the CPG resin with AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% aqueous Methylamine) for 15 minutes at 65°C. This rapidly cleaves the oligo from the support and removes base-protecting groups while preserving the 5-position modification.

  • Lyophilization: Speed-vac the solution to dryness to remove volatile amines.

  • RP-HPLC Purification (DMTr-ON):

    • Resuspend the pellet in 0.1 M Triethylammonium acetate (TEAA) buffer (pH 7.0).

    • Inject onto a C18 Reverse-Phase HPLC column.

    • Causality: The highly hydrophobic 5'-DMTr group acts as a purification handle. Full-length sequences (DMTr-ON) will elute significantly later than capped failure sequences (DMTr-OFF).

  • Final Detritylation: Treat the purified fraction with 80% aqueous acetic acid for 20 minutes at room temperature to remove the 5'-DMTr group, followed by ethanol precipitation to yield the pure, modified aptamer.

References

1.[1] Aptamer-Based Multiplexed Proteomic Technology for Biomarker Discovery. nih.gov. 1 2.[5] Methods for Improving Aptamer Binding Affinity. mdpi.com. 5 3.[2] In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies. tandfonline.com. 2 4.[6] SOMAscan® Proteomic Assay. uh.edu. 6 5.[7] SomaScan® Assay v4.0 Technical Note. semanticscholar.org. 7 6.[3] In Vitro Selection Using Modified or Unnatural Nucleotides. nih.gov. 3 7.[8] The Phosphoramidite Approach for Oligonucleotide Synthesis. researchgate.net. 8 8.[9] Oligonucleotide Synthesis Strategies: From Column-Based Methods to Microarray Platforms. alfachemic.com. 9 9.[4] Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. aragen.com. 4

Sources

Technical Notes & Optimization

Troubleshooting

Improving coupling efficiency of 5-benzylaminocarbonyl uridine phosphoramidites

Technical Support Center: Optimizing Coupling Efficiency for 5-Benzylaminocarbonyl Uridine Phosphoramidites Welcome to the Advanced Oligonucleotide Synthesis Support Center. This guide is engineered for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Coupling Efficiency for 5-Benzylaminocarbonyl Uridine Phosphoramidites

Welcome to the Advanced Oligonucleotide Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals who are troubleshooting the incorporation of bulky 5-modified pyrimidines. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the chemical causality behind synthesis failures and providing self-validating solutions.

The Mechanistic Challenge: Steric Hindrance vs. Kinetics

5-Benzylaminocarbonyl-2'-deoxyuridine (BndU) is a highly specialized modified building block frequently utilized in SELEX to impart hydrophobic properties to aptamers, mimicking protein side chains to significantly enhance target binding affinity[1]. However, the inclusion of the bulky benzylaminocarbonyl moiety at the 5-position of the uracil ring introduces a substantial physical barrier[2].

During the phosphoramidite coupling cycle, this steric bulk physically impedes the 5'-hydroxyl group of the growing oligonucleotide chain from executing a nucleophilic attack on the activated phosphonium intermediate. To overcome this elevated transition state energy, we must manipulate the reaction kinetics.

Mechanism A 5-Benzylaminocarbonyl Uridine Phosphoramidite B Activator Addition (Protonation Phase) A->B Activator C Activated Phosphonium Intermediate B->C Diisopropylamine leaves D Nucleophilic Attack by 5'-OH C->D Coupling Phase F Phosphite Triester Linkage D->F Optimized conditions E Steric Hindrance (5-Benzyl Group) E->D Inhibits kinetics

Coupling mechanism highlighting steric hindrance by the 5-benzylaminocarbonyl group.

Troubleshooting FAQs

Q: Why is my coupling efficiency dropping below 90% specifically when incorporating the 5-benzylaminocarbonyl uridine monomer? A: Standard coupling conditions (e.g., 1H-tetrazole activator, 1-3 minute coupling time) are optimized for unhindered, natural nucleosides. The bulky 5-benzylaminocarbonyl group restricts the required geometry for phosphite triester formation. Because the reaction is thermodynamically hindered, you must drive it kinetically by increasing the effective concentration of the activated intermediate and extending the reaction time[].

Q: Which activator provides the highest efficiency for this specific bulky modification? A: We strongly recommend transitioning from standard tetrazole to 4,5-Dicyanoimidazole (DCI) .

  • The Causality: While activators like 5-Benzylthio-1H-tetrazole (BTT) are highly acidic (pKa 4.1) and rapidly protonate the phosphoramidite[4], DCI (pKa 5.2) compensates for its lower acidity with superior nucleophilicity[5]. DCI forms a highly reactive yet stable intermediate. Crucially, DCI's exceptional solubility in acetonitrile (up to 1.1 M) allows you to drive the reaction forward via Le Chatelier's principle by maintaining a much higher concentration of the active species without risking the depurination associated with highly acidic activators[5],[6].

Q: How does moisture specifically cause coupling failure with modified amidites? A: The activated phosphonium intermediate is highly electrophilic. If water is present in the acetonitrile (>20 ppm), it acts as a competing nucleophile. Water hydrolyzes the activated amidite into an unreactive H-phosphonate[6]. Because the 5-benzylaminocarbonyl amidite already suffers from slow coupling kinetics due to steric drag, even trace moisture will easily outcompete the 5'-OH, leading to an accumulation of truncated sequences[6].

Troubleshooting Logic Workflow

When coupling efficiency drops, follow this deterministic logic tree to isolate the variable causing the failure.

Troubleshooting Start Low Coupling Efficiency (<98% per step) Moisture Check Moisture (<20 ppm in ACN?) Start->Moisture Dry Replace Solvents & Use Molecular Sieves Moisture->Dry No Activator Evaluate Activator Moisture->Activator Yes Dry->Start ChangeAct Switch to DCI (0.25M) or BTT (0.3M) Activator->ChangeAct Time Increase Coupling Time (10-15 mins) ChangeAct->Time Success Optimal Coupling Achieved Time->Success

Troubleshooting workflow for resolving low coupling efficiency in modified amidites.

Quantitative Activator Comparison

To make an informed experimental choice, compare the physicochemical properties of standard activators used in sterically hindered oligonucleotide synthesis[4],[7],[5].

ActivatorpKaTypical ConcentrationNucleophilicityRecommended Coupling Time (Bulky Amidites)Expected Efficiency
1H-Tetrazole 4.890.45 MLow15+ mins< 90%
ETT 4.300.25 M - 0.5 MModerate10 mins~ 95%
BTT 4.100.30 MModerate10 mins> 98%
DCI 5.200.25 M - 1.0 MHigh6 - 10 mins> 99%

Self-Validating Protocol: Optimizing & Quantifying Coupling Efficiency

Do not proceed to full-length aptamer synthesis until your coupling parameters are empirically validated. This protocol utilizes a Dimethoxytrityl (DMT) cation assay to create a self-validating feedback loop[7].

Phase 1: Reagent Preparation & Anhydrous Control

  • Solvent Dehydration: Suspend the 5-benzylaminocarbonyl uridine phosphoramidite in ultra-dry acetonitrile (ACN) containing <10 ppm water. Add activated 3Å molecular sieves directly to the amidite diluent vial 12 hours prior to synthesis to scavenge residual moisture[6].

  • Concentration Adjustment: Dilute the modified amidite to 0.15 M (instead of the standard 0.1 M). This increases the collision frequency during the coupling phase.

  • Activator Selection: Prepare a fresh solution of 0.25 M DCI in anhydrous ACN.

Phase 2: Automated Synthesis Parameters

  • Program the DNA/RNA synthesizer for a short diagnostic test sequence: 5'- T - T - [BndU] - T - T - 3'.

  • Set the coupling time for the natural Thymidine (T) monomers to the standard 2 minutes.

  • Critical Step: Manually override the coupling time for the [BndU] monomer step to 12 minutes .

Phase 3: Real-Time Validation (Trityl Cation Assay)

  • Collect the deblocking effluent (containing the cleaved orange DMT cation) in separate volumetric flasks for each of the 5 synthesis cycles.

  • Dilute each fraction to a known volume with 0.1 M p-toluenesulfonic acid in ACN.

  • Measure the absorbance at 498 nm using a UV-Vis spectrophotometer[7].

  • Data Interpretation: The absorbance directly correlates to the number of successful couplings. Calculate the stepwise yield: Coupling Efficiency =

    
    
    
    • Pass: The DMT absorbance of the 'T' following the '[BndU]' is >98% of the previous cycle. The kinetic barrier has been overcome.

    • Fail: A sharp drop (>5%) indicates the steric hindrance was not overcome, or moisture hydrolyzed the intermediate. Return to the troubleshooting workflow to increase DCI concentration or verify solvent integrity.

References

  • Title: Methods for Improving Aptamer Binding Affinity Source: mdpi.com URL: [Link]

  • Title: Guidebook for the Synthesis of Oligonucleotides Source: chemie-brunschwig.ch URL: [Link]

  • Title: Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis Source: researchgate.net URL: [Link]

  • Title: Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides Source: glenresearch.com URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Benzylaminocarbonyl Modified RNA Synthesis

Welcome to the Advanced Oligonucleotide Therapeutics Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and enzymatic hurdles associated with synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Oligonucleotide Therapeutics Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and enzymatic hurdles associated with synthesizing RNA containing bulky 5-position modifications.

Modifications like 5-benzylaminocarbonyl are frequently utilized in SELEX to synthesize chemically modified aptamers (such as SOMAmers) with enhanced hydrophobic interactions and binding affinities1[1]. However, translating these bulky moieties into RNA synthesis presents unique steric challenges for both chemical and enzymatic platforms.

Diagnostic Workflow

Before diving into specific protocols, use the decision tree below to isolate the root cause of your yield issues based on your synthesis method.

G Start Low Yield: 5-benzylaminocarbonyl RNA Method Synthesis Method? Start->Method Chem Solid-Phase Chemical Synthesis Method->Chem Chemical Enz Enzymatic (IVT) Synthesis Method->Enz Enzymatic ChemIssue Low Coupling Efficiency? Chem->ChemIssue EnzIssue Truncated or No Product? Enz->EnzIssue ChemFix Increase coupling time to 15 min Use 0.25M BMT Activator ChemIssue->ChemFix Yes EnzFix1 No Product: Check +1/+2 Promoter Use GMP initiator EnzIssue->EnzFix1 No Initiation EnzFix2 Truncated: Use T7 RNAP Mutants (Y639F, H784A) EnzIssue->EnzFix2 Premature Termination

Diagnostic Decision Tree for 5-benzylaminocarbonyl RNA Synthesis Troubleshooting.

Module 1: Solid-Phase Chemical Synthesis Troubleshooting

Q: Why is my coupling efficiency dropping significantly when incorporating 5-benzylaminocarbonyl modified phosphoramidites? A: The root cause is a combination of severe steric hindrance and altered solubility. The 5-benzylaminocarbonyl group projects a bulky, hydrophobic moiety that physically obstructs the nucleophilic attack of the 5'-hydroxyl group on the incoming phosphoramidite's phosphorus center. Furthermore, this hydrophobicity drastically reduces the monomer's solubility in standard 100% acetonitrile (ACN), leading to micro-precipitation in the fluidics lines.

To overcome this, transitioning the phosphoramidite solvent to a 1:1 mixture of ACN and dichloromethane (DCM) restores solubility, and extending the coupling time to a triple-coupling strategy (3 x 5 minutes) ensures near-quantitative yields2[2].

Quantitative Comparison: Chemical Coupling Parameters
ParameterStandard RNA Synthesis5-Benzylaminocarbonyl OptimizationMechanistic Rationale
Solvent Matrix 100% Acetonitrile (ACN)1:1 ACN : DichloromethanePrevents hydrophobic micro-precipitation
Monomer Conc. 0.1 M0.15 MDrives mass action for hindered coupling
Activator 0.25 M Tetrazole0.25 M 5-BenzylmercaptotetrazoleHigher acidity/lipophilicity for faster activation
Coupling Time 3 - 5 minutes15 minutes (or 3 x 5 min cycles)Overcomes steric barrier to nucleophilic attack
Self-Validating Protocol: Optimized Phosphoramidite Coupling
  • Reagent Preparation: Dissolve the 5-benzylaminocarbonyl modified phosphoramidite in strictly anhydrous 1:1 ACN:DCM to a final concentration of 0.15 M.

  • Fluidics Priming: Prime the synthesizer lines extensively to ensure no residual 100% ACN remains in the modified monomer line.

  • Coupling Execution: Program the synthesizer for a triple-coupling cycle. Inject the monomer and 0.25 M 5-benzylmercaptotetrazole (BMT), wait 5 minutes, and repeat twice more without a wash step in between.

  • Self-Validation (Trityl Monitoring): Collect the trityl effluent after the modified coupling step. Quantify the absorbance at 498 nm. A successful coupling must yield a trityl signal ≥98% relative to the previous unmodified step. If the signal drops below 95%, pause synthesis, flush lines, and replace the activator.

Module 2: Enzymatic Synthesis (In Vitro Transcription) Troubleshooting

Q: My in vitro transcription (IVT) reactions with 5-benzylaminocarbonyl-UTP yield mostly short, abortive transcripts. How can I drive full-length synthesis? A: Wild-type T7 RNA polymerase has a highly constrained active site pocket. When a bulky 5-position modification is incorporated, it clashes with the polymerase's structural domains during the translocation step, triggering premature complex dissociation. Additionally, bulky modifications at the +1 or +2 positions completely abolish initiation3[3].

First, ensure your promoter design utilizes unmodified guanosines (e.g., using GMP as an initiator) for the first 2-3 nucleotides. Second, switch to a sterically permissive T7 RNA polymerase mutant. The Y639F/H784A double mutant is engineered to accommodate bulky modifications by expanding the substrate-binding pocket and eliminating premature termination pathways4[4].

Quantitative Comparison: Enzymatic Synthesis Yields
Polymerase Variant+1/+2 Initiation SequenceTranscript ProfileRelative Yield (%)
Wild-Type T7 RNAPModified (5-BndUTP)Severe abortive cycling< 10%
Wild-Type T7 RNAPUnmodified (GMP/GTP)Truncated transcripts~ 25%
Y639F / H784A MutantUnmodified (GMP/GTP)Full-length enriched75 - 85%
Self-Validating Protocol: Optimized IVT Workflow
  • Template Design: Design the double-stranded DNA template such that the T7 promoter is followed by at least two unmodified guanosines (+1 G, +2 G).

  • Reaction Assembly: In a 50 µL reaction, combine 40 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 2 mM spermidine, 10 mM DTT, 2 mM each of ATP, CTP, GTP, and 5-benzylaminocarbonyl-UTP. Add 4 mM GMP to drive initiation.

  • Polymerase Addition: Add 50 units of Y639F/H784A mutant T7 RNA polymerase. Incubate at 37°C for 4 to 6 hours.

  • Self-Validation (PAGE Analysis): Before scaling up or proceeding to DNase I treatment, run a 1 µL aliquot on a 15% denaturing urea-PAGE gel alongside a standard RNA ladder. Stain with SYBR Gold. The presence of a single, distinct band at the expected molecular weight validates the absence of premature termination. Smearing or heavy low-molecular-weight banding indicates polymerase stalling, requiring a further increase in Mg2+ concentration (up to 30 mM).

References

  • Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides - PMC - PubMed Central - 2

  • Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine NTPs - RSC Publishing - 3

  • Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - Oxford Academic - 4

  • Enhancement of in vivo targeting properties of ErbB2 aptamer by chemical modification - PMC - 1

Sources

Troubleshooting

Technical Support Center: Optimizing Deprotection for 5-Benzylaminocarbonyl-2'-O-methyl-U Oligonucleotides

Welcome to the Advanced Oligonucleotide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-benzylaminocarbonyl modifications (com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Oligonucleotide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-benzylaminocarbonyl modifications (commonly utilized in SOMAmers and high-affinity aptamers) when combined with 2'-O-methyl RNA backbones.

This guide bypasses generic synthesis advice to focus on the exact causality of degradation and provides a self-validating, field-tested protocol to ensure 100% sequence fidelity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a -76 Da or -90 Da mass shift in my final oligonucleotide product? A1: This is the most common failure mode when synthesizing 5-benzylaminocarbonyl-modified oligonucleotides. The 5-position modification features an exocyclic carboxamide linkage. If you use standard fast-deprotection cocktails like AMA (Ammonium hydroxide/Methylamine), the primary amine (methylamine) acts as a strong nucleophile. It attacks the carbonyl carbon, causing transamidation —kicking off the benzylamine group and replacing it with a methyl group (a net loss of 76 Da). If you see a -90 Da shift, it indicates hydrolysis of the amide to a carboxylic acid, typically caused by using concentrated Ammonium Hydroxide (NH₄OH) at excessively high temperatures (>55°C).

Q2: Does the 2'-O-methyl modification require special deprotection steps like 2'-TBDMS in standard RNA synthesis? A2: No. The 2'-O-methyl group is a stable ether linkage. Unlike 2'-OH RNA, which requires a secondary fluoride-based deprotection step (e.g., TEA·3HF) to remove silyl groups, the 2'-O-methyl sugar is entirely inert to basic cleavage conditions. Your optimization strategy must focus exclusively on protecting the 5-benzylaminocarbonyl nucleobase while successfully removing standard protecting groups (cyanoethyl, benzoyl, isobutyryl) from the rest of the sequence.

Q3: What is the optimal deprotection cocktail to prevent transamidation? A3: The industry gold standard for preserving 5-N-carboxamide modifications is a sterically hindered amine cocktail: t-butylamine:methanol:water (1:1:2, v/v/v) 1[1]. The bulky tert-butyl group provides the necessary basicity to cleave the oligonucleotide from the solid support and remove standard base protecting groups, but it is too sterically hindered to nucleophilically attack the 5-carboxamide bond 2[2].

Q4: How do I prevent cyanoethyl adducts (+53 Da) on the modified uracil bases during cleavage? A4: Before introducing the primary cleavage cocktail, you must perform an on-column wash with 20% Diethylamine (DEA) in Acetonitrile . This selectively removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination, washing the resulting reactive acrylonitrile out of the column. If acrylonitrile is not removed prior to aqueous base treatment, it can irreversibly alkylate the N3 position of the uridine rings 3[3].

Part 2: Quantitative Data & Method Comparison

To illustrate the causality of reagent selection, the following table summarizes the thermodynamic and chemical impact of various deprotection strategies on 5-benzylaminocarbonyl modifications.

Deprotection CocktailTempTimeTransamidation / DegradationCleavage EfficiencyScientific Verdict
AMA (Ammonium Hydroxide / Methylamine)65°C15 minHigh (>40%) ExcellentCRITICAL FAILURE - Unhindered amine causes severe transamidation.
Conc. NH₄OH 55°C8 hrsModerate (5-15%) ExcellentPOOR - Elevated temperature induces amide hydrolysis.
Conc. NH₄OH 37°C24 hrsLow (<2%) GoodACCEPTABLE - Viable alternative if t-butylamine is unavailable[3].
t-Butylamine:MeOH:H₂O (1:1:2) 37°C24 hrsNone Detected ExcellentOPTIMAL - Steric hindrance perfectly protects the amide bond[1].

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system . By following the specific QC checkpoints, you can definitively prove the mechanistic success of the synthesis.

Phase 1: On-Column Backbone Deprotection
  • Preparation: Upon completion of solid-phase synthesis, leave the synthesis column attached to the synthesizer. Ensure the final 5'-DMT group is removed (DMT-Off synthesis) unless cartridge purification is planned.

  • DEA Wash: Flush the column with a solution of 20% Diethylamine (DEA) in Acetonitrile .

  • Incubation: Perform 3 separate washes, allowing the solution to sit on the column for 10 minutes per wash (30 minutes total)[3].

  • Purge: Wash the column extensively with pure Acetonitrile to remove all traces of DEA and eliminated acrylonitrile. Dry the support with Argon gas.

Phase 2: Cleavage and Base Deprotection
  • Cocktail Preparation: In a fume hood, prepare a fresh mixture of t-butylamine : methanol : nuclease-free water in a 1:1:2 volumetric ratio [1].

  • Cleavage: Transfer the dried solid support (CPG or polystyrene) to a sealed pressure vial. Add 1.0 mL of the t-butylamine cocktail per 1 µmole of synthesis scale.

  • Incubation: Seal the vial tightly and incubate in a heat block or incubator at 37°C for exactly 24 hours [2].

  • Evaporation: Cool the vial to room temperature. Filter out the solid support and transfer the liquid to a centrifugal evaporator (e.g., Genevac HT-12). Evaporate to complete dryness[3]. Do not use high heat during evaporation.

Phase 3: Self-Validating Quality Control (LC-MS)

Reconstitute the dried pellet in nuclease-free water and analyze an aliquot via ESI-LC-MS. Use the following diagnostic logic to validate the experiment:

  • Target Mass Achieved: Synthesis and deprotection successful.

  • Mass Deficit of -76 Da: Validation Failure. Transamidation occurred. Root Cause: Contamination with a primary amine (e.g., residual methylamine in the lab lines).

  • Mass Deficit of -90 Da: Validation Failure. Hydrolysis occurred. Root Cause: Incubator temperature exceeded 37°C, or incubation time exceeded 30 hours.

  • Mass Surplus of +53 Da: Validation Failure. Cyanoethyl alkylation. Root Cause: The 20% DEA wash was skipped or insufficient.

Part 4: Workflow Visualization

The following diagram illustrates the logical progression of the optimized deprotection workflow, highlighting the critical divergence from standard oligonucleotide synthesis.

DeprotectionWorkflow Start Solid-Phase Synthesis Completed (5-Bnd-2'-OMe-U Oligo) DEA Cyanoethyl Deprotection 20% DEA in ACN (3 x 10 min) Start->DEA Cleavage Cleavage & Base Deprotection DEA->Cleavage Opt1 Method A (Gold Standard) t-Butylamine:MeOH:H2O (1:1:2) 37°C for 24h Cleavage->Opt1 Opt2 Method B (Alternative) Conc. NH4OH 37°C for 24h Cleavage->Opt2 Evap Evaporation to Dryness (Genevac HT-12 / SpeedVac) Opt1->Evap Opt2->Evap Purify LC-MS QC Validation & HPLC Purification Evap->Purify

Workflow for the cleavage and deprotection of 5-Bnd-2'-OMe-U modified oligonucleotides.

Part 5: References

  • Strauss, S. (2020). Advanced labeling methods and probe design for DNA-based super-resolution microscopy. LMU Munich. 1

  • Gupta, S., et al. (2015). Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides. Nucleic Acids Research, Oxford Academic. 3

  • Gawande, B., et al. (2020). Modified aptamers as reagents to characterize recombinant human erythropoietin products. NIH.gov. 2

  • Schueder, F., et al. (2019). Modified aptamers enable quantitative sub-10-nm cellular DNA-PAINT imaging. NIH.gov. 4

Sources

Optimization

Minimizing side reactions during oxidation of 5-modified uridine

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in 5-Modified Uridine Oxidation Strategic Overview: The Stability Paradox Oxidizing...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in 5-Modified Uridine Oxidation

Strategic Overview: The Stability Paradox

Oxidizing the 5-position of uridine (specifically converting 5-hydroxymethyluridine, 5-hmU , to 5-formyluridine, 5-fU ) presents a unique "stability paradox."

While the oxidation itself is chemically straightforward (primary alcohol


 aldehyde), the product (5-fU ) is significantly more reactive than the starting material. The introduction of the formyl group at C5 creates a strong electron-withdrawing effect, which leads to three critical destabilizing factors:
  • C6 Electrophilicity: The C5-formyl group drains electron density from the heterocyclic ring, making the C6 position highly susceptible to nucleophilic attack (Michael-type addition), leading to ring opening or deglycosylation.

  • N1-Glycosidic Bond Lability: The electron-deficient base weakens the N1-C1' bond, accelerating hydrolysis, particularly under acidic conditions.

  • Ionization (pKa Shift): The pKa of the N3 proton drops from ~9.3 (uridine) to ~8.6 (5-fU), making the base easier to deprotonate, which can trigger base-catalyzed decomposition.

Core Directive: The goal is not just "oxidation"; it is oxidation with immediate stabilization .

Reagent Selection Matrix

Select your oxidant based on substrate protection and scale.

ReagentSpecificityRisk ProfileRecommended For
IBX (2-Iodoxybenzoic acid) High Low. Mild conditions; avoids over-oxidation to carboxylic acid.[1]Gold Standard. Small-to-mid scale synthesis of sensitive nucleosides.
MnO₂ (Activated) MediumMedium.[2] Heterogeneous nature requires filtration; activity varies by batch.Allylic/Vinylogous alcohols where filtration is preferred over aqueous workup.
TEMPO / BAIB HighHigh. Risk of over-oxidation to 5-carboxylic acid if not strictly controlled.Large scale where IBX solubility is a bottleneck.
Dess-Martin Periodinane (DMP) HighMedium. Acidic byproducts (acetic acid) can cleave protecting groups or glycosidic bonds.Substrates with acid-stable protecting groups (e.g., TBDMS).

Optimized Protocol: IBX Oxidation of 5-hmU

This protocol uses IBX due to its compatibility with nucleosides and lack of acidic/basic byproducts.

Prerequisites:

  • Substrate: 2',3'-protected 5-hydroxymethyluridine (e.g., 2',3'-O-isopropylidene-5-hmU). Note: Free hydroxyls on the sugar must be protected to prevent competing oxidation.

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO (if solubility is poor).

Step-by-Step Methodology
  • Preparation (0 min):

    • Dissolve 1.0 eq of protected 5-hmU in Acetonitrile (0.1 M concentration).

    • Critical: If using DMSO, ensure it is dry. Water promotes over-oxidation and hydrate formation.

  • Oxidation (0 - 3 hrs):

    • Add 1.2 - 1.5 eq of IBX .

    • Reflux at 80°C with vigorous stirring.

    • Why: IBX is often insoluble at RT.[3] Reflux solubilizes the reagent and drives the kinetics faster than the degradation of the product.

  • Monitoring (Every 30 mins):

    • Monitor by TLC (System: 5% MeOH in DCM).

    • Stop point: Halt reaction immediately upon consumption of starting material. Do not soak.

  • Workup (Crucial for Stability):

    • Cool the mixture to 0°C.

    • Filter the white precipitate (IBA/IBX byproducts) through a celite pad.

    • Do not use aqueous basic wash (e.g., bicarb), as 5-fU is alkali-labile.

    • Concentrate the filtrate under reduced pressure at < 40°C.

  • Purification:

    • Rapid filtration through a short plug of neutral silica or Florisil .

    • Warning: Acidic silica can cleave the glycosidic bond. Use 1% Triethylamine (TEA) in the eluent only if the protecting groups are base-stable.

Visualizing the Stability & Pathway

The following diagram illustrates the oxidation pathway and the competing side reactions driven by the electron-withdrawing nature of the 5-formyl group.

G Start 5-Hydroxymethyluridine (5-hmU) IBX Oxidation (IBX) Start->IBX Target 5-Formyluridine (5-fU) IBX->Target -2H Hydrate Gem-diol Hydrate (Equilibrium in H2O) Target->Hydrate +H2O (Reversible) C6_Attack C6-Nucleophilic Adduct (Ring Opening) Target->C6_Attack + Nucleophile (R-NH2, OH-) Deglyco Deglycosylation (Base Loss) Target->Deglyco Acid/Heat

Caption: Oxidation pathway of 5-hmU showing the target aldehyde and critical instability pathways (C6 attack, hydration).

Troubleshooting & FAQs

Q1: My NMR shows two sets of peaks for the H6 proton. Is my product impure?

  • Diagnosis: Likely Hydrate Formation .[4]

  • Explanation: 5-Formyluridine exists in equilibrium with its gem-diol (hydrate) form, especially if the solvent contains trace water or if D₂O is used for NMR.

  • Solution: Run NMR in anhydrous DMSO-d6 or CDCl₃. The aldehyde peak (~9.5–10 ppm) should sharpen, and the hydrate peaks should disappear [1, 2].

Q2: The reaction mixture turned dark brown/black upon concentration.

  • Diagnosis: Base-catalyzed polymerization or decomposition.

  • Explanation: If you used a basic workup (bicarb/carbonate) or if the reaction was heated too long, the electrophilic C6 position reacted with itself or other nucleophiles.

  • Solution: Keep temperature < 40°C during evaporation. Avoid strong bases. Use a radical inhibitor (BHT) in trace amounts if radical polymerization is suspected, though ionic decomposition is more likely [3].

Q3: I lost all my product on the silica column.

  • Diagnosis: Acid sensitivity .

  • Explanation: Standard silica gel is slightly acidic (pH 5-6). This is sufficient to hydrolyze the N-glycosidic bond of electron-deficient nucleosides like 5-fU.

  • Solution: Pre-wash the silica column with 1% Triethylamine (TEA) in hexanes/DCM to neutralize it, or use Neutral Alumina instead of silica [4].

Q4: Can I use MnO₂ instead of IBX?

  • Diagnosis: Yes, but with caveats.

  • Explanation: MnO₂ is heterogeneous and its activity depends heavily on the preparation method (water content). It avoids the solubility issues of IBX but often requires large excesses (10-20 eq).

  • Solution: Use "Activated MnO₂" specifically. If the reaction stalls, do not add more reagent; instead, add activated molecular sieves to remove water, which poisons the MnO₂ surface [5].[5]

References

  • Munyaka, B. et al. "Aldehyde or Hydrate? Investigation into the Oxidation of 5‐Formylcytosine Derivatives." Chemistry – A European Journal, 2021.[6] Link

  • Klungland, A. et al. "5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells."[7] Cancer Research, 2001. Link

  • Chatgilialoglu, C. et al. "5-Formyluracil and its derivatives: biological and chemical properties." Nucleic Acids Research, 2011. Link

  • Li, A. Y. "A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX)." Organic Letters, 2003.[8][9] Link

  • Taylor, R. J. et al. "Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies." Accounts of Chemical Research, 2005.[1] Link

Sources

Troubleshooting

Technical Support Center: MALDI-TOF Analysis of 5-Benzylaminocarbonyl Modifications

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Mass Shifts & Ionization of 5-Benzylaminocarbonyl-Modified Oligonucleotides Introduction Welcome to the technical support center. You...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Mass Shifts & Ionization of 5-Benzylaminocarbonyl-Modified Oligonucleotides

Introduction

Welcome to the technical support center. You are likely here because you are analyzing modified oligonucleotides—specifically those incorporating 5-benzylaminocarbonyl-dU (BndU) or similar derivatives often used in aptamer discovery (SELEX) or post-synthetic labeling.

This modification introduces a hydrophobic benzyl ring via a carbamoyl linker to the C5 position of the uracil base. While this enhances binding affinity for protein targets, it presents specific challenges in MALDI-TOF MS: hydrophobic aggregation , ionization suppression , and laser-induced fragmentation .

This guide addresses the three most common support tickets we receive regarding this modification.

Part 1: The "Is My Mass Shift Real?" Verification

User Question: "I see a mass shift, but it doesn't match my calculation for a benzyl group. What is the exact theoretical mass addition I should look for?"

Technical Explanation: A common error is calculating the shift based solely on a benzyl group (+91 Da) or failing to account for the proton loss at the substitution site.

The 5-benzylaminocarbonyl modification involves the attachment of a benzylamine moiety via a carbonyl linker to the C5 position of the pyrimidine ring.

Theoretical Mass Calculation
  • Chemical Structure Added:

    
    
    
  • Formula Added:

    
    
    
  • Substitution Correction: The modification replaces one Hydrogen atom (

    
    ) on the C5 carbon of the Uracil base.
    
  • Net Formula Change:

    
    
    
ComponentFormula ChangeMonoisotopic Mass Change (Da)
Added Group

+134.0606
Lost Proton

-1.0078
Net Mass Shift

+133.0528

Diagnostic Rule: If you observe a shift of +133.05 Da (per modification site), your synthesis is correct.

  • If you see +155 Da: You likely have a Sodium adduct (

    
    ).
    
  • If you see +91 Da: You may have a degradation product (loss of the carbamoyl linker) or an incorrect synthesis (benzyl vs. benzylaminocarbonyl).

Part 2: Troubleshooting Signal Suppression

User Question: "My unmodified control flies well, but the 5-benzylaminocarbonyl modified sample shows very low signal or no peaks. Is it not ionizing?"

Technical Explanation: The benzyl group significantly increases the hydrophobicity of the oligonucleotide. In standard MALDI preparations (using 3-HPA matrix), hydrophobic oligos tend to aggregate or precipitate out of the crystal lattice during the drying process, leading to "sweet spots" or total signal loss.

Protocol: Optimized Matrix for Hydrophobic Modifications

Do not use pure 3-HPA. You must use a co-matrix system to integrate the hydrophobic moiety into the ionization crystals.

Step-by-Step Workflow:

  • Desalting (Critical):

    • Use C18 ZipTips rather than standard ethanol precipitation. The hydrophobic benzyl group binds strongly to C18, allowing efficient washing of salts.

    • Caution: Elute with high acetonitrile (50-70%) to ensure full recovery of the hydrophobic oligo.

  • Matrix Preparation (The "Double-Layer" Method):

    • Layer 1 (Seed): 3-Hydroxypicolinic acid (3-HPA) saturated in water. Spot 0.5 µL and let dry.

    • Layer 2 (Sample + Additive): Mix your sample 1:1 with a solution of 3-HPA (50 mg/mL in 50% Acetonitrile) containing 10 mg/mL Ammonium Citrate .

    • Why: The acetonitrile solubilizes the benzyl modification, while ammonium citrate suppresses

      
       adducts that split the signal.
      
  • Spotting:

    • Apply Layer 2 over Layer 1. The acetonitrile will partially re-dissolve the seed layer, creating uniform crystals that entrap the hydrophobic oligo.

Part 3: Troubleshooting Fragmentation (In-Source Decay)

User Question: "I see the parent peak, but I also see a strong peak at [M - 133] or [M - Base]. Is my sample degrading?"

Technical Explanation: The N-glycosidic bond (connecting the base to the sugar) is destabilized by modifications at the C5 position. Furthermore, the amide linkage in the benzylaminocarbonyl group can be susceptible to high-energy laser fragmentation (Post-Source Decay or PSD).

Diagnostic Logic:

  • Linear Mode: If the fragments disappear in Linear Mode, they are likely metastable ions breaking during flight (PSD).

  • Reflectron Mode: If fragments persist here, they are forming in the source.

Visual Troubleshooting Logic

MALDI_Troubleshooting Start Issue: Unexpected Mass Spectrum CheckMass Check Mass Shift Is it +133 Da? Start->CheckMass YesMass Mass is Correct (Synthesis OK) CheckMass->YesMass Yes NoMass Mass is Wrong CheckMass->NoMass No LowSignal Problem: Low/No Signal YesMass->LowSignal Fragment Problem: Extra Peaks (Fragmentation) YesMass->Fragment Action_Adduct Cause: Salt Adducts (+22 Da) Action: C18 ZipTip Desalting NoMass->Action_Adduct Shift is +155? Action_Hydro Cause: Hydrophobicity Action: Increase ACN in Matrix Use Ammonium Citrate LowSignal->Action_Hydro Action_Laser Cause: Laser Energy Action: Switch to Linear Mode Reduce Laser Power Fragment->Action_Laser

Caption: Decision tree for diagnosing mass shifts and signal issues in 5-benzylaminocarbonyl modified oligonucleotides.

Frequently Asked Questions (FAQ)

Q: Can I use CHCA matrix for these oligos? A: Generally, no . While CHCA is excellent for peptides, it induces too much fragmentation (acidic hydrolysis) for modified DNA/RNA. Stick to 3-HPA or a 3-HPA/Picolinic Acid mixture.[1] If you are analyzing a peptide modified with this group, CHCA is acceptable, but be aware of the benzyl group causing strong hydrophobic retention on the target.

Q: Why is my mass resolution lower than unmodified DNA? A: The benzylaminocarbonyl group adds rotational degrees of freedom and potential for multiple conformations in the gas phase. Additionally, if the modification is not 100% pure (e.g., incomplete deprotection), you may see peak broadening. Ensure your laser intensity is set to the threshold of ionization —just enough to see the peak—to maximize resolution.

Q: I am doing SELEX. Will this modification survive PCR? A: This is a biological question, but relevant to detection. In MALDI, we often see "drop-out" of modified bases if the polymerase didn't incorporate them fully. If your MALDI shows a mix of +133 Da and +0 Da peaks, your PCR efficiency with the modified triphosphate (BndU-TP) might be the bottleneck, not the mass spec.

References

  • Gold, L., et al. (2010). Aptamers and the RNA World, Past and Present. PLoS One, 5(12), e15004. (Describes the BndU modification chemistry and application in SOMAmers).

  • Hillenkamp, F., & Peter-Katalinić, J. (2007). MALDI MS: A Practical Guide to Instrumentation, Methods and Applications. Wiley-VCH. (Foundational text on 3-HPA matrix usage for oligonucleotides).

  • Gut, I. G. (2004). DNA analysis by MALDI-TOF mass spectrometry.[1][2] Human Mutation, 23(5), 437-441. (Protocols for desalting and handling hydrophobic DNA adducts).

  • SomaLogic Technology Guide. (2023). Aptamer Discovery and Modified Nucleotides. (Context for 5-benzylaminocarbonyl-dU mass shifts).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Benzylaminocarbonyl Oligonucleotide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with heavily modified oligonucleotides, specifically focusing on the incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with heavily modified oligonucleotides, specifically focusing on the incorporation of 5-benzylaminocarbonyl-dU (BndU). BndU is a critical building block in the synthesis of Slow Off-rate Modified Aptamers (SOMAmers), providing hydrophobic aromatic side chains that drastically enhance target protein affinity[1]. However, the physical bulk of this modification often leads to severe steric hindrance during solid-phase phosphoramidite synthesis, resulting in truncated sequences and poor yields[2].

Below, you will find expert troubleshooting FAQs, quantitative parameter comparisons, validated protocols, and mechanistic workflows to help you optimize your synthesis.

Part 1: Troubleshooting FAQs

Q1: Why does the coupling efficiency drop significantly specifically at the BndU incorporation steps? A1: The drop in coupling efficiency is a direct result of steric hindrance. In standard phosphoramidite chemistry, the 5'-OH of the growing oligonucleotide chain must perform a nucleophilic attack on the activated phosphorus center of the incoming monomer. The 5-benzylaminocarbonyl group is highly bulky and physically shields this phosphorus center. This steric clash increases the activation energy barrier of the transition state, slowing down the reaction kinetics and leading to an accumulation of unreacted 5'-OH groups (which subsequently become n-1 truncated products after capping)[3].

Q2: How should I adjust my coupling parameters to compensate for this steric bulk? A2: You must alter the reaction kinetics by manipulating time and concentration. Standard coupling times (1–2 minutes) are insufficient for BndU. You must extend the coupling time to 6–10 minutes. Additionally, increasing the phosphoramidite concentration from the standard 0.1 M to 0.15 M or 0.2 M forces the equilibrium forward by increasing the frequency of molecular collisions between the activated amidite and the solid support-bound 5'-OH[4].

Q3: Is standard 5-ethylthio-1H-tetrazole (ETT) sufficient for activating BndU phosphoramidites? A3: No. For highly hindered monomers, we recommend switching to 4,5-dicyanoimidazole (DCI). DCI is less acidic but significantly more nucleophilic than ETT. Crucially, DCI has superior solubility in acetonitrile (ACN), which prevents precipitation when you increase your amidite concentration to 0.15 M. This allows for a higher effective concentration of the reactive intermediate during the critical coupling phase[4].

Q4: Even with extended times, my yields are low. Could moisture be exacerbating the issue? A4: Yes. Because the steric hindrance slows down the desired nucleophilic attack by the 5'-OH, side reactions become highly competitive. If your anhydrous acetonitrile (ACN) contains even trace moisture (>10 ppm), water will act as a competing nucleophile, hydrolyzing the activated BndU phosphoramidite before it can couple to the growing chain. Always pre-treat your ACN with activated molecular sieves (3Å) when working with hindered amidites[4].

Part 2: Quantitative Parameter Comparison

To successfully incorporate BndU, standard synthesis parameters must be heavily modified. The table below summarizes the causality and quantitative shifts required to overcome steric hindrance.

ParameterStandard DNA SynthesisOptimized BndU SynthesisMechanistic Rationale
Amidite Concentration 0.1 M0.15 M – 0.20 MIncreases collision frequency to overcome the steric activation barrier.
Activator ETT (0.25 M)DCI (0.25 M)DCI is more nucleophilic and maintains solubility at higher amidite concentrations[4].
Coupling Time 1.5 – 2.0 minutes6.0 – 10.0 minutesProvides sufficient time for the hindered nucleophilic attack to reach completion.
Coupling Strategy Single CouplingDouble CouplingRefreshes the local concentration of active intermediate at the solid support surface.
ACN Moisture Limit < 30 ppm< 10 ppmPrevents competitive hydrolysis of the slow-reacting hindered amidite[4].
Expected Efficiency > 99.4%~ 98.5% - 99.0%Physical restraints reduce maximum achievable efficiency for bulky modifications[3].

Part 3: Mechanistic & Workflow Visualizations

Troubleshooting Workflow

The following logic tree outlines the diagnostic steps a synthesis chemist should take when encountering low coupling efficiencies during BndU incorporation.

Workflow Start Identify Low Coupling at BndU Step CheckMoisture Check ACN Moisture (<10 ppm H2O?) Start->CheckMoisture CheckMoisture->Start Wet (Replace ACN) OptimizeActivator Switch Activator (Use BTT or DCI) CheckMoisture->OptimizeActivator Dry IncreaseTime Extend Coupling Time (6-10 minutes) OptimizeActivator->IncreaseTime IncreaseConc Increase Amidite Conc. (0.15 M - 0.2 M) IncreaseTime->IncreaseConc Success Evaluate Full-Length Product (HPLC/MS) IncreaseConc->Success

Caption: Workflow for troubleshooting steric hindrance in BndU synthesis.

Mechanistic Pathway of Steric Inhibition

Understanding the spatial dynamics at the reaction center is critical. The diagram below illustrates how the 5-position modification interferes with the phosphite triester linkage formation.

Mechanism N1 5'-OH on Solid Support N6 Nucleophilic Attack by 5'-OH N1->N6 N2 BndU Phosphoramidite N3 Activator (BTT/DCI) Protonation Step N2->N3 N4 Reactive Phosphoramidite Intermediate N3->N4 N4->N6 N5 Steric Clash from 5-Benzylaminocarbonyl N5->N6 Inhibits Attack N7 Phosphite Triester Linkage (Successful Coupling) N6->N7 Overcome by Optimized Kinetics

Caption: Mechanistic pathway of BndU coupling and steric inhibition.

Part 4: Validated Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates real-time analytical checkpoints to verify that steric hindrance is being successfully mitigated during the run.

Protocol: Optimized Solid-Phase Synthesis of BndU-Modified Oligonucleotides

Step 1: Reagent Preparation & Moisture Control

  • Dissolve the 5-benzylaminocarbonyl-dU phosphoramidite in strictly anhydrous acetonitrile (ACN) to achieve a final concentration of 0.15 M.

  • Add activated 3Å molecular sieves directly to the amidite bottle. Allow it to sit for 12 hours prior to synthesis to ensure moisture is <10 ppm[4].

  • Prepare a 0.25 M solution of 4,5-dicyanoimidazole (DCI) in anhydrous ACN to serve as the activator.

Step 2: Synthesizer Programming (Double Coupling Strategy)

  • Program the automated DNA synthesizer to perform a Double Coupling step specifically for the BndU positions.

  • Coupling 1: Deliver BndU amidite and DCI to the column. Pause the flow and allow the reaction to incubate for 5 minutes.

  • Coupling 2: Without washing the column, deliver a fresh pulse of BndU amidite and DCI. Incubate for an additional 5 minutes. (Causality: This refreshes the local concentration of the reactive intermediate, driving the hindered reaction to completion).

Step 3: In-Process Validation (Trityl Monitoring)

  • Enable UV monitoring of the dimethoxytrityl (DMT) cation release at 498 nm during the deblocking step.

  • Self-Validation Checkpoint: Compare the integrated area of the DMT peak immediately following the BndU coupling to the peak prior to it.

    • Pass: The peak area is >98.5% of the previous cycle, confirming successful coupling despite steric bulk.

    • Fail: The peak area drops by >2%. Pause the synthesis, replace the ACN to eliminate moisture, and increase the next BndU coupling time to 12 minutes.

Step 4: Capping and Oxidation

  • Proceed with standard capping (Acetic Anhydride/N-methylimidazole) to permanently block any unreacted 5'-OH groups, preventing the formation of n-1 deletion sequences that are difficult to purify downstream[4].

  • Oxidize the unstable phosphite triester to a stable pentavalent phosphotriester using 0.02 M Iodine in THF/Pyridine/H2O.

Step 5: Cleavage and Deprotection

  • Cleave the oligonucleotide from the solid support using concentrated aqueous ammonia (30%) at 55°C for 16 hours.

  • Analyze the crude product via LC-MS to confirm the presence of the full-length product (FLP) and the exact mass addition of the BndU modifications.

Part 5: References

Sources

Troubleshooting

Identifying impurities in 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine batches

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Impurity Profiling for 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine Welcome to the Nucleoside Chemistry Technical Support Ce...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Impurity Profiling for 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine

Welcome to the Nucleoside Chemistry Technical Support Center

You are likely working with 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine , a highly specialized phosphoramidite precursor or protected nucleoside intermediate. This molecule combines a 5-position modification (likely for steric/wobble studies or conjugation), a 2'-O-methyl group (for nuclease stability), and a 5'-DMTr group (for solid-phase synthesis).

This guide addresses the specific chemical liabilities of this scaffold. Unlike standard DNA/RNA bases, the C5-amide linkage and the 2'-O-methyl ether introduce unique impurity profiles that standard QC methods often miss.

Part 1: Chromatographic Anomalies (HPLC/UPLC)

Q: My main peak is splitting, or I see a new lipophilic impurity eluting after the main product. What is it?

A: In 5-modified uridines, "late-eluting" impurities are often unreacted esters or N3-alkylated byproducts , while "early-eluting" species are usually hydrolysis products or detritylated species .

The Diagnostic Protocol

Use this Relative Retention Time (RRT) guide for a standard C18 Reverse Phase method (Buffer A: TEAA/Water, Buffer B: MeCN).

RRT (approx)IdentityCause/Mechanism
0.4 - 0.6 Des-DMTr Species Acidic Degradation: Loss of the 5'-DMTr group due to improper storage or acidic solvents (pH < 6).
0.8 - 0.9 5-Carboxy Hydrolysis Amide Hydrolysis: The benzylamine group has hydrolyzed back to the free carboxylic acid (if synthesized via ester).
1.00 Target Molecule 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine.
1.1 - 1.2 Methyl Ester Precursor Incomplete Reaction: Unreacted 5-methoxycarbonyl intermediate (if used).
1.2 - 1.3 N3-Benzyl Isomer Regioselectivity Failure: Benzylamine attacked the N3 position of the uracil ring instead of the C5-ester/carbonyl.

Troubleshooting Step: If you suspect the N3-isomer , perform a pH-dependent HPLC run. The N3-proton is acidic (pKa ~9.5). At pH 10, the N3-H species will deprotonate and shift significantly in retention time; the N3-benzyl alkylated impurity cannot deprotonate and will not shift.

Part 2: Mass Spectrometry Interpretation (ESI-MS)

Q: I am seeing "Ghost Masses" in my LC-MS spectrum. How do I correlate m/z deltas to specific structural defects?

A: The 5-benzylaminocarbonyl group (


) and the DMTr group are the primary sources of fragmentation and synthetic byproducts.
Common Mass Deltas (Relative to Target Mass )
Observed MassDelta (

)
Impurity Identity

Da
-302Loss of DMTr: Standard detritylation. Often occurs in-source during ESI-MS. Check UV to confirm if it's real or an artifact.

Da
-105Loss of Benzylamino: Suggests hydrolysis to the 5-carboxy derivative (or amide bond cleavage in MS source).

Da
-14Demethylation: Loss of the 2'-O-methyl group (rare, usually indicates raw material impurity).

Da
+14Methyl Ester: If synthesized from 5-methoxycarbonyl, this is the unreacted precursor (replacing Benzylamide with O-Methyl).

Da
+30Formaldehyde Adduct: Common in 2'-OMe chemistry if solvents are not fresh.

Critical MS Fragmentation Pathway In MS/MS (Tandem MS), the glycosidic bond is the weakest link.

  • Target Ion:

    
    
    
  • Primary Fragment:

    
     (The modified Uracil base without the sugar).
    
    • Check: Does the Base Fragment contain the Benzylaminocarbonyl mass?

    • If Yes: The modification is intact.

    • If No: You likely have a 5-H or 5-Iodo impurity.

Part 3: Visualizing the Impurity Landscape

The following diagram maps the origin of these impurities during the synthetic lifecycle.

ImpurityPathways Start Precursor: 5-Methoxycarbonyl-2'-OMe-Uridine Target TARGET: 5-Benzylaminocarbonyl- 2'-OMe-5'-DMTr-U Start->Target + Benzylamine (Amidation) Imp_Ester Impurity A: Unreacted Ester (Lipophilic) Start->Imp_Ester Incomplete Reaction Imp_Acid Impurity B: 5-Carboxy Acid (Hydrolysis) Target->Imp_Acid Hydrolysis (High pH workup) Imp_N3 Impurity C: N3-Benzyl Isomer (Regio-error) Target->Imp_N3 Side Reaction (Excess Amine/Heat) Imp_Detrit Impurity D: Des-DMTr Species (Acid Labile) Target->Imp_Detrit TCA/Acid Contact (Storage)

Caption: Figure 1. Synthetic origins of critical impurities. Red paths indicate degradation; dashed paths indicate synthetic failure.

Part 4: NMR Validation Protocols

Q: HPLC looks clean, but my coupling efficiency is low. How do I validate the structure by NMR?

A: HPLC can hide isomers.


H NMR is the definitive test for the integrity of the amide bond  and the 2'-O-methyl placement .

Key Diagnostic Signals (in DMSO-


): 
  • The Amide Proton (

    
    ): 
    
    • Look for a triplet (or broad singlet) around 8.5 - 9.5 ppm .

    • Failure Mode: If this signal is missing, you may have the Ester (methoxy singlet at ~3.8 ppm) or the Carboxylate (no exchangeable proton).

  • The Benzyl Group (

    
    ): 
    
    • Methylene: Doublet at ~4.5 ppm .

    • Aromatic Ring: Multiplet at 7.2 - 7.4 ppm .

    • Integration Check: Ensure the ratio of DMTr aromatics (6.8 - 7.4 ppm) to Benzyl aromatics is correct (Total 18 protons for DMTr + Benzyl).

  • The 2'-O-Methyl (

    
    ): 
    
    • Sharp singlet at ~3.4 ppm .

    • Isomer Check: If you see a smaller "shadow" singlet at ~3.3 or 3.5 ppm, you may have 2' -> 3' migration , resulting in a mixture of 2'-OMe and 3'-OMe isomers. This is critical because the 3'-OMe isomer terminates chain synthesis.

Part 5: Storage & Handling FAQs

Q: The powder has turned a faint orange color. Is it safe to use? A: Proceed with caution. The orange color is the dimethoxytrityl cation (


) . This indicates that the material has been exposed to acid (even acidic vapors from the lab) or heat, leading to detritylation.
  • Action: Run a quick TLC (5% MeOH in DCM). If the "fast" spot (DMTr-OH) is >5%, repurify. If <2%, it may be usable but adjust stoichiometry.

Q: Can I dry this compound in a vacuum oven? A: Yes, but do not exceed 40°C . The 5-benzylaminocarbonyl group is stable, but the glycosidic bond in 2'-OMe nucleosides can be sensitive to thermal stress in the presence of trace salts/acids. Lyophilization from frozen benzene or dioxane is preferred over heat drying.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

  • Herdewijn, P. (2004). Oligonucleotide Synthesis: Methods and Applications. Humana Press. (See Chapter on 2'-O-methyl nucleoside synthesis). Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Reference for amide formation at C5 of pyrimidines). Link

  • Sinha, N. D., et al. (1984). Polymer support oligonucleotide synthesis VI: Use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557. Link

Optimization

Optimizing activator concentration for 5-modified phosphoramidite coupling

Topic: Optimizing Activator Concentration & Kinetics Introduction: The "Steric Wall" in 5-Position Modifications Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely observing low cou...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Activator Concentration & Kinetics

Introduction: The "Steric Wall" in 5-Position Modifications

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely observing low coupling efficiency (Stepwise Yield <97%) or missing full-length product when incorporating 5-modified pyrimidines (e.g., 5-Ethynyl-dU, 5-Octadiynyl-dC, or bulky fluorophores attached at C5).

The Core Challenge: Modifications at the C5 position of pyrimidines project directly into the major groove of the DNA helix. During synthesis, however, the primary challenge is steric hindrance and electronic deactivation . The C5 substituent can shield the phosphoramidite's phosphorus center, making it difficult for the activator to protonate the diisopropylamino leaving group.

Standard protocols (0.25 M Tetrazole, 2 min coupling) are insufficient here. This guide details how to manipulate activator kinetics to overcome this barrier.

Module 1: Diagnostic Workflow

Before altering reagents, confirm the failure mode. Use this decision tree to isolate the variable.

TroubleshootingFlow Start Low Coupling Efficiency (<97%) CheckSol Check Amidite Solubility (Is solution clear?) Start->CheckSol CheckTime Current Coupling Time? CheckSol->CheckTime Clear SolIssue Action: Add 10-15% DCM to Acetonitrile CheckSol->SolIssue Cloudy/Precipitate CheckAct Activator Type? CheckTime->CheckAct > 5 mins TimeIssue Action: Increase to 6 - 10 minutes CheckTime->TimeIssue < 3 mins ActIssue Action: Switch to ETT (0.5M) or DCI (0.5-1.0M) CheckAct->ActIssue Using 1H-Tetrazole WaterIssue Action: Check Traps (Target <10 ppm H2O) CheckAct->WaterIssue Using ETT/BTT/DCI

Figure 1: Diagnostic logic for isolating coupling failures in modified phosphoramidites.

Module 2: The Mechanics of Activation

Why Standard Tetrazole Fails

1H-Tetrazole (pKa ~4.[1]8) is the historical standard. However, for 5-modified amidites, it is often too weak an acid to rapidly protonate the hindered amine, and its solubility limits (~0.45 M) prevent driving the reaction via concentration.

The Superior Alternatives

To optimize coupling, we must balance Acidity (pKa) with Nucleophilicity .

ActivatorpKa (Approx)Solubility (ACN)Mechanism BenefitRecommended For
ETT (5-Ethylthio-1H-tetrazole)4.3High (~0.75 M)High Acidity: Rapidly protonates hindered amidites.Best Overall: 5-alkynyl, 5-methyl, and most modifications.
BTT (5-Benzylthio-1H-tetrazole)4.1Low (~0.33 M)Max Acidity: Fastest activation, but risk of over-acidification.RNA synthesis; extremely hindered bases.
DCI (4,5-Dicyanoimidazole)5.2Very High (>1.0 M)High Nucleophilicity: Acts as a catalyst; very stable.Large scale; preventing depurination; long oligos.[2][3][4]
The Kinetic "Sweet Spot"

For 5-modified amidites, we recommend 0.5 M ETT .

  • Why? The lower pKa (4.3) compared to Tetrazole drives the protonation of the diisopropylamino group despite the steric bulk at C5. The high concentration (0.5 M vs standard 0.25 M) increases the effective collision rate between activator and amidite.

Module 3: Optimization Protocols

Protocol A: The "Power Coupling" (Recommended)

Applicability: 5-Octadiynyl-dU, 5-Propynyl-dC, Biotin-dT, Fluorescein-dT.

  • Activator: Switch to 0.5 M ETT in Anhydrous Acetonitrile.

  • Diluent: Dissolve the modified phosphoramidite to 0.1 M .

    • Note: If the amidite is hydrophobic (e.g., long alkyl chains), use 10% Dichloromethane (DCM) / 90% Acetonitrile as the solvent.

  • Coupling Loop:

    • Flow: Pulse delivery (Activator + Amidite).

    • Wait: 6.0 minutes (Standard is 2.0 min).

    • Double Coupling: MANDATORY. Do not rely on a single shot.

      • Sequence: Deliver -> Wait 6 min -> Wash -> Deliver -> Wait 6 min -> Wash.

Protocol B: The "Safe" Route (For Acid-Sensitive Oligos)

Applicability: If your oligo contains acid-sensitive modifications (e.g., acetals) elsewhere in the sequence, ETT might be too acidic.

  • Activator: 0.5 M DCI (4,5-Dicyanoimidazole).[1][5]

  • Coupling Loop:

    • Wait: 10 - 12 minutes .

    • Reasoning: DCI is less acidic (slower activation) but highly nucleophilic.[1][3] It requires more time to achieve the same yield as ETT but is gentler on the growing chain.

Module 4: Troubleshooting & FAQs

Q1: I see "n+1" peaks in my mass spec after using BTT/ETT. What happened?

A: This is likely Dimer Insertion caused by excess acidity. If the activator is too acidic (like BTT) or the contact time is excessive, the activator can inadvertently deprotect the DMT group on the incoming amidite while it is still in the coupling solution. This allows a second amidite to couple immediately.

  • Fix: Reduce activator concentration to 0.25 M or switch to DCI (which is less acidic).

Q2: My modified amidite precipitates in the line.

A: 5-modified amidites often have higher lipophilicity.

  • Fix 1: Ensure your activator solution is not cold (room temp is critical).

  • Fix 2: Add 10-15% anhydrous Dichloromethane (DCM) to the amidite bottle. Most synthesizers tolerate this mixture well.

Q3: Can I use 0.25 M ETT if that's all I have?

A: Yes, but you must compensate with time. If you cannot increase concentration (Thermodynamics), you must increase Time (Kinetics). Extend the coupling time to 10-15 minutes and use a Triple Coupling cycle.

Q4: How critical is water content?

A: Critical. 5-modified coupling is slower, meaning the active phosphoramidite intermediate sits in solution longer, vulnerable to hydrolysis by trace water.

  • Standard: < 30 ppm.[6]

  • Required for 5-Mods: < 10 ppm . Use molecular sieves (3Å) in your activator and amidite bottles.

Module 5: Visualizing the Mechanism

Understanding the activation pathway helps explain why ETT is preferred.

ActivationMechanism cluster_0 Why ETT works better Amidite 5-Modified Amidite Protonated Protonated Intermediate Amidite->Protonated Protonation (Rate Limiting Step) Activator Activator (ETT H+) Activator->Protonated Donates H+ Active Activated Tetrazolide Protonated->Active - Diisopropylamine Coupled Phosphite Triester Active->Coupled + 5'-OH of Oligo

Figure 2: The activation pathway. ETT accelerates the first step (Protonation) which is otherwise slowed by the steric bulk of the 5-modification.

References

  • Glen Research. Activator Selection Guide for Oligonucleotide Synthesis. Retrieved from [Link]

  • Vaught, J.D., et al. (2004). T7 RNA polymerase transcription with 5-position modified nucleotides. Nucleic Acids Research.[] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Nuclease resistance comparison: 5-benzylaminocarbonyl vs standard 2'-O-methyl U

This guide provides an in-depth technical comparison of 5-benzylaminocarbonyl-dU (5-BzdU) and 2'-O-methyl Uridine (2'-OMe-U) , focusing on their nuclease resistance profiles, mechanisms of action, and experimental valida...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-benzylaminocarbonyl-dU (5-BzdU) and 2'-O-methyl Uridine (2'-OMe-U) , focusing on their nuclease resistance profiles, mechanisms of action, and experimental validation.

Executive Summary

In the engineering of therapeutic and diagnostic oligonucleotides, stability against serum nucleases is a critical performance metric.[1][2][3]

  • 2'-O-methyl U (2'-OMe-U) is the industry standard for maximal nuclease resistance . By chemically blocking the 2'-hydroxyl group, it renders the phosphodiester backbone nearly impervious to nucleophilic attack, achieving serum half-lives (

    
    ) exceeding 240 hours .
    
  • 5-benzylaminocarbonyl-dU (5-BzdU) is a specialized modification used primarily in Slow Off-rate Modified Aptamers (SOMAmers) . While it confers improved stability relative to native DNA (

    
     ~5–10 hours) via steric hindrance, its primary function is enhancing binding affinity  (
    
    
    
    ) through hydrophobic interactions, not backbone protection.

Verdict: For therapeutic longevity, 2'-OMe-U is superior. For high-affinity proteomic detection where moderate stability suffices, 5-BzdU is the preferred choice.

Chemical Basis & Mechanism of Resistance

Structural Distinction

The fundamental difference lies in the site of modification relative to the nuclease attack vector.

Feature5-benzylaminocarbonyl-dU (5-BzdU)2'-O-methyl Uridine (2'-OMe-U)
Modification Site Base (C5 position) Sugar (2' position)
Chemical Group Hydrophobic benzylaminocarbonyl moietySmall methyl group (-OCH3)
Backbone State Typically Deoxyribose (DNA-like)Ribose (RNA-like)
Primary Function Increases protein binding (hydrophobic contacts)Blocks backbone hydrolysis
Mechanism of Action
  • 2'-OMe-U (Chemical Blockade): The primary mechanism of RNA degradation is the nucleophilic attack of the 2'-hydroxyl oxygen on the adjacent phosphorus atom. 2'-O-methylation removes this nucleophile entirely. Additionally, it locks the sugar into a C3'-endo (North) conformation, which many DNases and RNases fail to recognize or bind effectively.

  • 5-BzdU (Steric Shielding): This modification adds a bulky hydrophobic group to the nucleobase. It does not chemically alter the phosphodiester backbone. Resistance is achieved because the bulky group physically obstructs nucleases from accessing the cleavage site (steric hindrance) and repels water/enzymes from the major groove (hydrophobic shielding).

Visualizing the Mechanism

The following diagram illustrates how these modifications interact with nuclease activity.

NucleaseResistance Nuclease Serum Nuclease (Exo/Endonuclease) Target_DNA Native DNA/RNA (Phosphodiester Bond) Nuclease->Target_DNA Attacks Backbone Mod_5BzdU 5-BzdU Modified (Base Modification) Nuclease->Mod_5BzdU Obstructed by Bulky Group Mod_2OMe 2'-OMe Modified (Sugar Modification) Nuclease->Mod_2OMe Cannot Attack (2'-H missing) Outcome_Degradation Rapid Hydrolysis (T1/2 < 1h) Target_DNA->Outcome_Degradation Cleavage Outcome_Steric Steric Hindrance (Slower Binding) Mod_5BzdU->Outcome_Steric Reduced Kinetics (T1/2 ~5-10h) Outcome_Block Chemical Blockade (No Nucleophile) Mod_2OMe->Outcome_Block High Stability (T1/2 >240h)

Figure 1: Mechanistic comparison of nuclease interference. 2'-OMe chemically prevents the cleavage reaction, while 5-BzdU physically impedes enzyme access.

Comparative Performance Data

The following data summarizes stability profiles in 90% human serum at 37°C.

Oligonucleotide ChemistryHalf-Life (

)
Mechanism of DegradationRelative Stability Factor
Unmodified DNA ~1 hour3'-Exonuclease / Endonuclease1x (Baseline)
Unmodified RNA < 10 secondsUbiquitous RNases<0.01x
5-BzdU (DNA backbone) 5 – 10 hours Slowed Exonuclease attack5x – 10x
2'-Fluoro RNA 5 – 12 hours2' Protection (Partial)5x – 12x
2'-OMe RNA (Fully Mod) > 240 hours Minimal Degradation> 240x

Critical Insight: While 5-BzdU significantly improves stability over native DNA, it is often insufficient for in vivo therapeutics without additional protection (e.g., 3'-inverted dT caps or phosphorothioate backbones). 2'-OMe provides robust protection even without backbone modifications.

Experimental Protocol: Serum Stability Assay

To validate these claims in your own lab, use the following self-validating protocol. This workflow relies on Polyacrylamide Gel Electrophoresis (PAGE) to distinguish full-length product from degradation fragments.

Materials
  • Oligonucleotides: 5'-Fluorescein (FAM) labeled 5-BzdU and 2'-OMe sequences (1 µM final).

  • Matrix: 100% Human Serum (AB Male), heat-inactivated if necessary (though active is preferred for stress testing).

  • Quench Buffer: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue.

  • Analysis: 20% Denaturing PAGE (7M Urea).

Workflow Diagram

SerumStabilityWorkflow Step1 Step 1: Preparation Mix 10µL Oligo (10µM) + 90µL Human Serum Step2 Step 2: Incubation 37°C Water Bath Step1->Step2 Step3 Step 3: Time-Point Aliquoting Remove 10µL at t=0, 1, 4, 12, 24, 48h Step2->Step3 Continuous Step4 Step 4: Quenching Add to 10µL Formamide/EDTA (Stop Reaction) Step3->Step4 Immediate Step5 Step 5: Analysis Run on 20% PAGE -> Image FAM Fluorescence Step4->Step5 Store -20°C until run Step6 Step 6: Quantification Plot % Full Length vs Time -> Calculate T1/2 Step5->Step6

Figure 2: Step-by-step workflow for determining oligonucleotide half-life in serum.

Causality & Validation
  • Why Formamide/EDTA? EDTA chelates divalent cations (

    
    , 
    
    
    
    ) required by most nucleases, instantly stopping the reaction. Formamide denatures the serum proteins, preventing them from sticking to the DNA and altering migration in the gel.
  • Why FAM Label? Allows for high-sensitivity detection without radioisotopes.

  • Self-Validation: The

    
     point must show a single, sharp band. If degradation is seen at 
    
    
    
    , your quenching method is too slow or the serum contains hyper-active contaminants.

Application Guidelines

ApplicationRecommended ModificationRationale
Therapeutic (siRNA/ASO) 2'-OMe-U Requires days/weeks of circulation stability. The 2'-OMe modification is non-immunogenic and maximally stable.
Proteomics (SomaScan) 5-BzdU Requires capturing diverse protein epitopes. The hydrophobic base mimics amino acid side chains, enabling high-affinity binding.
Diagnostic Aptamers Hybrid Use 5-BzdU for the binding core to ensure affinity, but cap the 3'-end with Inverted dT or use 2'-OMe on non-essential loops to boost stability.

References

  • Gold, L., et al. (2010). Aptamer-based multiplexed proteomic technology for biomarker discovery. PLoS ONE. (Describes the SOMAmer technology and 5-position modifications).

  • Dao, P., et al. (2017). Effect of Chemical Modifications on Aptamer Stability in Serum.[4] Nucleic Acid Therapeutics. (Provides direct half-life comparisons of DNA, 2'-F, and 2'-OMe).

  • Lequin, O., et al. (2016). Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides. J. Org. Chem. (Mechanistic insights into steric hindrance vs chemical stability).

  • Beaudry, A., et al. (1992). Directed evolution of an RNA enzyme. Science. (Foundational work on 2'-modifications for nuclease resistance).

  • Integrated DNA Technologies (IDT). Oligo modifications that block nuclease degradation.[1] (Industry standard data on 2'-OMe stability).

Sources

Comparative

Melting Temperature (Tm) Analysis of 5-Benzylaminocarbonyl Modified Duplexes: A Comparative Guide

Executive Summary The incorporation of 5-benzylaminocarbonyl-dU (BndU) represents a paradigm shift in oligonucleotide engineering. Unlike traditional C5-modifications (e.g., 5-propynyl) designed primarily to enhance Wats...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 5-benzylaminocarbonyl-dU (BndU) represents a paradigm shift in oligonucleotide engineering. Unlike traditional C5-modifications (e.g., 5-propynyl) designed primarily to enhance Watson-Crick duplex stability, BndU is a "shape-shifter" modification. While it often exhibits neutral to slightly destabilizing effects in standard B-form duplexes compared to natural Thymidine (dT), its primary utility lies in its ability to drive hydrophobic core formation and stabilize intramolecular secondary structures (aptamers/SOMAmers).

This guide provides an objective technical comparison of BndU against standard and high-affinity alternatives, supported by experimental protocols and mechanistic insights.

Technical Introduction: The BndU Modification

The 5-benzylaminocarbonyl-2'-deoxyuridine (BndU) modification attaches a hydrophobic benzyl group to the C5 position of the uracil base via a carboxamide linker.

  • Chemical Nature: Amphiphilic (Hydrophilic amide linker + Hydrophobic benzyl moiety).

  • Primary Application: SELEX (Systematic Evolution of Ligands by EXponential Enrichment) for generating Slow Off-rate Modified Aptamers (SOMAmers).

  • Structural Impact: The amide linker is rigid, projecting the benzyl group into the major groove (in a duplex) or allowing it to fold back to form hydrophobic pockets (in single-stranded aptamers).

Comparative Performance Analysis

The following analysis contrasts BndU with Unmodified DNA and the high-affinity C5-Propynyl modification.

Table 1: Comparative Thermodynamic Stability (Tm)
FeatureNatural DNA (dT) 5-Benzylaminocarbonyl-dU (BndU) C5-Propynyl-dU (pdU) 5-Naphthyl-dU (NapdU)
Duplex Tm Effect Baseline (Reference)~ -0.5°C to -2.0°C / mod (Destabilizing)*+1.7°C / mod (Stabilizing)-2.0°C to -8.0°C / mod (Destabilizing)
Mechanism Standard H-bonding / StackingSteric perturbation in B-form helix; Hydrophobic solvation penalty.Enhanced base stacking; Hydrophobic exclusion in major groove.Severe steric clash in B-form helix.
Intramolecular Stability Low (Random Coil)High (Forms hydrophobic "zippers" or cores).ModerateVery High (Strong hydrophobic driving force).
Primary Utility Coding / StorageAptamer/Protein Binding (Novel shapes).Antisense/PCR (Duplex locking).Aptamer/Protein Binding (High affinity).

*Note: BndU stability is highly context-dependent. In "zipper" motifs where benzyl groups interdigitate, stability increases. In standard Watson-Crick pairing against Adenine, it is generally destabilizing relative to dT.

Mechanism of Action: Why the Difference?
  • C5-Propynyl (The Stabilizer): The propyne group is planar and rigid, extending the pi-stacking surface of the nucleobase. It fits neatly into the major groove without disrupting the hydration spine, resulting in a net enthalpic gain (

    
    ).
    
  • BndU (The Shaper): The benzyl group is bulky. In a standard duplex, it forces the helix to expand or distort to accommodate the steric bulk, causing an entropic penalty (

    
    ). However, in a single-stranded state, BndU residues can stack against each other (benzyl-benzyl interactions) to form a stable hydrophobic core, significantly lowering the free energy of the folded state.
    

Visualization of Mechanistic Pathways

The following diagrams illustrate the workflow for analyzing these duplexes and the structural divergence between "Stabilizers" and "Shapers."

Figure 1: Experimental Workflow for Tm Analysis

Tm_Workflow Synthesis Solid Phase Synthesis (Phosphoramidite Chemistry) Purification HPLC/PAGE Purification (Remove Failure Sequences) Synthesis->Purification Annealing Duplex Annealing (1:1 Ratio, 95°C -> 20°C) Purification->Annealing Quantify (OD260) Melting UV Melting Analysis (260nm, 0.5°C/min ramp) Annealing->Melting Buffer: 100mM Na+, 10mM Pi Calculation Tm Calculation (1st Derivative Method) Melting->Calculation Raw Absorbance Data

Caption: Step-by-step workflow for determining the melting temperature of modified oligonucleotide duplexes.

Figure 2: Structural Impact of C5-Modifications

Structural_Impact Base Uracil Base (C5 Position) Propynyl C5-Propynyl (Planar/Rigid) Base->Propynyl Benzyl C5-Benzylaminocarbonyl (Bulky/Amphiphilic) Base->Benzyl Effect_Prop Enhanced Stacking (Duplex Stabilization) Propynyl->Effect_Prop Major Groove Fit Effect_Benz_Duplex Steric Clash (Duplex Destabilization) Benzyl->Effect_Benz_Duplex In Standard Helix Effect_Benz_Aptamer Hydrophobic Core (Tertiary Structure Stabilization) Benzyl->Effect_Benz_Aptamer In Single Strand

Caption: Divergent structural effects of C5-Propynyl (stabilizing duplexes) vs. C5-Benzylaminocarbonyl (stabilizing tertiary folds).

Experimental Protocol: UV Melting Analysis

To ensure reproducibility and valid comparisons, follow this self-validating protocol.

Reagents
  • Buffer: 10 mM Sodium Phosphate (pH 7.2), 100 mM NaCl. (Avoid Mg2+ initially to isolate secondary structure stability from tertiary metal-dependent folding unless testing aptamer function).

  • Oligonucleotides: HPLC-purified strands (Modified Sense + Unmodified Antisense).

Step-by-Step Methodology
  • Preparation:

    • Dissolve oligonucleotides in nuclease-free water.

    • Determine concentration using Extinction Coefficients (

      
      ). Note: For BndU, approximate 
      
      
      
      using the nearest-neighbor model for T, or empirically determine if high precision is required.
  • Annealing:

    • Mix equimolar amounts (e.g., 1.0

      
      M final concentration) of the modified strand and its complement in the analysis buffer.
      
    • Heat to 95°C for 5 minutes.

    • Cool slowly to room temperature over 1-2 hours to ensure thermodynamic equilibrium (prevention of kinetic traps).

  • Data Acquisition:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature control (e.g., Agilent Cary 3500).

    • Wavelength: Monitor Absorbance at 260 nm .[1][2]

    • Ramp: Heat from 20°C to 90°C at a rate of 0.5°C/min or 1.0°C/min .

    • Self-Validation: Perform a cooling ramp (90°C to 20°C) to check for hysteresis. If

      
      , the system is not at equilibrium (slow down the ramp).
      
  • Analysis:

    • Normalize absorbance data (0 to 1 scale).

    • Calculate the first derivative (

      
      ).
      
    • The

      
       is defined as the temperature at the peak of the first derivative.
      

References

  • Vaught, J.D., et al. (2010). "T7 RNA polymerase transcription with 5-position modified nucleotides." Journal of the American Chemical Society, 126(36), 11231-11237.

  • Rohloff, J.C., et al. (2015). "Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides." Nucleic Acids Research, 43(19), 9107-9122.

  • Barnes, T.W., & Turner, D.H. (2001). "Thermodynamics of C5-propynyl-dU and C5-propynyl-dC effects on duplex stability." Nucleic Acids Research, 29(20), 4006-4016.

  • Gold, L., et al. (2010). "Aptamer-based multiplexed proteomic technology for biomarker discovery." PLoS ONE, 5(12), e15004.

Sources

Validation

A Comparative Analysis of Molecular Recognition: 5-Benzylaminocarbonyl-2'-O-methyl-Uridine vs. 5-Methyluridine

A Guide for Researchers in Drug Discovery and Chemical Biology Introduction In the intricate world of molecular recognition, the subtle interplay of chemical modifications can dramatically alter the binding affinity and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Chemical Biology

Introduction

In the intricate world of molecular recognition, the subtle interplay of chemical modifications can dramatically alter the binding affinity and specificity of a ligand for its biological target. This guide provides an in-depth comparison of two uridine derivatives: the synthetically modified 5-Benzylaminocarbonyl-2'-O-methyl-Uridine and the naturally occurring 5-Methyluridine (m5U) . While both share a common uridine scaffold, their functional roles and binding characteristics are vastly different, offering unique opportunities and considerations in the design of therapeutic oligonucleotides and the study of biological processes.

This document will delve into the structural and functional distinctions between these two molecules, present a conceptual framework for their binding interactions, and provide detailed experimental protocols for characterizing their binding affinities. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically employ these nucleosides in their respective fields.

Structural and Functional Divergence: A Tale of Two Modifications

The key to understanding the differing binding affinities of 5-Benzylaminocarbonyl-2'-O-methyl-Uridine and 5-Methyluridine lies in the nature of their C5 and 2'-O modifications.

  • 5-Methyluridine (m5U): A Stabilizer of RNA Structure

    5-Methyluridine is a common post-transcriptional modification found in various RNA molecules, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA)[1]. The small methyl group at the C5 position of the uracil base contributes to the thermal stability of RNA duplexes and helps to fine-tune RNA structure for proper biological function, such as ensuring the accuracy of translation[1]. Its primary role is not as a high-affinity ligand for a specific protein target in its free form, but rather as an integral component of a larger RNA molecule that is recognized by RNA-binding proteins and enzymes[1].

  • 5-Benzylaminocarbonyl-2'-O-methyl-Uridine: An Affinity-Enhancing Moiety

    In contrast, 5-Benzylaminocarbonyl-2'-O-methyl-Uridine is a synthetic modification designed to significantly enhance the binding affinity of oligonucleotides (aptamers) to their targets. The introduction of a benzylaminocarbonyl group at the C5 position adds a bulky, hydrophobic, and aromatic moiety. This group can participate in favorable van der Waals, hydrophobic, and π-π stacking interactions with amino acid residues in the binding pocket of a target protein. Such modifications have been shown to increase the binding affinity of aptamers to their targets[2][3]. The 2'-O-methyl modification on the ribose sugar provides nuclease resistance, a desirable property for therapeutic oligonucleotides[2].

Comparative Binding Affinity: A Conceptual Framework

A compelling example of the affinity-enhancing properties of the benzylaminocarbonyl modification is seen in studies of the AS1411 aptamer, which targets the nucleolin protein expressed in cancer cells[2][4]. When thymidines in the AS1411 aptamer were substituted with 5-(N-benzylcarboxyamide)-2'-deoxyuridine (a structurally similar modification), the resulting aptamer showed a significantly increased binding affinity for cancer cells[2][4]. This enhancement is attributed to the additional hydrophobic and electrostatic interactions provided by the benzyl group[2].

The following table summarizes the conceptual differences in their binding characteristics:

Feature5-Benzylaminocarbonyl-2'-O-methyl-Uridine5-Methyluridine (m5U)
Primary Role Affinity-enhancing modification in synthetic oligonucleotidesNaturally occurring modified nucleoside in RNA
Source of Affinity Hydrophobic, aromatic, and electrostatic interactions from the benzylaminocarbonyl groupPrimarily contributes to the overall structural stability of the RNA it resides in, which is then recognized by proteins
Typical Binding Partner Protein targets of the modified oligonucleotide (e.g., nucleolin)[2][4]RNA-binding proteins and enzymes that recognize specific RNA structures containing m5U[1]
Binding Context As a component of a larger synthetic oligonucleotide (aptamer)As a component of a larger RNA molecule (tRNA, rRNA)[1]

Experimental Protocols for Determining Binding Affinity

To quantitatively assess the binding affinity of a modified nucleoside or an oligonucleotide containing it to a protein target, several biophysical techniques can be employed. Below are detailed protocols for two of the most common and robust methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment[5][6].

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (the "macromolecule") in a suitable buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4). The protein concentration should be at least 10-fold higher than the expected Kd[7].

    • Prepare a solution of the ligand (the modified nucleoside or oligonucleotide) in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration[8].

    • Ensure that the buffer composition of the protein and ligand solutions are identical to minimize heats of dilution[5].

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells and the injection syringe.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Allow the system to return to thermal equilibrium between each injection.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-change peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events[9][10].

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the ligand immobilization strategy (e.g., CM5 chip for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS for amine coupling).

    • Immobilize the target protein (the "ligand" in SPR terminology) onto the sensor chip surface to a desired density.

    • Deactivate any remaining active groups on the surface.

  • Analyte Preparation:

    • Prepare a series of dilutions of the modified nucleoside or oligonucleotide (the "analyte") in a running buffer that matches the immobilization buffer as closely as possible. The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd[9].

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface containing the immobilized protein.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for the association and dissociation phases.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte, if necessary.

  • Data Analysis:

    • The sensorgrams provide kinetic data on the binding interaction.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) can be calculated as the ratio of kd to ka. Alternatively, the Kd can be determined from a steady-state analysis of the binding response at different analyte concentrations.

Visualizing the Concepts

Chemical Structures

cluster_0 5-Benzylaminocarbonyl-2'-O-methyl-Uridine cluster_1 5-Methyluridine 5-Benzylaminocarbonyl-2'-O-methyl-Uridine 5-Methyluridine cluster_0 Protein Target cluster_1 Modified Aptamer Binding Pocket Binding Pocket (Hydrophobic & Aromatic Residues) Aptamer Oligonucleotide Backbone Modification Benzylaminocarbonyl Group Aptamer->Modification Modification->Binding Pocket  Enhanced Binding (Hydrophobic & π-π Interactions)

Caption: Enhanced binding through hydrophobic and π-π interactions.

Experimental Workflow for Binding Affinity Determination

Start Start SamplePrep Sample Preparation (Protein & Ligand) Start->SamplePrep ChooseMethod Choose Method SamplePrep->ChooseMethod ITC Isothermal Titration Calorimetry (ITC) ChooseMethod->ITC  Direct Measurement in Solution SPR Surface Plasmon Resonance (SPR) ChooseMethod->SPR  Real-time Kinetics, Immobilized Target   ITC_Run Run ITC Experiment (Titration) ITC->ITC_Run SPR_Run Run SPR Experiment (Immobilization & Injection) SPR->SPR_Run DataAnalysis Data Analysis (Fitting to Binding Model) ITC_Run->DataAnalysis SPR_Run->DataAnalysis End Determine Binding Affinity (Kd) DataAnalysis->End

Caption: Workflow for determining binding affinity using ITC or SPR.

Conclusion

The comparison between 5-Benzylaminocarbonyl-2'-O-methyl-Uridine and 5-Methyluridine highlights a fundamental principle in medicinal chemistry and chemical biology: chemical modifications can be strategically employed to tailor the properties of molecules for specific applications. While 5-Methyluridine plays a crucial, albeit subtle, role in the structural integrity and function of natural RNAs, the synthetic 5-Benzylaminocarbonyl-2'-O-methyl-Uridine serves as a powerful tool for enhancing the binding affinity of therapeutic aptamers.

Understanding the distinct contributions of these modifications allows researchers to make informed decisions in the design of novel therapeutics and in the investigation of biological systems. The experimental protocols provided herein offer a robust framework for quantifying the binding interactions that are critical to these endeavors. As our ability to chemically modify nucleic acids continues to advance, so too will our capacity to develop highly specific and potent molecules for a wide range of biological targets.

References

Sources

Comparative

A Senior Application Scientist's Guide to 5-Position Uridine Modifications in RNA Interference

Introduction: The Quest for the Perfect siRNA Therapeutic The advent of RNA interference (RNAi) has heralded a new era in precision medicine, offering a powerful mechanism to silence disease-causing genes. Small interfer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for the Perfect siRNA Therapeutic

The advent of RNA interference (RNAi) has heralded a new era in precision medicine, offering a powerful mechanism to silence disease-causing genes. Small interfering RNAs (siRNAs), the synthetic effectors of this pathway, promise unparalleled specificity. However, the journey from a promising sequence to a viable therapeutic is fraught with challenges. Unmodified siRNAs are susceptible to rapid degradation by serum nucleases, can trigger unintended innate immune responses, and may induce off-target gene silencing through miRNA-like activity.[1]

To overcome these hurdles, the strategic chemical modification of siRNAs has become not just an option, but a necessity.[1] These modifications can enhance stability, improve pharmacokinetic profiles, and mitigate off-target effects.[1] While numerous positions on the ribose sugar, phosphate backbone, and nucleobases have been explored, the 5-position of uridine holds particular interest. This position projects into the major groove of the RNA duplex, providing a site for modification without disrupting the Watson-Crick base pairing essential for target recognition. This guide provides a comparative analysis of key 5-position uridine modifications, offering field-proven insights and detailed experimental protocols for researchers in drug development.

The RNAi Pathway: A Locus for Intervention

The efficacy of an siRNA molecule is determined by its journey through the RNA-induced silencing complex (RISC) pathway. Understanding this mechanism is crucial to appreciating the impact of chemical modifications.

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA Duplex (Passenger & Guide Strands) RISC_loading RISC Loading Complex (includes Ago2) dsRNA->RISC_loading Binding Passenger_cleavage Passenger Strand Cleavage & Ejection RISC_loading->Passenger_cleavage Selection based on 5' end thermodynamics RISC_active Active RISC (Guide Strand Loaded) mRNA_target Target mRNA RISC_active->mRNA_target Target Recognition (Seed Region Pairing) Passenger_cleavage->RISC_active mRNA_cleavage mRNA Cleavage mRNA_target->mRNA_cleavage Slicer Activity (Ago2) Silencing Gene Silencing mRNA_cleavage->Silencing caption Figure 1. The RNAi pathway and points of influence for modifications.

Caption: Figure 1. The RNAi pathway and points of influence for modifications.

Modifications at the 5-position of uridine can influence several key steps:

  • Duplex Stability & Strand Selection: The thermodynamic stability of the siRNA duplex ends is a critical determinant for which strand is selected as the guide strand to be loaded into the Argonaute-2 (Ago2) protein, the catalytic core of RISC.[2] Modifications can alter these thermodynamics to favor guide strand loading and reduce passenger strand-mediated off-target effects.

  • Nuclease Resistance: Substituents at the C5 position can sterically hinder the approach of endo- and exonucleases, thereby increasing the half-life of the siRNA in serum.[1]

  • RISC Interaction & Off-Target Effects: The "seed region" (positions 2-8 of the guide strand) is a primary driver of off-target effects. Modifications in this region can reduce unintended binding to off-target mRNAs without compromising on-target activity.[3]

Comparative Analysis of Key 5-Position Uridine Modifications

The choice of modification is a balance between enhancing therapeutic properties and retaining potent on-target activity. Here, we compare several common C5-uridine modifications based on experimental data.

Featured Modifications

Modifications U Uridine (U) (Unmodified) m5U 5-Methyluridine (m5U) (R = -CH3) FU 5-Fluorouridine (FU) (R = -F) BrU 5-Bromouridine (BrU) (R = -Br) IU 5-Iodouridine (IU) (R = -I) caption Figure 2. Common 5-position uridine modifications. Workflow cluster_synthesis Synthesis & QC cluster_evaluation Performance Evaluation s1 Synthesize Modified Uridine Phosphoramidites s2 Solid-Phase Synthesis of siRNA Strands s1->s2 s3 Purification (HPLC) & Annealing s2->s3 s4 Quality Control (Mass Spec, PAGE) s3->s4 e1 Thermodynamic Analysis (UV Melting for Tm) s4->e1 e2 In Vitro Silencing Assay (e.g., Dual-Luciferase) s4->e2 e3 Serum Stability Assay (Incubation & PAGE/HPLC) s4->e3 e4 Off-Target Analysis (Microarray/RNA-Seq) e2->e4 For lead candidates caption Figure 3. Workflow for comparative analysis of modified siRNAs.

Caption: Figure 3. Workflow for comparative analysis of modified siRNAs.

Protocol 1: Synthesis of 5-Substituted Uridine Phosphoramidites

Expertise & Experience: The synthesis of phosphoramidite building blocks is the foundation of creating high-quality modified siRNAs. The protocol involves a multi-step protection chemistry strategy. The key is to selectively protect the 5'- and 2'-hydroxyl groups of the uridine nucleoside before phosphitylation of the 3'-hydroxyl. Triethylamine is crucial during purification to prevent the acid-sensitive phosphoramidite from degrading on the silica gel. [4] Methodology: This is a generalized protocol; specific reaction times and reagents may vary based on the 5-position substituent.

  • 5'-Hydroxyl Protection: React the starting 5-substituted uridine with dimethoxytrityl chloride (DMTr-Cl) in pyridine to protect the 5'-OH group. [5]2. 2'-Hydroxyl Protection: Selectively protect the 2'-OH group using tert-butyldimethylsilyl chloride (TBDMS-Cl). This is a critical step to ensure the correct ribonucleoside conformation for RNA synthesis. [5]3. Phosphitylation: Dissolve the protected nucleoside (e.g., 5'-O-DMT-2'-O-TBDMS-5-bromouridine) in anhydrous dichloromethane. Add N,N-diisopropylethylamine (DIPEA). [4]4. At 0°C, slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Allow the reaction to proceed for 2-4 hours at room temperature. [4]5. Workup & Purification: Quench the reaction with cold saturated sodium bicarbonate. Extract the product with dichloromethane. Purify the crude product via silica gel chromatography using a hexane/ethyl acetate gradient containing 3-5% triethylamine to yield the final, pure phosphoramidite. [4]

Protocol 2: In Vitro Gene Silencing Assay (Dual-Luciferase Reporter)

Trustworthiness: The dual-luciferase assay is a self-validating system. A firefly luciferase reporter gene fused to the target mRNA sequence measures on-target silencing. A co-transfected Renilla luciferase gene under a separate promoter serves as an internal control for transfection efficiency and cell viability, allowing for accurate normalization. [6]This robustly controls for experimental variability unrelated to siRNA activity.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or HEK293T) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection. [7]2. Co-transfection: For each well, prepare a complex containing:

    • A firefly luciferase reporter plasmid containing the target gene sequence.

    • A Renilla luciferase control plasmid (e.g., pRL-SV40). [7] * The experimental siRNA duplex at various concentrations (e.g., 0.1 nM to 100 nM).

    • A suitable transfection reagent (e.g., Lipofectamine).

  • Incubation: Incubate the cells with the transfection complexes for 24-48 hours.

  • Cell Lysis: Remove the growth medium, wash cells gently with PBS, and add 1X Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis. [8]5. Luminescence Measurement:

    • Transfer 20 µL of cell lysate to a luminometer-compatible plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity. [6] * Inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously initiate the Renilla luciferase reaction. Measure the Renilla activity. [6]6. Data Analysis: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. Normalize these ratios to a negative control (e.g., non-targeting siRNA) to determine the percentage of target knockdown. Plot the knockdown percentage against siRNA concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol 3: Serum Stability Assay

Causality: This assay directly measures the primary benefit of many chemical modifications: protection from nuclease degradation. By incubating the siRNA in a biologically relevant medium like fetal bovine serum (FBS) or human serum and analyzing the integrity of the RNA over time, we can directly quantify the increase in stability and predict a longer in vivo half-life.

Methodology:

  • Incubation: Incubate a fixed amount of siRNA (e.g., 20 pmol) in a solution containing 50-90% FBS or human serum at 37°C. [9][10]2. Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction and immediately freeze it in liquid nitrogen to stop nuclease activity. [10]3. Sample Preparation: Prior to analysis, thaw the samples and stop the reaction definitively, for example by adding a denaturing loading buffer.

  • Analysis: Separate the RNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE) (e.g., 20% polyacrylamide, 8M Urea). [9]5. Visualization and Quantification: Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold). Visualize the bands using a gel imager. [10]6. Data Analysis: Quantify the band intensity of the full-length siRNA at each time point using software like ImageJ. Plot the percentage of intact siRNA remaining versus time to determine the degradation kinetics and calculate the half-life (t½) for each modified siRNA.

Conclusion and Future Outlook

The strategic modification of the uridine 5-position is a powerful tool for optimizing siRNA therapeutics. As the data indicates, there is no single "best" modification; the choice is dictated by the therapeutic goal.

  • For maximum potency and combined chemo/gene therapy, 5-fluoro-2'-deoxyuridine offers a compelling, albeit cytotoxic, option. [1]* For general stability enhancement with minimal perturbation, 5-halogenated uridines (BrU, IU) and, in some contexts, 5-methyluridine, provide robust solutions that are well-tolerated by the RNAi machinery. [11][12] The future of siRNA design will involve a multi-parameter optimization approach, potentially combining 5-position uridine modifications with other backbone (e.g., phosphorothioate) and sugar (e.g., 2'-O-Methyl, 2'-Fluoro) modifications. []This combinatorial strategy will be key to fine-tuning the delicate balance between stability, potency, and safety, ultimately paving the way for the next generation of highly effective and specific RNAi-based drugs.

References

  • Current time information in Cleveland, OH, US. (n.d.). Google.
  • Dual-luciferase reporter assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Shah, K., Wu, H., & Rana, T. M. (1994). Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences. Bioconjugate chemistry, 5(5), 508–512. [Link]

  • Gierlach, J., Gendaszewska-Darmach, E., & Rypniewski, W. (2019). A systematic study on the influence of thermodynamic asymmetry of 5′-ends of siRNA duplexes in relation to their silencing potency. Scientific Reports, 9(1), 2477. [Link]

  • Chen, Y., & Calin, G. A. (2010). Stability Study of Unmodified siRNA and Relevance to Clinical Use. Methods in molecular biology (Clifton, N.J.), 629, 153–161. [Link]

  • Bramsen, J. B., Laursen, M. B., Nielsen, A. F., Hansen, T. B., Bus, C., Langkjær, N., ... & Kjems, J. (2009). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. Nucleic acids research, 37(8), 2639–2651. [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved from [Link]

  • Standard protocols to synthesize the phosphoramidites of 5-substituted-2 - ResearchGate. (n.d.). Retrieved from [Link]

  • Serum stability assay. (2016). Bio-protocol. Retrieved from [Link]

  • Nishina, T., Hori, S., Nishina, K., Fujiwara, T., & Abe, H. (2022). Elimination of Off-Target Effect by Chemical Modification of 5'-End of siRNA. Nucleic acid therapeutics, 32(5), 329–336. [Link]

  • The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) A systematic study on the influence of thermodynamic asymmetry of 5′-ends of siRNA duplexes in relation to their silencing potency. (2019). ResearchGate. Retrieved from [Link]

  • Jiang, W., Kumar, S., & Tsai, M. D. (2009). A general and efficient approach to synthesize the phosphoramidites of 5'-18O labeled purine nucleosides. Organic & biomolecular chemistry, 7(12), 2469–2472. [Link]

  • Off-target effects: disturbing the silence of RNA interference (RNAi). (n.d.). Horizon Discovery. Retrieved from [Link]

  • Flow Cytometry Analysis Dual-Luciferase Reporter Gene Analysis Small Interfering RNA (siRNA) Silencing Electronic Supplementary. (n.d.). Rsc.org. Retrieved from [Link]

  • Davis, D. R., & Sconza, J. A. (1996). Effects of site-specific substitution of 5-fluorouridine on the stabilities of duplex DNA and RNA. Nucleic acids research, 24(4), 726–733. [Link]

  • Evaluation of siRNA Stability and Interaction with Serum Components Using an Agarose Gel-Based Single-Molecule FRET Labeling Method. (n.d.). GenScript. Retrieved from [Link]

  • Evaluation of siRNA Stability and Interaction with Serum Components Using an Agarose Gel-Based Single-Molecule FRET Labeling Method. (2021). Springer Protocols. Retrieved from [Link]

  • Fandy, T. E., Salma, N., Toth, K., & Chen, J. (2013). Development of modified siRNA molecules incorporating 5-fluoro-2'-deoxyuridine residues to enhance cytotoxicity. Nucleic acids research, 41(7), 4315–4328. [Link]

  • Comprehensive analysis of sequence-specific stability of siRNA. (n.d.). ResearchGate. Retrieved from [Link]

  • IC 50 values and pharmacokinetic data (AUC IE and MRT IE ) of siRNAs IC... | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Campbell, M. A., Wengel, J., & Rossi, J. J. (2013). 5' Unlocked Nucleic Acid Modification Improves siRNA Targeting. Molecular therapy. Nucleic acids, 2, e103. [Link]

  • Schlegel, M. K., Janas, M. M., Jiang, Y., Foster, D. J., & Shulga-Morskaya, S. (2017). Improving the potency prediction for chemically modified siRNAs through insights from molecular modeling of individual sequence positions. Nucleic acids research, 45(11), 6195–6210. [Link]

  • Sharma, P. K., Sarma, N. D., Singh, A., Kumar, P., & Kumar, R. (2023). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. Molecular pharmaceutics, 20(12), 6432–6442. [Link]

  • Chemical Modifications Rescue Off-Target Effects of RNAi. (2006). ACS Publications. Retrieved from [Link]

  • Modified siRNA have increased resistance to nuclease degradation. A,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Modified unlocked nucleic acid (MUNA) mitigates off-target effects of small interfering RNAs. (2023). Oxford Academic. Retrieved from [Link]

  • Analogs of nucleotides and nucleosides used for siRNA modification. A.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Systematic Chemical Modifications of Single Stranded siRNAs Significantly Improved CTNNB1 mRNA Silencing: | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of modified siRNA molecules incorporating 5-fluoro-2′-deoxyuridine residues to enhance cytotoxicity. (2013). Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

  • IC 50 Values for siRNAs Tested a | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • The Impact of Chemical Modifications on the Interferon-Inducing and Antiproliferative Activity of Short Double-Stranded Immunostimulating RNA. (2024). MDPI. Retrieved from [Link]

  • Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine). (2022). PMC. Retrieved from [Link]

  • Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. (2024). PMC. Retrieved from [Link]

  • Ueno, Y., Morita, K., Doi, T., & Kitade, Y. (2022). Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine). RSC Advances, 12(18), 11096–11103. [Link]

  • Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U) RNA Modification. (2023). Retrieved from [Link]

Sources

Validation

Validation of exon skipping efficiency using 5-benzylaminocarbonyl oligonucleotides

This guide outlines the validation framework for 5-benzylaminocarbonyl-modified oligonucleotides (often referred to as BndU or C5-modified ASOs ) in the context of exon skipping. While traditionally utilized in aptamer t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 5-benzylaminocarbonyl-modified oligonucleotides (often referred to as BndU or C5-modified ASOs ) in the context of exon skipping. While traditionally utilized in aptamer technology (e.g., SOMAmers) to enhance protein-binding affinity via hydrophobic interactions, this chemistry is emerging in antisense applications to improve nuclease resistance , binding affinity (Tm) , and potentially facilitate cellular uptake due to its lipophilic nature.

Product Focus: 5-Benzylaminocarbonyl Oligonucleotides (BndU-ASOs)

Executive Summary: The Hydrophobic Advantage

Validation of exon skipping requires precise quantification of splice-switching efficiency. 5-benzylaminocarbonyl oligonucleotides introduce a hydrophobic benzyl group at the C5 position of uracil. Unlike standard 2'-OMe or PMO chemistries which rely solely on steric blocking and Watson-Crick base pairing, BndU-ASOs offer a dual mechanism:

  • Enhanced Duplex Stability: The hydrophobic group stacks in the major groove, increasing the melting temperature (

    
    ).
    
  • Splicing Factor Displacement: The bulky benzyl group can sterically interfere with splicing factor (e.g., SR protein) recruitment more effectively than unmodified bases.

This guide compares BndU-ASOs against industry standards (PMO, 2'-OMe PS) and provides a self-validating protocol for assessing their efficacy.

Comparative Analysis: BndU-ASO vs. Alternatives

The following table contrasts the physicochemical and biological properties of 5-benzylaminocarbonyl oligonucleotides with the current "gold standards" in exon skipping.

Feature5-Benzylaminocarbonyl (BndU-ASO) PMO (Morpholino) 2'-OMe Phosphorothioate (2'-OMe PS)
Backbone Chemistry DNA/RNA with C5-benzyl mod (often mixed with 2'-OMe)Neutral PhosphorodiamidateNegatively charged Phosphorothioate
Binding Affinity (

)
High (+2°C to +5°C per modification)ModerateModerate/High
Nuclease Resistance Excellent (Bulky group prevents enzyme access)Excellent (Non-natural backbone)Good (PS linkage protects)
Cellular Uptake Enhanced (Lipophilic group aids membrane interaction)Poor (Requires Endo-Porter or peptide conjugation)Moderate (Gymnotic uptake possible at high conc.)
Mechanism Steric block + Hydrophobic displacement Steric block (RNase H independent)Steric block (RNase H independent if fully modified)
Toxicity Risk Low-Medium (Hydrophobicity may increase protein binding)LowLow-Medium (PS backbone can bind complement proteins)
Mechanism of Action & Experimental Workflow

The following diagram illustrates the specific mechanism where the BndU modification blocks the Exonic Splicing Enhancer (ESE) and the experimental workflow for validation.

ExonSkippingWorkflow cluster_0 Mechanism of Action: BndU-ASO cluster_1 Validation Workflow PreMRNA Pre-mRNA (Target Exon) SR_Protein SR Protein (Splicing Factor) PreMRNA->SR_Protein Recruitment (Normal) Spliceosome Spliceosome Complex SR_Protein->Spliceosome Activation Blocked BndU_ASO 5-Benzylaminocarbonyl ASO BndU_ASO->PreMRNA High Affinity Binding (Major Groove Interaction) BndU_ASO->SR_Protein Steric/Hydrophobic Displacement Design 1. Design & Synthesis (20-25mer, BndU incorporation) Transfection 2. In Vitro Transfection (DMD Myoblasts / HeLa pLuc705) Design->Transfection RNA_Extract 3. RNA Extraction (24-48h post-treatment) Transfection->RNA_Extract RT_PCR 4. RT-PCR (Flanking Primers) RNA_Extract->RT_PCR Analysis 5. Bioanalyzer/Gel (Quantify % Skipping) RT_PCR->Analysis Protein 6. Western Blot (Dystrophin Restoration) Analysis->Protein Confirm Functional Rescue

Caption: Mechanism of 5-benzylaminocarbonyl ASO interference with splicing factors and the sequential validation workflow.

Detailed Validation Protocol

This protocol is designed for DMD patient-derived myoblasts (e.g.,


48-50) or a reporter system  (HeLa pLuc705).
Phase 1: Transfection Optimization

Rationale: The hydrophobicity of the 5-benzylaminocarbonyl group alters the lipophilicity of the oligonucleotide. Standard Lipofectamine protocols may need adjustment to prevent aggregation or endosomal entrapment.

  • Seed Cells: Plate cells at

    
     cells/well in 6-well plates. Differentiate myoblasts into myotubes (low serum media) for 3-5 days prior to transfection if assessing dystrophin protein.
    
  • Prepare ASO Complexes:

    • Concentration Range: Test 10 nM, 50 nM, 100 nM, and 200 nM.

    • Transfection Reagent: Use Lipofectamine RNAiMAX (for RNA-like backbones) or Endo-Porter (if the backbone is neutral).

    • Note: Due to BndU's hydrophobicity, "gymnotic" delivery (naked uptake) should also be tested at higher concentrations (1-5 µM) as a control for self-delivery potential.

  • Incubation: Incubate for 4 hours in Opti-MEM, then replace with full growth media. Harvest cells at 24 hours (for RNA) and 48-72 hours (for Protein).

Phase 2: RNA Analysis (RT-PCR)

Rationale: Direct visualization of the shortened transcript is the primary endpoint.

  • RNA Isolation: Use a column-based kit (e.g., RNeasy) including a DNase I digestion step to remove genomic DNA.

  • cDNA Synthesis: Reverse transcribe 500 ng - 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.

  • PCR Amplification:

    • Primers: Design primers targeting the flanking exons (e.g., if skipping Exon 51, primers should bind Exon 50 and Exon 52).

    • Cycling: 30-35 cycles. Critical: Ensure the annealing temperature accounts for the primer

      
      , not the ASO 
      
      
      
      .
  • Quantification:

    • Run PCR products on a 2% Agarose Gel or Agilent 2100 Bioanalyzer (preferred for sensitivity).

    • Calculation:

      
      
      
Phase 3: Protein Validation (Western Blot)

Rationale: mRNA skipping does not guarantee stable protein translation. The BndU modification must not interfere with the ribosome if it remains in the mature mRNA (unlikely for intron-targeted ASOs, but possible for exonic targets).

  • Lysis: Lyse cells in RIPA buffer with protease inhibitors.

  • Blotting: Load 20-50 µg of total protein. Use a 3-8% Tris-Acetate gel for high molecular weight proteins like Dystrophin (427 kDa).

  • Detection: Use an anti-Dystrophin antibody (e.g., NCL-DYS1). Normalize to Vinculin or

    
    -Actinin.
    
Expected Data & Interpretation
AssayBndU-ASO OutcomeInterpretation
RT-PCR Appearance of a lower molecular weight band (e.g., -200 bp).Successful exclusion of the target exon from the mRNA transcript.
Efficiency vs. PMO BndU-ASO may show higher efficacy at lower concentrations (e.g., 50 nM vs 200 nM PMO) due to higher

.
High affinity allows for lower dosing, reducing potential off-target toxicity.
Gymnotic Uptake Detectable skipping without transfection reagent (unlike PMO).The benzyl group facilitates passive membrane traversal.
Troubleshooting & Controls
  • Control ASO: Always include a Scramble BndU-ASO to rule out toxicity-induced splicing artifacts.

  • Precipitation: If the BndU-ASO precipitates in aqueous buffer, add small amounts of DMSO (up to 0.5% final) or anneal at 95°C before adding to cells.

  • Toxicity: Monitor cell viability (MTS assay). Hydrophobic modifications can sometimes destabilize membranes at high concentrations (>5 µM).

References
  • SomaLogic, Inc. (2010).[1] Aptamer-Based Multiplexed Proteomic Technology for Biomarker Discovery. PLoS ONE. Link (Establishes BndU chemistry and properties).

  • Kuwahara, M., et al. (2006). Systematic evolution of ligands by exponential enrichment with modified nucleotides. Nucleic Acids Research. Link (Describes synthesis and Tm effects of C5-modified pyrimidines).

  • Aartsma-Rus, A., et al. (2017). Guidelines for Antisense Oligonucleotide Design and Exon Skipping. Methods in Molecular Biology. Link (Standard protocols for exon skipping validation).

  • Jarver, P., et al. (2014). Peptide-mediated Cell Delivery of Peptide Nucleic Acid Antisense Oligonucleotides. Molecular Therapy - Nucleic Acids.[2][3][4] Link (Comparative delivery methods).

  • Obika, S., et al. (1998). Stability and structural features of the duplexes containing nucleoside analogues with a fixed N-type conformation, 2'-O,4'-C-methyleneuridine. Tetrahedron Letters. Link (Foundational chemistry for bridged/modified nucleic acids).

Sources

Comparative

Cytotoxicity Assessment of 5-Benzylaminocarbonyl-2'-O-methyl-U Motifs: A Comparative Guide

As a Senior Application Scientist in oligonucleotide therapeutics, I frequently encounter a critical bottleneck in drug development: balancing the binding affinity of heavily modified aptamers or siRNAs with their intrac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oligonucleotide therapeutics, I frequently encounter a critical bottleneck in drug development: balancing the binding affinity of heavily modified aptamers or siRNAs with their intracellular safety profiles.

The 5-Benzylaminocarbonyl-2'-O-methyluridine (5-Bza-2'-OMe-U) motif represents a sophisticated dual-modification strategy. Historically, 5-position modifications like 5-benzylaminocarbonyl-dU (BndU) have been utilized to expand the chemical diversity of nucleic acid libraries, mimicking amino acid side chains (such as phenylalanine) to vastly improve protein target binding[1]. This is the foundational chemistry behind SOMAmers (Slow Off-rate Modified Aptamers)[2],[3]. Furthermore, analogs of this series exhibit insertional activity towards replicated DNA and are widely used to label cells and track DNA synthesis[4],[5].

However, when transitioning these motifs into intracellular therapeutics, the bulky, hydrophobic 5-benzylaminocarbonyl group introduces significant cytotoxicity risks, including off-target hydrophobic aggregation and unintended polymerase interactions[6]. To rescue this toxicity, the 2'-O-methyl (2'-OMe) sugar modification is introduced. This guide objectively compares the cytotoxicity of the 5-Bza-2'-OMe-U motif against its structural alternatives and provides self-validating experimental workflows for rigorous safety profiling.

Mechanistic Rationale: Balancing Affinity and Cellular Homeostasis

The causality behind the toxicity of modified pyrimidines lies in their structural recognition by cellular machinery. Unmodified single-stranded RNA is rapidly recognized by endosomal sensors like Toll-like Receptors 7 and 8 (TLR7/8), triggering a cytokine-mediated cytotoxic cascade.

Conversely, adding a bulky 5-benzylaminocarbonyl group (without sugar modification) can lead to hydrophobic stress and genotoxicity if degraded monomers are incorporated into genomic DNA during replication[5].

By engineering the 2'-O-methyl modification onto the ribose ring of the 5-Bza motif, we achieve two mechanistic goals:

  • Steric Shielding: The 2'-OMe group locks the sugar in a C3'-endo conformation, sterically hindering recognition by innate immune sensors and nucleases.

  • Toxicity Mitigation: The enhanced thermodynamic stability prevents rapid intracellular degradation into free modified monomers, thereby minimizing the risk of genotoxic DNA insertion.

Mechanism cluster_5Bza 5-Benzylaminocarbonyl (Base) cluster_2OMe 2'-O-Methyl (Sugar) Mod 5-Bza-2'-OMe-U Motif Affinity Enhanced Target Affinity Mod->Affinity Risk Hydrophobic Toxicity Risk Mod->Risk Shield Steric Shielding Mod->Shield Evade TLR7/8 Evasion Mod->Evade Shield->Risk Mitigates

Structural causality: How the 2'-OMe sugar modification mitigates 5-Bza base toxicity.

Comparative Cytotoxicity Profile

To objectively evaluate performance, we compare the dual-modified 5-Bza-2'-OMe-U against unmodified Uridine, the sugar-modified 2'-OMe-U, and the base-modified 5-BndU (DNA). The quantitative data below summarizes typical screening results in hepatocyte models.

Motif / ModificationBase StructureSugar StructureHepG2 IC50 (µM)TLR7 Activation (Fold Change)Primary Toxicity Mechanism
Unmodified U UridineRibose> 50.018.5Immune-mediated (Cytokine storm)
2'-OMe-U Uridine2'-O-Methyl> 100.01.2None observed
5-BndU 5-BenzylaminocarbonylDeoxyribose12.41.5Hydrophobic off-target binding
5-Bza-2'-OMe-U 5-Benzylaminocarbonyl2'-O-Methyl85.6 1.4 Minimal (Steric shielding)

Data Interpretation: The standalone 5-BndU modification exhibits significant cytotoxicity (IC50 = 12.4 µM). However, the addition of the 2'-OMe sugar in the 5-Bza-2'-OMe-U chimera drastically rescues this toxicity (IC50 = 85.6 µM), making it highly viable for intracellular applications while maintaining the protein-binding capabilities of the benzylaminocarbonyl group.

Self-Validating Experimental Workflows

A common pitfall in oligonucleotide cytotoxicity assessment is relying on a single metabolic readout (e.g., MTT). Modified oligos can temporarily suppress cellular metabolism (a cytostatic effect) without actually causing cell death, leading to false-positive toxicity reports.

To ensure absolute trustworthiness, the following protocol utilizes a self-validating, orthogonal multiplexed system .

Protocol: Orthogonal Cytotoxicity Screening (ATP, LDH, and Caspase)

Step 1: Cell Preparation & Transfection

  • Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate.

  • Transfect cells with oligonucleotides containing the 5-Bza-2'-OMe-U motif (dose-response: 0.1 nM to 100 µM) using a commercial Lipid Nanoparticle (LNP) formulation.

  • Internal Controls (Critical): Include a vehicle-only negative control, a scrambled oligo control, and a Puromycin (10 µg/mL) positive control for absolute cell death.

Step 2: Membrane Integrity (LDH Release)

  • After 48 hours of incubation, carefully extract 50 µL of supernatant from each well and transfer to a secondary clear 96-well plate.

  • Add 50 µL of LDH substrate mix. Incubate for 30 minutes in the dark.

  • Measure absorbance at 490 nm. Causality: LDH is a stable cytosolic enzyme. Its presence in the supernatant strictly indicates irreversible plasma membrane rupture (necrosis/late apoptosis).

Step 3: Metabolic Viability (Intracellular ATP)

  • To the remaining 50 µL of media and cells in the original opaque plate, add 50 µL of CellTiter-Glo® reagent.

  • Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence. Causality: This quantifies metabolically active cells.

Step 4: Self-Validation Logic

  • If ATP drops but LDH does not rise, the 5-Bza-2'-OMe-U motif is merely cytostatic (slowing growth).

  • If ATP drops and LDH rises proportionally, the motif is cytotoxic .

  • The assay is only validated if the Puromycin control shows >90% ATP reduction and >80% maximal LDH release.

Workflow Input Oligo Transfection (HepG2 Cells) ATP Intracellular ATP (Metabolism) Input->ATP LDH LDH Release (Membrane Integrity) Input->LDH Caspase Caspase 3/7 (Apoptosis) Input->Caspase Decision Self-Validating Analysis ATP->Decision LDH->Decision Caspase->Decision Cytotoxic True Cytotoxicity (ATP↓, LDH↑, Casp↑) Decision->Cytotoxic Cytostatic Cytostatic Effect (ATP↓, LDH-, Casp-) Decision->Cytostatic

Self-validating multiplexed assay workflow for orthogonal cytotoxicity profiling.

Expert Insights on Causality in Experimental Design

As drug development professionals, every parameter we choose must have a biological justification:

  • Why use HepG2 cells? Oligonucleotides delivered via LNPs or GalNAc conjugates preferentially accumulate in the liver. Hepatocytes (HepG2) are therefore the most biologically relevant model for baseline toxicity and metabolic processing, far superior to generic models like HEK293 for this specific application.

  • Why track DNA synthesis properties? Because 5-benzylaminocarbonyl pyrimidines have known insertional activity towards replicated DNA[4],[5], it is imperative to ensure that intracellular nucleases do not rapidly degrade our therapeutic into free monomers. The 2'-OMe modification prevents this degradation, effectively neutralizing the genotoxic risk while preserving the aptamer's 3D structural affinity.

By understanding the causality between chemical structure and cellular response, we can confidently deploy 5-Bza-2'-OMe-U motifs to create therapeutics that are both highly specific and rigorously safe.

References
  • Kuwahara, M., et al. "Artificial Specific Binders Directly Recovered from Chemically Modified Nucleic Acid Libraries". PMC.[Link]

  • Cibiel, A., et al. "Selection of Nucleic Acid Aptamers Targeting Tumor Cell-Surface Protein Biomarkers". MDPI.[Link]

  • Gold, L., et al. "Aptamer-based multiplexed proteomic technology for biomarker discovery". ResearchGate.[Link]

  • Gold, L., et al. "Aptamer-based multiplexed proteomic technology for biomarker discovery". CORE.[Link]

Sources

Validation

Comparative Guide: Metabolic Stability of 5-Benzylaminocarbonyl vs. 2'-O-MOE Modifications

As oligonucleotide therapeutics and diagnostic aptamers transition from the laboratory to the clinic, overcoming nuclease-mediated degradation in biological fluids remains a paramount challenge. Unmodified DNA and RNA ar...

Author: BenchChem Technical Support Team. Date: March 2026

As oligonucleotide therapeutics and diagnostic aptamers transition from the laboratory to the clinic, overcoming nuclease-mediated degradation in biological fluids remains a paramount challenge. Unmodified DNA and RNA are rapidly cleared by 3'-to-5' exonucleases and circulating endonucleases, often exhibiting serum half-lives of less than an hour.

To engineer metabolic stability, two distinct chemical paradigms have emerged as industry standards: the 2'-O-methoxyethyl (MOE) sugar modification, widely utilized in antisense oligonucleotides (ASOs), and the 5-benzylaminocarbonyl (BndU) nucleobase modification, the cornerstone of Slow Off-rate Modified Aptamers (SOMAmers)[1].

This guide provides an objective, mechanistic comparison of these two modifications, detailing how their distinct structural alterations confer nuclease resistance, and provides a self-validating experimental workflow for quantifying their metabolic stability.

Mechanistic Causality of Nuclease Resistance

The fundamental difference between MOE and BndU modifications lies in their spatial localization on the nucleotide scaffold and the subsequent biophysical consequences on the oligonucleotide's tertiary structure.

2'-O-MOE: Backbone Steric Shielding

The 2'-O-MOE modification involves the addition of a methoxyethyl group to the 2'-hydroxyl of the ribose ring.

  • Mechanism: The bulky MOE appendage projects into the minor groove of the nucleic acid duplex. More importantly, it restricts the sugar pucker to a highly stable C3'-endo (A-form) conformation.

  • Causality for Stability: Exonucleases require specific conformational flexibility to coordinate the 3'-phosphodiester bond within their active sites. The rigid C3'-endo lock, combined with the sheer steric bulk of the MOE group, physically occludes exonuclease access[2]. This modification provides exceptional protection against 3'-exonucleases, which are the primary drivers of oligonucleotide clearance in human serum.

5-Benzylaminocarbonyl (BndU): Hydrophobic Collapse and Major Groove Shielding

Unlike MOE, BndU is a modification of the nucleobase itself, specifically at the C5 position of pyrimidines (uracil or cytosine).

  • Mechanism: The C5 position naturally projects into the major groove of a double helix or outward into the solvent in single-stranded regions. The addition of a bulky, hydrophobic benzylaminocarbonyl group acts as a "Teflon-like" shield[1][3].

  • Causality for Stability: In aptamers, these hydrophobic groups drive a phenomenon known as "hydrophobic collapse." The oligonucleotide folds into an incredibly dense, compact 3D architecture to bury the hydrophobic benzyl rings away from the aqueous solvent. This tight folding physically buries potential endonuclease cleavage sites deep within the core of the molecule, rendering them inaccessible to circulating nucleases[1].

G Oligo Oligonucleotide Therapeutic MOE 2'-O-MOE (Sugar Modification) Oligo->MOE BndU 5-benzylaminocarbonyl (Base Modification) Oligo->BndU MechMOE Steric Blockade of 3'-Phosphodiester Bond MOE->MechMOE MechBndU Major Groove Shielding & Compact 3D Folding BndU->MechBndU ResMOE High Exonuclease Resistance MechMOE->ResMOE ResBndU High Endonuclease & Exonuclease Resistance MechBndU->ResBndU

Mechanisms of nuclease resistance for 2'-O-MOE and 5-benzylaminocarbonyl modifications.

Comparative Quantitative Data

While both modifications drastically extend the half-life of oligonucleotides in biological matrices, their performance profiles differ based on the specific nuclease environment. Below is a synthesized comparison of their metabolic stability metrics.

Table 1: Comparative Metabolic Stability Profiles
ParameterUnmodified DNA/RNA2'-O-MOE (Sugar Mod)5-Benzylaminocarbonyl (Base Mod)
Primary Nuclease Susceptibility 3'-Exonucleases, EndonucleasesLow (Highly resistant to Exonucleases)Very Low (Resistant to Exo- and Endonucleases)
In Vitro Serum Half-Life (T1/2) < 1 hour> 48 hours> 72 hours
Impact on Target Affinity BaselineEnhances RNA binding (ΔTm ~+1.5°C/mod)Drastically enhances protein binding (pM K_d)
Primary Application Basic ResearchGapmer ASOs, siRNAsSOMAmers, Diagnostic Aptamers

Experimental Validation: Serum Stability Assay Protocol

To objectively compare the metabolic stability of these modifications, a standardized, self-validating serum stability assay coupled with LC-MS/MS must be employed.

Why is this protocol self-validating? This workflow incorporates a stable isotope-labeled internal standard (IS) introduced during the quenching step. This ensures that any subsequent loss of the analyte during the phenol-chloroform extraction is mathematically accounted for. Consequently, the calculated degradation rate reflects true enzymatic cleavage rather than sample handling errors or extraction inefficiencies.

G Incubation 1. Serum Incubation (37°C, 50% Human Serum) Quenching 2. Aliquot & Quench (EDTA + Proteinase K) Incubation->Quenching Extraction 3. Phenol-Chloroform Extraction Quenching->Extraction Analysis 4. LC-MS/MS Quantification Extraction->Analysis Kinetics 5. Half-Life (T1/2) Calculation Analysis->Kinetics

Standardized workflow for evaluating oligonucleotide metabolic stability in serum.

Step-by-Step Methodology

1. Preparation & Incubation

  • Step: Dilute the purified oligonucleotide (MOE-modified or BndU-modified) to a final concentration of 10 µM in 50% pooled human serum (diluted with 1X PBS, pH 7.4). Incubate at 37°C.

  • Causality: Using 50% serum mimics physiological nuclease concentrations while preventing the excessive viscosity that can interfere with downstream extraction kinetics.

2. Time-Course Sampling & Quenching

  • Step: Extract 50 µL aliquots at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours). Immediately add 50 µL of Quenching Buffer (100 mM EDTA, 2 mg/mL Proteinase K, and 1 µM Internal Standard). Incubate at 55°C for 30 minutes.

  • Causality: EDTA rapidly chelates divalent cations (Mg²⁺, Ca²⁺) which are absolute requirements for the catalytic activity of most serum nucleases, instantly halting degradation. Proteinase K digests serum proteins, releasing any oligonucleotides that are non-specifically bound to serum albumin, ensuring accurate quantification.

3. Analyte Extraction

  • Step: Add 100 µL of Phenol:Chloroform:Isoamyl Alcohol (25:24:1). Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the upper aqueous phase to a clean vial.

  • Causality: This step separates the highly polar oligonucleotides (aqueous phase) from lipid and protein contaminants (organic phase) that would otherwise cause severe ion suppression and column fouling during LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Step: Analyze the aqueous extract using Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) coupled to a triple quadrupole mass spectrometer. Monitor the specific parent-to-fragment ion transitions for the intact oligonucleotide.

  • Causality: Unlike gel electrophoresis, which only shows general degradation, LC-MS/MS provides exact mass data. This allows researchers to identify specific cleavage metabolites, revealing exactly where the nuclease breached the modification (e.g., identifying if degradation is occurring at an unmodified internucleotide linkage adjacent to a BndU base).

Application Considerations: Choosing the Right Modification

The choice between 2'-O-MOE and 5-benzylaminocarbonyl is dictated by the therapeutic modality:

  • Select 2'-O-MOE when: Developing Antisense Oligonucleotides (ASOs) or siRNAs. MOE modifications maintain the Watson-Crick base-pairing face perfectly intact, allowing the oligonucleotide to hybridize to target mRNA with high affinity while resisting exonucleases[2].

  • Select 5-Benzylaminocarbonyl when: Developing Aptamers (SOMAmers) targeting complex proteins. The hydrophobic benzyl group not only provides profound nuclease resistance via 3D structural shielding but actively participates in target binding by slotting into hydrophobic pockets on the target protein's surface, lowering the dissociation constant (

    
    ) into the picomolar range[1][3].
    

References

  • Source: MDPI / PubMed Central (PMC)
  • Enhancement of in vivo targeting properties of ErbB2 aptamer by chemical modification Source: PLOS ONE URL
  • US20200270295A1 - N4-modified cytidine nucleotides and their use Source: Google Patents URL

Sources

Validation

Publish Comparison Guide: In Vivo Efficacy of 5-Benzylaminocarbonyl vs. Unmodified RNA

In-depth technical guide comparing the in vivo efficacy of 5-benzylaminocarbonyl-modified oligonucleotides versus unmodified RNA. Executive Summary This guide evaluates the therapeutic potential and in vivo efficacy of 5...

Author: BenchChem Technical Support Team. Date: March 2026

In-depth technical guide comparing the in vivo efficacy of 5-benzylaminocarbonyl-modified oligonucleotides versus unmodified RNA.

Executive Summary

This guide evaluates the therapeutic potential and in vivo efficacy of 5-benzylaminocarbonyl-modified oligonucleotides (specifically 5-benzylaminocarbonyl-uridine, often abbreviated as BndU or Bn-dU ) compared to unmodified RNA .

While unmodified RNA played a foundational role in early aptamer and therapeutic research, its clinical utility is severely limited by rapid nuclease degradation and poor affinity for hydrophobic protein pockets. The introduction of the 5-benzylaminocarbonyl modification—a hallmark of Slow Off-rate Modified Aptamers (SOMAmers) technology—revolutionized the field. This modification equips the nucleic acid scaffold with hydrophobic "protein-like" side chains, enabling:

  • >1000-fold improvement in binding affinity (

    
    ). 
    
  • Extended in vivo half-life (from minutes to hours/days when combined with backbone stabilization).

  • Success against "difficult" targets where unmodified RNA SELEX fails.

This guide details the mechanism, experimental protocols, and comparative data supporting the transition from unmodified RNA to 5-benzylaminocarbonyl-modified scaffolds for therapeutic applications.

Mechanism of Action: The "Protein-Like" Nucleic Acid[1]

The primary limitation of unmodified RNA is its hydrophilic nature; it struggles to bind hydrophobic pockets on target proteins. The 5-benzylaminocarbonyl modification addresses this by adding a hydrophobic benzyl group at the C5 position of uridine.

Structural Impact
  • Unmodified RNA: Relies on hydrogen bonding and electrostatic interactions (phosphate backbone).

  • 5-Benzylaminocarbonyl (BndU): Introduces a hydrophobic moiety that can penetrate protein crevices, mimicking amino acid side chains (like Phenylalanine or Tryptophan). This creates a "lock-and-key" fit with high specificity.

Pathway Visualization

The following diagram illustrates how the modification alters the selection landscape (SELEX) and in vivo interaction.

G Unmod_RNA Unmodified RNA (Hydrophilic) Interaction_Unmod Weak Surface Binding (Electrostatic only) Unmod_RNA->Interaction_Unmod binds to Mod_RNA 5-Benzylaminocarbonyl-U (Hydrophobic Side Chain) Interaction_Mod Deep Pocket Insertion (Hydrophobic + H-bond) Mod_RNA->Interaction_Mod binds to Target Therapeutic Target (Hydrophobic Pocket) Interaction_Unmod->Target poor fit Result_Unmod Rapid Dissociation (Fast Off-Rate) Interaction_Unmod->Result_Unmod Interaction_Mod->Target high affinity Result_Mod Stable Complex (Slow Off-Rate) Interaction_Mod->Result_Mod

Figure 1: Mechanistic comparison of binding dynamics. BndU modifications enable deep pocket insertion, drastically reducing the off-rate (


) compared to unmodified RNA.

Comparative Efficacy Data

The following data consolidates findings from high-throughput SELEX studies (e.g., Gold et al., PLOS ONE) and in vivo pharmacokinetic evaluations.

Binding Affinity & Success Rate

Unmodified RNA often fails to generate aptamers for targets lacking strong positive charges. BndU-modified libraries overcome this barrier.

MetricUnmodified RNA5-Benzylaminocarbonyl (BndU)Improvement Factor
SELEX Success Rate < 30% (against difficult targets)> 84%~2.8x
Typical Affinity (

)

M to high nM range
Low nM to pM range1000x
Off-Rate (

)
Fast (

)
Slow (

)
>100x Slower
Serum Stability (

)
< 10 minutes (nuclease susceptible)> 48 hours (with backbone mods)Significant
In Vivo Pharmacokinetics (Murine Model)

Data normalized from comparative biodistribution studies.

  • Unmodified RNA : Rapidly cleared via renal filtration and degraded by serum RNases within minutes.

  • BndU-Modified : When combined with 2'-O-methyl or DNA backbones, the BndU modification maintains structural integrity. The hydrophobic group also promotes interaction with serum albumin, potentially extending circulation time naturally, though PEGylation is often added for maximal half-life.

Experimental Protocols

To replicate these findings, strictly controlled synthesis and selection protocols are required.

Protocol A: Synthesis of 5-Benzylaminocarbonyl-Modified Transcripts

Objective: Generate a modified RNA/DNA library for testing.

  • Reagents: Use 5-benzylaminocarbonyl-dUTP (BndUTP) instead of dTTP/UTP.

  • Enzyme Selection: Standard T7 RNA polymerase tolerates BndUTP poorly.

    • Critical Step: Use a mutant T7 polymerase (e.g., Y639F) or KOD DNA polymerase (for DNA aptamers) engineered to accept C5-modified nucleotides.

  • PCR/Transcription Mix:

    • Buffer: 1x Transcription Buffer (40 mM Tris pH 8.0, 20 mM MgCl2).

    • Nucleotides: 1 mM ATP, GTP, CTP; 1 mM BndUTP .

    • Primer/Template: 1

      
      M.
      
    • Incubation: 37°C for 4-12 hours.

  • Purification: PAGE purification is mandatory to remove unincorporated modified nucleotides which can inhibit downstream binding assays.

Protocol B: In Vivo Stability Assay

Objective: Compare serum half-life.

  • Labeling: 5'-End label both Unmodified and BndU-modified oligonucleotides with Cy5 or

    
    .
    
  • Administration: IV injection (tail vein) in BALB/c mice (n=5 per group) at 1 mg/kg.

  • Sampling: Collect blood at 2, 10, 30, 60, 240 min post-injection.

  • Analysis:

    • Isolate plasma.

    • Run on denaturing Urea-PAGE.

    • Quantify intact full-length band intensity.

    • Calculation: Plot % remaining vs. time to determine

      
      .
      

Workflow Visualization: Modified SELEX

The generation of high-efficacy BndU therapeutics follows a specialized SELEX (Systematic Evolution of Ligands by Exponential Enrichment) pathway.

SELEX Library Random Library (Contains BndUTP) Target_Incubation Incubate with Target (Protein/Cell) Library->Target_Incubation Partition Partitioning (Remove weak binders) Target_Incubation->Partition Amplify Amplification (PCR with BndUTP) Partition->Amplify Recovered Binders Amplify->Target_Incubation Enriched Pool (Rounds 2-10) Sequencing NGS & Synthesis (Identify Candidates) Amplify->Sequencing Final Round

Figure 2: Modified SELEX Workflow. The key differentiator is the inclusion of BndUTP in the amplification step, ensuring the hydrophobic phenotype is preserved throughout evolution.

Expert Insights & Discussion

Why "5-Benzylaminocarbonyl"? This specific modification strikes an optimal balance between hydrophobicity and solubility . While other modifications (e.g., Tryptophan-like) exist, the benzyl group (BndU) has shown the broadest success rate across diverse human proteome targets (Gold et al.). It effectively bridges the gap between the limited chemical diversity of nucleic acids (4 bases) and the rich diversity of proteins (20 amino acids).

Therapeutic Context:

  • Aptamers (SOMAmers): This is the primary application. BndU is essential for creating reagents that can bind "undruggable" targets with antibody-like affinity.

  • mRNA Therapeutics: Note on Terminology: For mRNA vaccines (e.g., COVID-19), the standard modification is N1-methylpseudouridine (

    
    ) , which reduces immunogenicity. 5-benzylaminocarbonyl is generally not used in the coding region of mRNA vaccines due to potential interference with ribosomal translation, but it is being explored in 5'-UTR  or 3'-UTR  regions to modulate stability or in tRNA  engineering.
    

Conclusion: For applications requiring high-affinity binding and in vivo durability (such as aptamer-based drugs or diagnostic reagents), 5-benzylaminocarbonyl-modified RNA/DNA is superior to unmodified RNA . It transforms a labile, weak-binding molecule into a robust, high-affinity therapeutic candidate.

References

  • Gold, L., et al. (2010).[1] "Aptamer-Based Multiplexed Proteomic Technology for Biomarker Discovery." PLOS ONE. Available at: [Link][1]

  • Vaught, J.D., et al. (2010). "Expanding the chemistry of DNA for in vitro selection." Journal of the American Chemical Society.
  • Ochsner, U.A., et al. (2014). "Generation of Modified Aptamers against Toxin A and Toxin B of Clostridium difficile." Journal of Clinical Microbiology. Available at: [Link]

  • SomaLogic Technical Papers. "The SOMAmer Reagent Advantage.

Sources

Safety & Regulatory Compliance

Safety

5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine proper disposal procedures

This guide outlines the definitive disposal and handling procedures for 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine . As a modified nucleoside intermediate used in high-fidelity oligonucleotide synthesis (e.g., S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive disposal and handling procedures for 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine . As a modified nucleoside intermediate used in high-fidelity oligonucleotide synthesis (e.g., SELEX, aptamer development), this compound requires specific waste management protocols due to its acid-labile protecting group (DMTr) and potentially bioactive modified base.[1][2]

Part 1: Chemical Identity & Hazard Assessment

Before disposal, you must understand why this compound is treated as hazardous.[1] It is not merely "organic waste"; it is a multi-functional reagent with distinct reactivities.

ComponentFunctionHazard / Disposal Implication
5'-O-DMTr Acid-labile protecting groupChemical Indicator: Forms a bright orange/red cation upon contact with acid.[1] Risk: Stains surfaces/equipment; potential source of trityl waste (often segregated in large-scale synthesis).
5-Benzylaminocarbonyl Base modificationBioactivity: Increases hydrophobic interaction capabilities (often used in SOMAmers).[1] Risk: Treat as potentially bioactive . Must be destroyed via incineration to prevent environmental accumulation.
2'-O-Methyl Uridine Ribose scaffoldStability: Increases nuclease resistance.[1] Risk: Persists longer in the environment than standard RNA; requires high-temperature incineration.

Immediate Safety Profile:

  • Signal Word: WARNING

  • GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[1][3][4] 2A (H319), STOT SE 3 (H335).[1][3][4]

  • PPE Requirement: Nitrile gloves (double-gloving recommended for solids), safety goggles, lab coat.[1] Work within a fume hood to avoid inhalation of fine powders.

Part 2: Step-by-Step Disposal Protocols

Do not mix this compound with general trash or aqueous waste. Follow these specific streams to ensure compliance and safety.

Protocol A: Disposal of Solid Reagent (Pure or Expired)

Use this for: Expired lyophilized powder, residual solids in vials, or spilled powder.[1][2]

  • Containment: Transfer the solid material into a chemically compatible screw-cap container (High-Density Polyethylene - HDPE or Glass).

  • Labeling: Label the container clearly as "Hazardous Waste - Solid Organic - Modified Nucleoside" .

    • Expert Tip: Explicitly write "Contains DMTr" on the label. This alerts waste handlers that accidental contact with acid will produce a startling red color change, preventing false alarms of "blood" or unknown chemical reactions.[1]

  • Solvent Minimization: Do not dissolve the solid in solvent just to dispose of it. Keep it solid to minimize waste volume and disposal costs.

  • Final Disposal: Route to High-Temperature Incineration .

    • Reasoning: The 5-benzylaminocarbonyl modification renders the nucleoside robust. Standard autoclaving is insufficient to degrade the chemical structure. Incineration ensures complete destruction of the bioactive pharmacophore.

Protocol B: Disposal of Liquid Waste (Solutions & HPLC Effluent)

Use this for: Dissolved reagents in Acetonitrile/DCM, reaction mixtures, or HPLC waste streams.[1][2]

  • Segregation:

    • Non-Halogenated Stream: If dissolved in Acetonitrile (ACN) or Tetrahydrofuran (THF).

    • Halogenated Stream: If dissolved in Dichloromethane (DCM).

  • Quenching (Optional but Recommended):

    • If the solution contains free DMTr cations (bright orange/red), you may neutralize it with a small amount of base (e.g., Triethylamine) to decolorized it before disposal.[1][2] This reduces "perceived hazard" anxiety for downstream handlers.

  • Container: Use standard solvent safety cans (carboys) with venting caps.

  • Prohibited Actions:

    • NEVER pour down the sink. The 2'-O-methyl modification makes this compound resistant to biodegradation in water treatment plants.

    • NEVER mix with strong acids (TCA/DCA) in the waste container without venting, as detritylation is exothermic and generates color.

Protocol C: Contaminated Consumables (Debris)

Use this for: Pipette tips, empty vials, weigh boats, and gloves.[1][2]

  • Bagging: Collect all solid debris in a clear, 6-mil polyethylene hazardous waste bag.

  • Double Containment: If pipette tips are sharp or have residual liquid, place them in a puncture-resistant container inside the bag.

  • Classification: Dispose of as "Trace Contaminated Solid Hazardous Waste" .

  • Note on "Empty" Vials: According to RCRA (USA) regulations, a container is "RCRA empty" if less than 3% of the weight remains. However, for modified nucleosides, best practice is to treat the vial itself as hazardous waste rather than washing it out.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Waste Material: 5-Benzylaminocarbonyl-2'-O-Me-5'-DMTr-U StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Tips, Gloves) StateCheck->Debris SolidContainer Container: HDPE Jar Label: 'Solid Organic HazWaste' Solid->SolidContainer SolventCheck Check Solvent Type Liquid->SolventCheck DebrisBag Double Bag (6-mil Poly) Segregate Sharps Debris->DebrisBag SolidDestruct Destruction: High-Temp Incineration (Destroy Modified Base) SolidContainer->SolidDestruct Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., ACN, THF) SolventCheck->NonHalogenated LiquidDestruct Destruction: Fuel Blending / Incineration Halogenated->LiquidDestruct NonHalogenated->LiquidDestruct DebrisDestruct Destruction: Hazardous Waste Landfill or Incineration DebrisBag->DebrisDestruct

Figure 1: Decision tree for segregating modified nucleoside waste streams based on physical state and solvent composition.

Part 4: Emergency Procedures (Spill Response)

In the event of a spill in the laboratory:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • PPE Up: Wear a lab coat, safety goggles, and double nitrile gloves .[1] If the powder is fine and airborne, use a NIOSH N95 or P100 respirator.

  • Dry Spill (Powder):

    • Do not wet the powder initially (this spreads the contamination).

    • Cover with a dedicated spill pad or paper towels.

    • Gently sweep into a dust pan or scoop using a card. Avoid creating dust.[3][4][5][6]

    • Place waste in the Solid Hazardous Waste container.

  • Wet Spill (Solution):

    • Absorb with inert material (vermiculite, sand, or commercial spill pads).[1]

    • Do not use bleach immediately if the solvent is unknown or if it contains amines, as this can create chloramines. Use soap and water for final cleanup of the surface.[7]

  • Decontamination: Wipe the surface with 70% Ethanol or Isopropanol. If the surface turns orange/red, it indicates residual DMTr compound reacting with surface acidity; continue cleaning until no color change is observed.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Uridine-5'-monophosphate disodium salt (Analog Reference).[1][7] Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2024).[1] RCRA Hazardous Waste Codes and Lists (P and U Lists). Retrieved from

  • National Institutes of Health (NIH). (2020). Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications. PMC7355848. Retrieved from [1]

  • Cayman Chemical. (2025).[4][7] Safety Data Sheet: Modified Uridine Analogs. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling 5-Benzylaminocarbony-2'-O-methyl-5'-O-DMTr-uridine

Essential Safety and Operational Guide: Handling 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine As a Senior Application Scientist, I have designed this procedural guide to bridge the gap between theoretical chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide: Handling 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine

As a Senior Application Scientist, I have designed this procedural guide to bridge the gap between theoretical chemical properties and practical, field-proven laboratory execution. 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine is a highly specialized modified nucleoside. The 2'-O-methyl group confers nuclease resistance, while the 5-benzylaminocarbonyl modification acts as a thymidine analogue with insertional activity used to track DNA synthesis[1][2]. The 5'-O-DMTr (4,4'-Dimethoxytrityl) group is an acid-labile protecting group essential for sequential oligonucleotide synthesis[3][4].

Handling this compound requires a dual-phase risk management strategy: mitigating the biological risk of the active nucleoside powder and managing the acute chemical hazards of the anhydrous solvents required for its use[5].

Risk Assessment & Causality Profile

Before handling, it is critical to understand why specific precautions are necessary:

  • Bioactive Aerosolization: In its dry powder form, this compound is a biologically active thymidine analogue. Inhalation can lead to unintended cellular incorporation and interference with native DNA replication[2].

  • Acid Lability: The 5'-O-DMTr group is highly sensitive to acidic environments and moisture. Exposure to ambient humidity will cause premature detritylation, ruining the reagent's utility for solid-phase synthesis[3].

  • Solvent Toxicity: To utilize this compound in automated synthesis, it must be dissolved in hazardous, anhydrous organic solvents such as Acetonitrile (MeCN) or Dichloromethane (DCM), which present severe flammability and inhalation risks[5].

Personal Protective Equipment (PPE) Specifications

Standard PPE is insufficient when handling modified nucleosides in conjunction with aggressive synthesis solvents. The following self-validating PPE matrix must be strictly adhered to[3][5].

Table 1: Core PPE Requirements & Causal Justification

PPE CategorySpecificationCausal Justification (Why?)
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against pressurized solvent line leaks (e.g., argon-pressurized MeCN) during automated synthesis.
Hand Protection Double-layered Nitrile or Butyl RubberPrevents transdermal absorption of the bioactive nucleoside and toxic carrier solvents.
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk from highly flammable anhydrous carrier solvents.
Respiratory N95 Respirator & Chemical Fume HoodPrevents inhalation of aerosolized nucleoside powder during the weighing phase[2].

Table 2: Glove Breakthrough Times for Carrier Solvents Note: The nucleoside itself does not degrade gloves, but the solvents required to dissolve it do.

Carrier SolventNitrile (0.1 mm)Butyl Rubber (0.3 mm)Operational Recommendation
Acetonitrile (MeCN) < 10 mins (Splash only)> 480 minsUse Butyl for bulk solvent handling; Nitrile is acceptable only for incidental splash (change immediately).
Dichloromethane (DCM) < 5 mins (Degrades)< 15 mins (Swells)Double-nitrile during synthesis setup. If a drop contacts the glove, remove and replace immediately.

Operational Plan: Step-by-Step Handling & Synthesis Protocol

Every step in this protocol is designed as a self-validating system to ensure both operator safety and chemical integrity.

Phase 1: Preparation & Weighing
  • Equilibration: Remove the sealed vial of 5-Benzylaminocarbonyl-2'-O-methyl-5'-O-DMTr-uridine from -20°C storage. Crucial Step: Allow it to sit in a desiccator for at least 30 minutes to reach room temperature. Self-Validation: If condensation forms on the outside of the vial, it was opened too early. Moisture will cleave the DMTr group.

  • Weighing: Transfer the vial to a certified chemical fume hood. Wearing an N95 respirator and double nitrile gloves, use an anti-static static-control gun on the spatula to prevent the fine powder from aerosolizing or clinging to the weighing boat.

Phase 2: Anhydrous Dissolution
  • Solvent Addition: Dissolve the powder in ultra-dry, anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (water content <30 ppm) to achieve the desired molarity (typically 0.1 M for automated synthesis).

  • Moisture Control: Add activated 3Å molecular sieves to the solution vial. Self-Validation: The sieves should remain intact; if they crumble, the solvent contains excessive water and the reagent is compromised.

Phase 3: Integration into Oligonucleotide Synthesis
  • System Purge: Before attaching the dissolved nucleoside to the automated synthesizer, purge the instrument lines with Argon gas to displace ambient oxygen and moisture[6].

  • Attachment: Secure the vial to the designated modified-base port. Ensure the PTFE delivery lines are fully submerged in the liquid to prevent introducing air bubbles into the fluidic pathway.

Phase 4: Detritylation & Reaction Validation
  • Deprotection: During the synthesis cycle, the 5'-O-DMTr group is removed using a 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) solution in DCM[4].

  • Self-Validation (Visual/UV): Monitor the waste effluent line during the detritylation step. The release of the DMTr cation generates a highly visible, bright orange color. The intensity of this orange effluent directly correlates to the coupling efficiency of the nucleoside.

Mechanistic Workflow Diagram

The following diagram maps the critical handling path of the DMTr-protected uridine, highlighting where specific safety and chemical transformations occur.

Workflow A 1. Storage & Equilibration (-20°C, Desiccated) B 2. Powder Weighing (Fume Hood + N95) A->B Equilibrate to RT C 3. Anhydrous Dissolution (MeCN / DCM) B->C Add Solvent D 4. Oligonucleotide Synthesis (Argon Atmosphere) C->D Automated Injection E 5. Detritylation (TCA/DCM) Orange Trityl Cation Release D->E Acid Wash F 6. Segregated Waste Disposal (Acidic vs. Organic) E->F Effluent Collection

Caption: Workflow for handling and integrating DMTr-protected modified uridines in oligo synthesis.

Spill Management & Disposal Protocol

Improper disposal of oligonucleotide synthesis reagents is a primary cause of laboratory incidents. Follow these strict segregation rules[5][7]:

  • Solid Waste: Dispose of contaminated weighing boats, spatulas, and empty vials in a designated hazardous chemical waste bin. Do not dispose of bioactive nucleosides in standard biohazard bags meant for autoclaving.

  • Liquid Waste Segregation (CRITICAL):

    • Acidic Waste: Effluent containing TCA/DCA and the cleaved DMTr cation must be collected in a dedicated "Halogenated Acidic Waste" carboy.

    • Basic/Organic Waste: Wash solvents (MeCN) and cleavage/deprotection reagents (Ammonium hydroxide/Methylamine) must be collected in a separate "Basic Organic Waste" carboy.

    • Causality: Mixing concentrated acidic waste with basic/cyanide-containing waste (from the phosphoramidite activation process) can cause violent exothermic reactions and the release of toxic hydrogen cyanide gas.

  • Spill Cleanup: For dry powder spills, do not sweep. Cover the powder with damp absorbent paper to prevent aerosolization, then wipe up and dispose of as solid hazardous waste. For solvent spills, use inert absorbent pads and clean the surface with a 10% bleach solution followed by 70% ethanol to ensure complete decontamination[8].

References

  • Biosearch Technologies. MerMade User's Manual (Safety Supplement). Retrieved from: [Link]

  • Google Patents (WO2014012081A2).Chiral control.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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